Product packaging for 6-fluoro-4-methoxy-1H-indole(Cat. No.:CAS No. 885521-02-8)

6-fluoro-4-methoxy-1H-indole

Cat. No.: B1343650
CAS No.: 885521-02-8
M. Wt: 165.16 g/mol
InChI Key: UTYWJOYRVOVQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-4-methoxy-1H-indole ( 885521-02-8) is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C 9 H 8 FNO and a molecular weight of 165.16 g/mol, this compound serves as a valuable precursor and building block for constructing more complex, biologically active molecules . The indole scaffold is recognized as a "privileged structure" in drug discovery due to its proven ability to bind to diverse biological targets, a trait observed in numerous natural products and approved therapeutics . The strategic incorporation of both fluoro and methoxy substituents on the indole core enhances the compound's utility. The fluorine atom can improve metabolic stability, influence electronic properties, and aid in membrane permeability, while the methoxy group can participate in hydrogen bonding and modulate the compound's steric and electronic profile . This specific substitution pattern makes this compound a key intermediate in research areas such as oncology and the development of treatments for neurodegenerative diseases . Researchers utilize it in the synthesis of novel compounds for biological screening and drug candidate optimization . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use . Proper handling procedures should be followed. It is recommended to store the compound in a sealed container, protected from light, at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B1343650 6-fluoro-4-methoxy-1H-indole CAS No. 885521-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYWJOYRVOVQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646245
Record name 6-Fluoro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-02-8
Record name 6-Fluoro-4-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 6-fluoro-4-methoxy-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, key properties, synthesis methodologies, and potential biological significance, serving as a valuable resource for professionals in the field.

Core Properties

This compound, with the molecular formula C₉H₈FNO, is a substituted indole featuring a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. These substitutions are known to significantly influence the molecule's physicochemical and biological properties.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not widely reported in publicly available literature. For comparative purposes, data for structurally related compounds are included.

PropertyValueSource
Molecular Formula C₉H₈FNON/A
Molecular Weight 165.16 g/mol N/A
Melting Point Not availableN/A
Melting Point (6-fluoroindole)72-76 °C
Melting Point (1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole)130-133 °CN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Solubility (6-fluoroindole)Insoluble in water, soluble in many common organic solvents.N/A

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established area of organic chemistry, with several named reactions being applicable for the preparation of this compound. The reactivity of the indole nucleus is significantly influenced by the electronic effects of the fluoro and methoxy substituents.

General Synthesis Strategies

Common synthetic routes for indole derivatives that can be adapted for this compound include:

  • Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, this would likely involve the reaction of (3-fluoro-5-methoxyphenyl)hydrazine with a suitable carbonyl compound.[1]

  • Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.

  • Bischler-Möhlau Indole Synthesis: This reaction produces an indole from an α-halo-ketone and an excess of aniline.

The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the regioselectivity and reaction conditions of these syntheses.

Representative Experimental Protocol: Synthesis of a Precursor

Step 1: Protection of the Aniline

  • A mixture of 2-fluoro-4-iodoaniline (1.0 eq), acetonylacetone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water.

  • After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over magnesium sulfate and concentrated to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Methoxylation

  • The protected aniline from Step 1 is reacted with sodium methoxide in the presence of a copper(I) catalyst in a mixture of methanol and DMF.

  • The reaction mixture is heated to reflux, then cooled and worked up by pouring into a mixture of isopropyl ether and ammonium chloride solution.

  • The product, 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole, is isolated by extraction and purification.

Step 3: Deprotection

  • The pyrrole-protected aniline is refluxed with hydroxylamine hydrochloride and triethylamine in a mixture of ethanol and water.

  • After cooling, the reaction is quenched with hydrochloric acid.

  • The product, 2-fluoro-4-methoxyaniline, is isolated by extraction and purification.

This aniline derivative could then potentially be converted to the corresponding hydrazine and subjected to a Fischer indole synthesis to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Protection cluster_intermediate1 Intermediate cluster_step2 Step 2: Methoxylation cluster_intermediate2 Intermediate cluster_step3 Step 3: Deprotection cluster_product Product 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline Protection Protection 2-Fluoro-4-iodoaniline->Protection Acetonylacetone Acetonylacetone Acetonylacetone->Protection Protected_Aniline 1-(2-Fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole Protection->Protected_Aniline Methoxylation Methoxylation Protected_Aniline->Methoxylation Methoxylated_Intermediate 1-(2-Fluoro-4-methoxyphenyl)- 2,5-dimethyl-1H-pyrrole Methoxylation->Methoxylated_Intermediate Deprotection Deprotection Methoxylated_Intermediate->Deprotection 2-Fluoro-4-methoxyaniline 2-Fluoro-4-methoxyaniline Deprotection->2-Fluoro-4-methoxyaniline

Proposed synthesis workflow for a key precursor.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methoxy group protons. The fluorine atom at the 6-position will cause splitting of the signals of adjacent protons (H-5 and H-7).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and methoxy groups will show characteristic chemical shifts. For instance, the carbon bearing the fluorine atom (C-6) is expected to appear as a doublet due to C-F coupling.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 165.16. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy substituent and other characteristic cleavages of the indole ring.

Biological Significance and Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The introduction of fluorine and methoxy substituents can significantly modulate the biological activity of the parent indole molecule.

Role of Fluorine Substitution

The incorporation of a fluorine atom into a drug candidate can have several beneficial effects:[4][5][6]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Improved Lipophilicity: Fluorine substitution can enhance the molecule's ability to cross cell membranes.

Role of Methoxy Substitution

The methoxy group is an electron-donating group that can influence the electronic properties of the indole ring, potentially enhancing its interaction with biological receptors.

Potential Therapeutic Areas

Given the wide range of biological activities exhibited by substituted indoles, this compound and its derivatives are promising candidates for investigation in several therapeutic areas, including:

  • Oncology: Many indole derivatives have shown potent anticancer activity.[3][7]

  • Infectious Diseases: The indole nucleus is found in various antimicrobial and antiviral agents.

  • Neurology: Indole-based compounds have been developed as treatments for a variety of neurological disorders.

Biological_Significance cluster_properties Key Structural Features cluster_effects Resulting Physicochemical & Biological Properties cluster_applications Potential Therapeutic Applications This compound This compound Fluorine_Atom 6-Fluoro Substituent This compound->Fluorine_Atom Methoxy_Group 4-Methoxy Substituent This compound->Methoxy_Group Indole_Scaffold Privileged Indole Scaffold This compound->Indole_Scaffold Metabolic_Stability Enhanced Metabolic Stability Fluorine_Atom->Metabolic_Stability Binding_Affinity Increased Binding Affinity Fluorine_Atom->Binding_Affinity Lipophilicity Improved Lipophilicity Fluorine_Atom->Lipophilicity Electronic_Properties Modulated Electronic Properties Methoxy_Group->Electronic_Properties Indole_Scaffold->Binding_Affinity Oncology Oncology Metabolic_Stability->Oncology Neurology Neurology Metabolic_Stability->Neurology Binding_Affinity->Oncology Infectious_Diseases Infectious_Diseases Binding_Affinity->Infectious_Diseases Lipophilicity->Neurology Electronic_Properties->Infectious_Diseases

Logical relationships of structural features to potential applications.

Conclusion

This compound represents a molecule with significant potential for the development of novel therapeutic agents. Its unique combination of a privileged indole scaffold with fluorine and methoxy substituents makes it an attractive target for synthesis and biological evaluation. While specific experimental data for this compound is limited in the current literature, this guide provides a comprehensive overview based on the properties of related compounds and general principles of medicinal chemistry. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully explore its therapeutic potential.

References

A Technical Guide to 6-fluoro-4-methoxy-1H-indole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the fluorinated indole derivative, 6-fluoro-4-methoxy-1H-indole. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValue
CAS Number 885521-02-8
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
Appearance White to off-white powder
Storage Conditions Store at 2-8°C in a dry, well-ventilated place

Synthetic Methodologies

Experimental Protocol: Adapted Leimgruber-Batcho Indole Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Step 1: Enamine Formation

  • To a solution of the starting material, 4-fluoro-2-methoxy-6-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture containing the intermediate enamine can be cooled to room temperature and used directly in the subsequent step without purification.

Step 2: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and methanol.

  • A reducing agent is then added. Common choices include catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or chemical reduction (e.g., using iron powder in acetic acid). For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere. For chemical reduction, the mixture is heated, typically to around 100°C, and stirred for 1-2 hours.

  • After the reaction is complete, the catalyst or iron residues are removed by filtration through a pad of Celite.

  • The filter cake is washed with the reaction solvent.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure compound.

G Leimgruber-Batcho Synthesis Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization & Purification Start 4-fluoro-2-methoxy-6-nitrotoluene Reagents1 DMF-DMA, DMF Start->Reagents1 Add Reaction1 Reflux (130-140°C) 2-4 hours Reagents1->Reaction1 Heat Monitoring1 TLC Monitoring Reaction1->Monitoring1 Check Progress Intermediate Crude Enamine Monitoring1->Intermediate Completion Solvent THF/Methanol Intermediate->Solvent Dissolve Reduction Catalytic Hydrogenation or Chemical Reduction Solvent->Reduction Add Reducing Agent Filtration Filter through Celite Reduction->Filtration Remove Catalyst Concentration Solvent Evaporation Filtration->Concentration Combine & Concentrate Purification Column Chromatography Concentration->Purification Purify Final_Product This compound Purification->Final_Product

Adapted Leimgruber-Batcho Synthesis Workflow

Biological Significance and Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.

While specific biological activity data for this compound is limited in publicly available literature, the broader class of fluorinated and methoxy-substituted indoles has demonstrated a wide range of therapeutic potential. These derivatives have been investigated for various applications, including:

  • Anticancer Agents: Indole derivatives have been shown to target various mechanisms in cancer progression, including the inhibition of protein kinases and tubulin polymerization.[1]

  • Neuroactive Compounds: The indole nucleus is a key feature in many neuroactive compounds. Fluorinated indoles have been explored as scaffolds for developing selective serotonin reuptake inhibitors (SSRIs).[1]

  • Antiviral Agents: Certain fluorinated indole derivatives have shown potential as antiviral agents, particularly as inhibitors of HIV-1 attachment.[1]

The biological effects of many indole derivatives are mediated through their interaction with key cellular signaling pathways. For instance, indole-3-carbinol and its derivatives have been shown to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical in cancer cell proliferation, survival, and angiogenesis.[2] Furthermore, indole alkaloids have been reported to influence the MAPK signaling pathway, which is also heavily implicated in cancer.[3]

G General Signaling Pathways Targeted by Indole Derivatives in Cancer cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Cellular_Effects Cellular Outcomes Indole_Derivative Fluorinated Indole Derivative PI3K PI3K Indole_Derivative->PI3K Inhibits Ras Ras Indole_Derivative->Ras Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis Inhibits Angiogenesis Inhibition of Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibits

Potential Signaling Pathways Modulated by Indole Derivatives

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis can be achieved through established methodologies, and the known biological activities of related fluorinated and methoxylated indoles suggest a high potential for this compound in various areas of drug discovery. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers embarking on the synthesis and evaluation of this and related indole derivatives.

References

solubility of 6-fluoro-4-methoxy-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 6-fluoro-4-methoxy-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indole derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, based on established chemical principles and data from structurally related compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this document also presents a detailed, industry-standard experimental protocol for determining the equilibrium solubility of this compound. Furthermore, a generalized workflow for solubility determination is provided to guide researchers in generating accurate and reproducible data.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of substituents such as fluorine and methoxy groups can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. The solubility of a compound is a critical parameter that influences its bioavailability and developability as a therapeutic agent. This guide focuses on this compound and aims to provide a foundational understanding of its solubility characteristics.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighAs an excellent hydrogen bond acceptor with high polarity, DMSO is expected to effectively solvate the indole moiety.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong intermolecular interactions, which should facilitate the dissolution of the compound.
Acetonitrile (ACN)ModerateThe polar nature and ability to accept hydrogen bonds suggest that acetonitrile would be a reasonably good solvent for this indole derivative.
Polar Protic Methanol (MeOH)Moderate to HighMethanol can act as both a hydrogen bond donor and acceptor, which should facilitate the dissolution of the indole.
Ethanol (EtOH)ModerateSimilar to methanol, ethanol's ability to hydrogen bond is beneficial for solubility, though its slightly lower polarity might result in slightly lower solubility.
Non-Polar Dichloromethane (DCM)ModerateThe overall molecular structure should allow for reasonable solubility in this common, moderately polar organic solvent.
TolueneLow to ModerateThe aromatic character of toluene can interact with the indole ring system, but the significant difference in polarity may limit high solubility.
HexanesLowAs a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar this compound structure.

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in various solvents.[1] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials. It is crucial to have undissolved solid remaining at the end of the experiment to ensure saturation.[1]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[1]

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

  • Sample Collection and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.[1]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration prep->equil sep Phase Separation (Centrifugation) equil->sep sample Sample Collection and Filtration sep->sample quant Quantification (HPLC/UPLC) sample->quant calc Solubility Calculation quant->calc

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

The is a fundamental physicochemical property that is critical for its successful application in drug discovery and development. While quantitative data is not currently available in the public domain, this guide provides a reliable predicted solubility profile and a detailed experimental protocol based on the gold-standard shake-flask method. By following the outlined procedures, researchers can accurately determine the solubility of this compound in various solvents, thereby facilitating its advancement through the drug development pipeline. The provided workflow and data table template offer a structured approach to generating and presenting this essential information.

References

An In-depth Technical Guide on the Structural Elucidation and Isomers of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and isomeric landscape of 6-fluoro-4-methoxy-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected analytical characteristics and methodologies based on established principles of organic chemistry and spectroscopic data from closely related analogs. It serves as a predictive framework for researchers engaged in the synthesis and characterization of novel indole derivatives.

Predicted Spectroscopic Data for Structural Elucidation

The definitive identification of this compound would rely on a combination of spectroscopic techniques to probe its molecular structure. The following tables summarize the anticipated data based on known substituent effects on the indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about the connectivity and chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.10br s-N-H
~7.20tJ ≈ 2.8H-2
~6.95ddJ ≈ 9.0, 2.0H-7
~6.70tJ ≈ 2.5H-3
~6.50ddJ ≈ 11.0, 2.0H-5
~3.90s--OCH₃

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0 (d, J ≈ 240 Hz)C-6
~155.0C-4
~138.0C-7a
~124.0C-2
~122.0C-3a
~108.0 (d, J ≈ 25 Hz)C-5
~103.0C-3
~95.0 (d, J ≈ 25 Hz)C-7
~55.5-OCH₃

Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant. Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃, 470 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
~ -120 to -125dddJ(F,H-5) ≈ 11.0, J(F,H-7) ≈ 9.0, J(F,N-H) ≈ 2.0

Note: The chemical shift is referenced to CFCl₃. The multiplicity arises from coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

TechniqueExpected [M]⁺ or [M+H]⁺ (m/z)Key Fragmentation Peaks
Electron Ionization (EI)165.0590Loss of CH₃ (-15), loss of CO (-28), loss of CH₃O (-31)
Electrospray Ionization (ESI)166.0668-
Infrared (IR) Spectroscopy

IR spectroscopy would identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1620, 1580, 1470StrongC=C aromatic ring stretches
~1250StrongC-O stretch (aryl ether)
~1150StrongC-F stretch

Isomeric Considerations

Several positional isomers of this compound exist. Distinguishing between these isomers is crucial for unambiguous structural assignment. The primary isomers of concern would be those where the fluoro and methoxy groups are swapped or positioned differently on the benzene ring.

Table 6: Key Spectroscopic Features for Differentiating Isomers

IsomerKey ¹H NMR FeatureKey ¹³C NMR FeatureKey ¹⁹F NMR Feature
This compound H-5 is a dd with a large J(H,F) coupling.C-6 is a doublet with a large J(C,F) coupling.One fluorine signal.
4-fluoro-6-methoxy-1H-indoleH-5 is a dd with a large J(H,F) coupling.C-4 is a doublet with a large J(C,F) coupling.One fluorine signal.
5-fluoro-4-methoxy-1H-indoleH-6 is a doublet with a large J(H,F) coupling.C-5 is a doublet with a large J(C,F) coupling.One fluorine signal.
7-fluoro-4-methoxy-1H-indoleH-6 is a triplet.C-7 is a doublet with a large J(C,F) coupling.One fluorine signal.

The specific coupling patterns in the ¹H NMR spectrum, particularly the through-space couplings between the fluorine atom and nearby protons, are instrumental in differentiating these isomers. 2D NMR experiments like COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and confirm the substitution pattern.

Experimental Protocols

Proposed Synthesis via Fischer Indole Synthesis

This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

Experimental Procedure:

  • Hydrazone Formation: To a solution of (3-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until the formation of the hydrazone is complete, as monitored by TLC.

  • Cyclization: Add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent to the reaction mixture. Heat the mixture to 80-100°C for 1-3 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 3-fluoro-5-methoxyphenyl)hydrazine 3-fluoro-5-methoxyphenyl)hydrazine Hydrazone Hydrazone 3-fluoro-5-methoxyphenyl)hydrazine->Hydrazone Ethanol, Acetic Acid Pyruvic Acid Pyruvic Acid Pyruvic Acid->Hydrazone This compound-2-carboxylic acid This compound-2-carboxylic acid Hydrazone->this compound-2-carboxylic acid PPA, Heat

Caption: Proposed Fischer Indole Synthesis of a this compound derivative.

Structural Elucidation Workflow

G Synthesis Synthesis Purification Purification Synthesis->Purification MS MS Purification->MS Molecular Weight IR IR Purification->IR Functional Groups NMR NMR Purification->NMR Structure_Confirmation Structure Confirmed MS->Structure_Confirmation IR->Structure_Confirmation 1H_NMR 1H NMR NMR->1H_NMR 13C_NMR 13C NMR NMR->13C_NMR 19F_NMR 19F NMR NMR->19F_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation 19F_NMR->Structure_Confirmation 2D_NMR->Structure_Confirmation

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Isomeric Relationships

Caption: Positional isomers of fluoro-methoxy-1H-indole.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach, with NMR spectroscopy playing a pivotal role. While direct experimental data for this specific molecule is not widely published, a robust predictive framework can be established based on the well-documented spectroscopic characteristics of related indole derivatives. The synthesis of this compound can likely be achieved through established methodologies such as the Fischer indole synthesis. Careful analysis of spectroscopic data, particularly 2D NMR, is essential to differentiate it from its various positional isomers. This guide provides a foundational roadmap for researchers venturing into the synthesis and characterization of this and other novel substituted indoles.

References

The Emerging Potential of 6-Fluoro-4-methoxy-1H-indole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine and methoxy substituents onto the indole ring can significantly modulate a compound's physicochemical and pharmacological properties. Fluorination, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The methoxy group, an electron-donating substituent, can also contribute to enhanced biological activity. This technical guide explores the potential applications of the novel heterocyclic compound, 6-fluoro-4-methoxy-1H-indole, in medicinal chemistry by examining the synthesis, biological activities, and relevant signaling pathways of structurally related compounds. While direct research on this specific molecule is limited, a comprehensive analysis of its constituent moieties provides a strong rationale for its investigation as a promising scaffold for the development of new therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be approached through well-established methods for indole ring formation, primarily the Leimgruber-Batcho and Fischer indole syntheses. The selection of the appropriate method depends on the availability of starting materials and the desired scale of the reaction.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for constructing indoles from o-nitrotoluenes.[4][5] This two-step process involves the formation of an enamine followed by reductive cyclization.[4]

Proposed Synthetic Route:

start 4-Fluoro-6-methoxy-2-nitrotoluene enamine (E)-1-(Dimethylamino)-2-(4-fluoro-6-methoxy-2-nitrophenyl)ethene start->enamine DMF-DMA, Pyrrolidine, Heat indole This compound enamine->indole Reduction (e.g., H2, Pd/C or Fe/AcOH)

Workflow for the proposed Leimgruber-Batcho synthesis of this compound.

Experimental Protocol (Adapted from general Leimgruber-Batcho synthesis):

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-6-methoxy-2-nitrophenyl)ethene

  • To a solution of 4-fluoro-6-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a dark red oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere (typically 50 psi) until the reaction is complete as monitored by TLC.

  • Alternatively, the reduction can be performed using iron powder (Fe) in acetic acid (AcOH) by heating the mixture to approximately 100°C for 1-2 hours.

  • After the reaction is complete, filter the catalyst or iron residues through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7]

Proposed Synthetic Route:

start 3-Fluoro-5-methoxyphenylhydrazine hydrazone Hydrazone intermediate start->hydrazone Acetaldehyde, Acid catalyst indole This compound hydrazone->indole [3,3]-Sigmatropic Rearrangement, Cyclization, NH3 elimination

Workflow for the proposed Fischer indole synthesis of this compound.

Experimental Protocol (Adapted from general Fischer indole synthesis):

Step 1: Formation of the Phenylhydrazone

  • Dissolve (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add acetaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The intermediate can be isolated or used directly in the next step.

Step 2: Cyclization to this compound

  • To the hydrazone from the previous step, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

  • Heat the reaction mixture to 80-150 °C for 1-4 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related 6-fluoroindole and methoxyindole derivatives, this compound holds significant potential in several therapeutic areas.

Anticancer Agents

The 6-fluoroindole scaffold is a key component of several classes of anticancer agents.[2]

  • Kinase Inhibitors: Derivatives of 6-fluoroindole-2-carboxamide have shown inhibitory activity against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in many cancers, and its inhibition is a major therapeutic strategy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->RTK Inhibitor->Raf

Kinase inhibitor signaling pathway.

  • Tubulin Polymerization Inhibitors: Certain 6-fluoroindole-containing molecules can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited by several successful anticancer drugs.[2]

Neuroprotective Agents

The indole nucleus is a common feature in many neuroactive compounds. The introduction of a fluorine atom at the 6-position has been explored to modulate the activity of these molecules.

  • Serotonin Receptor Modulators: 6-Fluoroindole serves as a scaffold for the development of potent and selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety.[2] Furthermore, derivatives of 6-fluoroindole have been investigated as 5-HT₆ receptor antagonists for the potential treatment of cognitive deficits in Alzheimer's disease. The diverse signaling of serotonin receptors offers multiple points for therapeutic intervention.

Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (GPCR) Serotonin->Receptor G_protein G-protein (Gq/Gi/Gs) Receptor->G_protein Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_protein->Effector Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Excitability) Second_Messenger->Cellular_Response Ligand Potential Modulation by This compound Derivatives Ligand->Receptor

Serotonin receptor signaling pathway.

Antimicrobial Agents

Fluorinated indole derivatives have demonstrated promising antimicrobial activity.

  • Antibacterial Agents: Fluorinated benzothiophene-indole hybrids have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[8] While not an indole, the quinolone antibiotic AM-1155, which contains a 6-fluoro-8-methoxy substitution pattern, exhibits potent broad-spectrum antibacterial activity, suggesting that this substitution pattern on an aromatic core can be beneficial for antimicrobial action. A key target for many antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP -> ADP+Pi Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->DNA_Gyrase Inhibition of ATPase activity or DNA cleavage-relegation

Mechanism of DNA gyrase inhibition.

  • Antiviral Agents: 6-Fluoroindole derivatives have also been investigated as potential antiviral agents, particularly as inhibitors of HIV-1 attachment to host cells.[2]

Quantitative Data on Related Compounds

Compound ClassTargetSpecific Compound ExampleActivity (IC₅₀/EC₅₀/MIC)Therapeutic Area
Indole-2-carboxamides EGFR, BRAFV600E, VEGFR-2Varies by specific derivativenM to µM rangeAnticancer
6-Fluoroindole derivatives Tubulin PolymerizationVaries by specific derivativeµM rangeAnticancer
Fluorinated Indoles HIV-1 Reverse Transcriptase4-fluoroindole derivative 20hED₅₀ = 0.5 nMAntiviral (HIV)
Fluorinated Benzothiophene-Indole Hybrids Bacterial Pyruvate KinaseCompound 3aMIC = 1-2 µg/mL (MRSA)Antibacterial

Note: The activities listed are for derivatives of 6-fluoroindole and not this compound itself. The actual activity of derivatives of the target compound would need to be determined experimentally.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on the well-documented benefits of fluorine and methoxy substitutions on the indole ring, derivatives of this novel compound are predicted to have significant potential as anticancer, neuroprotective, and antimicrobial agents. The established synthetic routes for substituted indoles, such as the Leimgruber-Batcho and Fischer syntheses, provide a clear path for the generation of compound libraries for screening. This technical guide serves as a foundational resource to stimulate further research into the synthesis and biological evaluation of this compound derivatives, which may lead to the discovery of novel therapeutic candidates.

References

The Biological Versatility of 6-Fluoro-4-methoxy-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic introduction of fluorine and methoxy substituents onto the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the biological activities of 6-fluoro-4-methoxy-1H-indole derivatives and their close analogs, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. While specific data for the this compound scaffold is emerging, this guide consolidates available information on related compounds to inform future research and drug discovery efforts.

Anticancer Activity

Derivatives of 6-fluoro-1H-indole have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. The introduction of a methoxy group can further enhance these properties. The following table summarizes the in vitro antiproliferative activities of representative substituted indole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Substituted Indole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3g 6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)2.94 ± 0.56[1]
MDA-MB-231 (Breast)1.61 ± 0.004[1]
A549 (Lung)6.30 ± 0.30[1]
HeLa (Cervical)6.10 ± 0.31[1]
A375 (Melanoma)0.57 ± 0.01[1]
B16-F10 (Melanoma)1.69 ± 0.41[1]
U2 Indole-based Bcl-2 inhibitor with 4-methoxy substitutionMCF-7 (Breast)0.83 ± 0.11[2]
A549 (Lung)0.73 ± 0.07[2]
MDA-MB-231 (Breast)5.22 ± 0.55[2]
U3 Indole-based Bcl-2 inhibitor with p-methyl substitutionMCF-7 (Breast)1.17 ± 0.10[2]
A549 (Lung)2.98 ± 0.19[2]
MDA-MB-231 (Breast)4.07 ± 0.35[2]
4a 4,5-Dihydroisoxazole derivative with indole moietyJurkat (Leukemia)21.83 ± 2.35[3]
HL-60 (Leukemia)19.14 ± 0.18[3]
4c 4,5-Dihydroisoxazole derivative with p-methoxy-substitutionJurkat (Leukemia)22.3 ± 3.7[3]

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. The presence of fluorine and methoxy groups can influence the spectrum and potency of their activity. Table 2 presents the minimum inhibitory concentration (MIC) values for several indole derivatives against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Indole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Indole-triazole/thiadiazole derivativesStaphylococcus aureus3.125-50[4][5]
MRSA3.125-50[4][5]
Escherichia coli3.125-50[4][5]
Bacillus subtilis3.125-50[4][5]
Candida albicans3.125-50[4][5]
Candida krusei3.125-50[4][5]
Indole-1,2,4 triazole conjugatesCandida tropicalis2[6]
6f (Indole-1,2,4 triazole conjugate)Candida albicans2[6]
Fluorinated benzothiophene-indole hybridMRSA strain JE21[7]
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (1)MRSA2[8]
MSSA2[8]
Fluorinated analogue (2)MRSA32[8]
MSSA16[8]

Experimental Protocols

Synthesis of 6-Fluoroindole Derivatives

The synthesis of 6-fluoroindole derivatives can be achieved through established methods such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis. A general protocol for the Fischer indole synthesis is provided below.

Protocol: Fischer Indole Synthesis of 6-Fluoroindole [9]

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid. Add the desired ketone or aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate, which can be isolated by filtration or used directly in the next step.

  • Indolization: Add an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, to the hydrazone. Heat the reaction mixture to 80-150°C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it onto crushed ice or into cold water. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-fluoroindole derivative.

G cluster_synthesis Fischer Indole Synthesis Workflow 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone Formation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone Formation Indolization (Acid Catalyst, Heat) Indolization (Acid Catalyst, Heat) Hydrazone Formation->Indolization (Acid Catalyst, Heat) Crude Product Crude Product Indolization (Acid Catalyst, Heat)->Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) 6-Fluoroindole Derivative 6-Fluoroindole Derivative Purification (Column Chromatography)->6-Fluoroindole Derivative

A generalized workflow for the Fischer indole synthesis.
In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_workflow MTT Assay Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

A typical workflow for an in vitro antiproliferative MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay [5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound derivatives are yet to be fully elucidated, the biological activities of related indole compounds suggest several potential mechanisms. For instance, many anticancer indole derivatives function as tubulin polymerization inhibitors or as inhibitors of protein kinases involved in cell proliferation and survival signaling.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative with anticancer activity, based on the known mechanisms of similar compounds.

G cluster_pathway Hypothetical Signaling Pathway for Anticancer Indole Derivative Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinase (RTK)->RAS/MAPK Pathway Indole Derivative Indole Derivative Indole Derivative->Receptor Tyrosine Kinase (RTK) Indole Derivative->PI3K/Akt Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Apoptosis Apoptosis Cell Survival->Apoptosis

A hypothetical signaling pathway targeted by an anticancer indole derivative.

Conclusion and Future Directions

The available data on 6-fluoro- and 4-methoxy-substituted indole derivatives highlight the significant potential of this scaffold in the development of novel therapeutic agents. The compiled anticancer and antimicrobial activities, along with the generalized experimental protocols, provide a solid foundation for researchers in the field. However, there is a clear need for further investigation specifically focused on the this compound core to fully understand its structure-activity relationships and therapeutic potential.

Future research should prioritize the synthesis and biological evaluation of a focused library of this compound derivatives. Elucidating their specific molecular targets and mechanisms of action through detailed biochemical and cellular assays will be crucial for advancing these promising compounds towards clinical development.

References

6-Fluoro-4-methoxy-1H-indole: A Versatile Scaffold for Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Strategic substitution on the indole ring can profoundly influence the pharmacological properties of the resulting molecules. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the synthesis and application of 6-fluoro-4-methoxy-1H-indole as a key building block for the development of potent bioactive compounds, particularly those targeting the serotonergic system.

Synthesis of the Core Building Block: this compound

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available precursors. A common strategy involves the protection of a hydroxyl group as a benzyl ether, which can be later deprotected and methylated.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Benzyloxy-6-fluoro-1H-indole

This synthesis is adapted from the procedure described in the Journal of Medicinal Chemistry, 2000, Vol. 43, No. 24.

  • Materials: 3-Fluoroanisole, fuming nitric acid, acetic anhydride, sodium methoxide, benzyl chloride, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, Raney nickel or palladium on carbon (Pd/C), hydrazine hydrate.

  • Procedure:

    • Nitration: 3-Fluoroanisole is nitrated to yield 4-fluoro-2-nitroanisole.

    • Demethylation: The methoxy group is cleaved using a suitable demethylating agent to afford 4-fluoro-2-nitrophenol.

    • Benzylation: The phenol is protected as a benzyl ether by reacting it with benzyl chloride in the presence of a base to give 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

    • Side Chain Formation: The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the corresponding enamine.

    • Reductive Cyclization: The enamine undergoes reductive cyclization using a catalyst such as Raney nickel or Pd/C with hydrazine hydrate or under a hydrogen atmosphere to yield 4-benzyloxy-6-fluoro-1H-indole.

Step 2: Debenzylation to 4-Hydroxy-6-fluoro-1H-indole

  • Materials: 4-Benzyloxy-6-fluoro-1H-indole, Palladium on carbon (Pd/C), hydrogen source (e.g., hydrogen gas, ammonium formate).

  • Procedure:

    • Dissolve 4-benzyloxy-6-fluoro-1H-indole in a suitable solvent (e.g., ethanol, methanol).

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation. This can be achieved using a hydrogen balloon at atmospheric pressure or in a Parr apparatus under elevated pressure. Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxy-6-fluoro-1H-indole, which can be purified by column chromatography.

Step 3: Methylation to this compound

  • Materials: 4-Hydroxy-6-fluoro-1H-indole, methylating agent (e.g., dimethyl sulfate, methyl iodide), base (e.g., sodium hydride, potassium carbonate), aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone).

  • Procedure:

    • Dissolve 4-hydroxy-6-fluoro-1H-indole in a dry aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base to deprotonate the hydroxyl group.

    • Add the methylating agent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until completion, as monitored by TLC.

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3-Fluoroanisole 3-Fluoroanisole 4-Benzyloxy-6-fluoro-1H-indole 4-Benzyloxy-6-fluoro-1H-indole 3-Fluoroanisole->4-Benzyloxy-6-fluoro-1H-indole Multi-step synthesis 4-Hydroxy-6-fluoro-1H-indole 4-Hydroxy-6-fluoro-1H-indole 4-Benzyloxy-6-fluoro-1H-indole->4-Hydroxy-6-fluoro-1H-indole Debenzylation (H₂, Pd/C) This compound This compound 4-Hydroxy-6-fluoro-1H-indole->this compound Methylation (e.g., MeI, K₂CO₃) Tryptamine_Synthesis cluster_synthesis Synthesis of 4-Methoxy-6-fluoro-N,N-dimethyltryptamine This compound This compound Indol-3-ylglyoxylyl_chloride Indol-3-ylglyoxylyl chloride intermediate This compound->Indol-3-ylglyoxylyl_chloride 1. Oxalyl chloride Amide_intermediate N,N-dimethyl-2-oxoacetamide intermediate Indol-3-ylglyoxylyl_chloride->Amide_intermediate 2. Dimethylamine Final_Product 4-Methoxy-6-fluoro- N,N-dimethyltryptamine Amide_intermediate->Final_Product 3. LAH reduction Gq_Signaling cluster_pathway 5-HT2A Receptor Gq Signaling Pathway Agonist Serotonin Agonist Receptor 5-HT2A Receptor Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Gi_Signaling cluster_pathway 5-HT1A Receptor Gi Signaling Pathway Agonist Serotonin Agonist Receptor 5-HT1A Receptor Agonist->Receptor binds Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates

The Strategic Roles of Fluorine and Methoxy Groups in 6-Fluoro-4-methoxy-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic functionalization of the indole ring with fluorine and methoxy groups offers a powerful approach to modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive analysis of the distinct and synergistic roles of the fluorine atom at the 6-position and the methoxy group at the 4-position of the 1H-indole core. While direct experimental data for 6-fluoro-4-methoxy-1H-indole is limited in publicly available literature, this document extrapolates from data on closely related analogs to provide insights into its synthesis, predicted physicochemical properties, and potential biological activities. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel indole-based therapeutics.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point of drug discovery efforts for decades. Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3]

The targeted introduction of specific functional groups onto the indole scaffold is a key strategy for optimizing drug-like properties. Fluorine and methoxy groups are particularly valuable in this regard, each imparting unique electronic and steric influences that can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide will delve into the specific contributions of a 6-fluoro and a 4-methoxy substitution on the 1H-indole core.

The Role of the 6-Fluoro Substituent

The incorporation of a fluorine atom at the 6-position of the indole ring can significantly influence its biological and physicochemical properties.

Modulation of Physicochemical Properties
  • Lipophilicity: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can decrease the pKa of the indole nitrogen, making it less basic. This can alter the ionization state of the molecule at physiological pH, affecting its solubility and ability to interact with target proteins.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block oxidative degradation, thereby increasing the metabolic stability and half-life of the compound.[1]

Enhancement of Biological Activity
  • Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

  • Conformational Control: The small size and unique electronic properties of fluorine can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

The Role of the 4-Methoxy Substituent

The methoxy group at the 4-position of the indole ring also plays a crucial role in fine-tuning the molecule's properties.

Electronic and Steric Effects
  • Electron-Donating Character: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the indole ring system. This can influence the molecule's reactivity and its ability to participate in key biological interactions.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with target proteins.

  • Steric Influence: The methoxy group introduces steric bulk at the 4-position, which can influence the molecule's binding mode and selectivity for its target.

Impact on Pharmacokinetics
  • Metabolic Susceptibility: The methoxy group can be a site of metabolism, typically undergoing O-demethylation by cytochrome P450 enzymes. This can be a metabolic liability, leading to faster clearance, but can also be exploited for the design of prodrugs.

  • Solubility: The presence of the oxygen atom can potentially increase the aqueous solubility of the molecule, which is a desirable property for drug candidates.

Synergistic Effects and Predicted Properties of this compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, with comparisons to the parent indole and monosubstituted analogs. These values are estimations and should be experimentally verified.

CompoundMolecular Weight ( g/mol )Predicted logPPredicted pKa (Indole NH)
1H-Indole117.152.1416.9
6-Fluoro-1H-indole135.142.45~16.5
4-Methoxy-1H-indole147.172.05~17.1
This compound 165.16 ~2.36 ~16.7

Note: Predicted values are generated based on standard computational models and may not reflect experimental values.

Potential Biological Activities

Based on the activities of related substituted indoles, this compound could be a promising scaffold for the development of agents targeting a variety of diseases.

  • Anticancer Activity: Many substituted indoles exhibit potent anticancer activity through mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[1][2] The combination of a fluorine and a methoxy group could enhance these activities.

  • Neuroprotective Effects: Indole derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[3] The electronic and lipophilic properties of this compound may be favorable for brain penetration and interaction with neurological targets.

Synthesis Strategies

The synthesis of this compound can be approached through established methods for indole ring formation. The two most common and versatile methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Leimgruber-Batcho Indole Synthesis

This method involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[4]

Leimgruber_Batcho Start 4-Fluoro-2-nitrotoluene Intermediate1 Enamine intermediate Start->Intermediate1 Condensation Reagent1 DMF-DMA Product This compound Intermediate1->Product Reductive Cyclization Reagent2 Reduction (e.g., H2, Pd/C)

Caption: Leimgruber-Batcho synthesis workflow.

Fischer Indole Synthesis

A classic method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5]

Fischer_Indole Start 3-Fluoro-5-methoxyphenylhydrazine Intermediate1 Hydrazone Start->Intermediate1 Condensation Reagent1 Aldehyde/Ketone Product This compound Intermediate1->Product Cyclization Reagent2 Acid catalyst (e.g., H+)

Caption: Fischer indole synthesis workflow.

Experimental Protocols

The following are general protocols for the synthesis and evaluation of indole derivatives. These should be adapted and optimized for the specific synthesis and testing of this compound.

General Procedure for Leimgruber-Batcho Indole Synthesis
  • Enamine Formation: A solution of the appropriately substituted o-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in anhydrous DMF is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethyl acetate). A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: To a solution of the substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, the corresponding aldehyde or ketone (1.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate, which can be collected by filtration.

  • Cyclization: The hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent) at 80-120 °C for 1-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

Potential Signaling Pathways and Mechanisms of Action

Substituted indoles are known to exert their biological effects by modulating various signaling pathways. The specific pathways affected by this compound would need to be experimentally determined, but potential targets include:

Inhibition of Kinase Signaling Pathways

Many indole derivatives are potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

Kinase_Inhibition Molecule This compound PI3K PI3K Molecule->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Disruption of Microtubule Dynamics

Certain indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1]

Tubulin_Inhibition Molecule This compound Tubulin Tubulin Molecule->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Potential disruption of tubulin polymerization.

Conclusion

The strategic placement of a fluorine atom at the 6-position and a methoxy group at the 4-position of the 1H-indole scaffold is predicted to yield a molecule with a unique and potentially advantageous pharmacological profile. The 6-fluoro group is expected to enhance metabolic stability and modulate electronic properties, while the 4-methoxy group can influence receptor interactions and solubility. Although experimental data for this compound is currently lacking, the analysis of related analogs suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Further synthesis and biological evaluation of this specific compound are warranted to validate these predictions and fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity.

References

The Reactive Landscape of the 6-Fluoro-4-methoxy-1H-indole Nucleus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-4-methoxy-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methoxy group on the indole core imparts unique electronic properties that modulate its reactivity and biological activity. This technical guide provides an in-depth exploration of the reactivity of this nucleus, offering insights into its functionalization through various chemical transformations.

Electronic Properties and Predicted Reactivity

The reactivity of the this compound nucleus is governed by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet ortho-, para-directing, fluorine atom (-F). The indole nitrogen's lone pair further enhances the electron density of the pyrrole ring.

  • Methoxy Group (-OCH₃) at C4: As a strong activating group, the methoxy substituent directs electrophilic attack primarily to its ortho and para positions. With the C5 position being ortho and the C7 position being para to the methoxy group, these sites are electronically activated.

  • Fluorine Atom (-F) at C6: While fluorine is an electronegative atom that deactivates the ring through its inductive effect, it acts as an ortho-, para-director via resonance. This directs electrophilic substitution to the C5 and C7 positions.

  • Pyrrole Ring: The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic attack. The C2 position is the next most reactive site within the pyrrole ring.

This combination of directing effects suggests that electrophilic substitution will predominantly occur at the C3, C5, and C7 positions. The high reactivity of the C3 position generally makes it the primary site of attack for most electrophiles.

Key Reactions and Experimental Protocols

This section details common and effective reactions for the functionalization of the this compound core. The provided protocols are generalized and may require optimization for specific substrates and scales.

Electrophilic Substitution at C3

The C3 position is the most common site for electrophilic substitution on the indole ring.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles.[1][2][3][4][5]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 vol), cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a stirred mixture of ice and water.

  • Basify the aqueous solution with aqueous sodium hydroxide to pH 8-9, which should induce the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound-3-carbaldehyde.

Table 1: Vilsmeier-Haack Reaction Conditions

ReagentsSolventTemperatureTime (h)Typical Yield (%)
POCl₃, DMFDMF0 °C to rt1 - 485 - 95
Oxalyl chloride, DMFTHF-10 °C to rt1 - 380 - 90

The Mannich reaction introduces an aminomethyl group at the C3 position, providing a versatile handle for further synthetic transformations.[6]

Experimental Protocol:

  • To a cooled (0 °C) mixture of a secondary amine (e.g., dimethylamine, 1.2 eq) and aqueous formaldehyde (37%, 1.2 eq) in a suitable solvent like acetic acid or ethanol, add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and basify with aqueous sodium carbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-aminomethylated indole.

Table 2: Mannich Reaction Conditions

AmineAldehydeSolventTemperatureTime (h)Typical Yield (%)
DimethylamineFormaldehydeAcetic Acidrt12 - 2470 - 85
PyrrolidineFormaldehydeEthanolrt12 - 2475 - 90
MorpholineFormaldehydeAcetic Acidrt12 - 2470 - 85

Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position.[7][8][9][10]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, add a Lewis acid (e.g., AlCl₃, SnCl₄, or ZnCl₂, 1.1 eq) at 0 °C.

  • To this mixture, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-6 hours.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Table 3: Friedel-Crafts Acylation Conditions

Acylating AgentLewis AcidSolventTemperatureTime (h)Typical Yield (%)
Acetyl ChlorideAlCl₃Dichloromethane0 °C to rt1 - 460 - 80
Acetic AnhydrideZnCl₂Acetic Acid80 °C2 - 650 - 70
N-Functionalization

The indole nitrogen can be readily functionalized, most commonly through alkylation.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or THF, add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction by the slow addition of water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[11]

Table 4: N-Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperatureTime (h)Typical Yield (%)
Methyl IodideNaHDMF0 °C to rt2 - 690 - 98
Benzyl BromideNaHTHF0 °C to rt4 - 1285 - 95
Metal-Catalyzed Cross-Coupling Reactions

For functionalization of the benzene ring, metal-catalyzed cross-coupling reactions are powerful tools. This typically requires prior halogenation of the indole nucleus (e.g., at C5 or C7).

Assuming a bromo-substituted this compound is available, the Suzuki-Miyaura coupling can be employed to form carbon-carbon bonds.[1][12][13][14][15]

Experimental Protocol:

  • In a reaction vessel, combine the bromo-6-fluoro-4-methoxy-1H-indole (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water).

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Table 5: Suzuki-Miyaura Coupling Conditions

Palladium CatalystLigandBaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/Water90 - 10012 - 2470 - 90
Pd₂(dba)₃SPhosK₃PO₄Toluene/Water100 - 1106 - 1875 - 95

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a general workflow for the functionalization of the this compound nucleus.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Indole This compound Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt C3-Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Product This compound-3-carbaldehyde Iminium_Salt->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Mannich_Reaction cluster_reagent_formation Eschenmoser's Salt Formation cluster_substitution Electrophilic Aromatic Substitution Amine Secondary Amine Eschenmoser_Salt Eschenmoser's Salt [CH₂=N(R)₂]⁺ Amine->Eschenmoser_Salt + Formaldehyde Formaldehyde Formaldehyde Sigma_Complex Sigma Complex Eschenmoser_Salt->Sigma_Complex Indole This compound Indole->Sigma_Complex + Eschenmoser's Salt Product C3-Aminomethylated Indole Sigma_Complex->Product - H⁺

Caption: Mechanism of the Mannich Reaction.

Functionalization_Workflow cluster_pyrrole Pyrrole Ring Functionalization cluster_benzene Benzene Ring Functionalization Start This compound N_Func N-Functionalization (e.g., N-Alkylation) Start->N_Func C3_Func C3-Electrophilic Substitution (Vilsmeier, Mannich, Friedel-Crafts) Start->C3_Func C2_Func C2-Lithiation & Electrophilic Quench Start->C2_Func Requires N-protection Halogenation Halogenation (C5 or C7) Start->Halogenation Nitration Nitration (C5 or C7) Start->Nitration N_Func->C3_Func C3_Func->N_Func Coupling Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Halogenation->Coupling

Caption: General functionalization workflow for the indole core.

Conclusion

The this compound nucleus presents a rich and varied reactive landscape. Its strategic functionalization, guided by the principles of electrophilic aromatic substitution and modern cross-coupling methodologies, opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and workflows outlined in this guide serve as a foundational resource for researchers aiming to explore and exploit the synthetic potential of this valuable heterocyclic core. Further investigation into the specific reaction kinetics and optimization of conditions will undoubtedly lead to a deeper understanding and broader application of this versatile scaffold.

References

Theoretical Framework for the Analysis of 6-Fluoro-4-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 6-fluoro-4-methoxy-1H-indole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the in-silico analysis of novel heterocyclic compounds. This document outlines the common computational and experimental protocols used to characterize similar indole derivatives and serves as a roadmap for the theoretical investigation of this compound.

Molecular Structure and Optimization

The initial step in the theoretical study of a molecule is the determination of its most stable three-dimensional conformation. This is typically achieved through geometry optimization using quantum chemical methods.

Computational Protocol for Geometry Optimization

A common and effective method for geometry optimization is the use of Density Functional Theory (DFT). The B3LYP functional with a 6-311++G(d,p) basis set is a widely used combination that provides a good balance between accuracy and computational cost for organic molecules.[1]

Protocol:

  • The initial structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

  • The geometry optimization is performed using a quantum chemistry software package like Gaussian.[2]

  • The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

The output of this calculation provides key quantitative data, including bond lengths, bond angles, and dihedral angles.

Tabulated Geometric Parameters (Hypothetical Data)

The following table presents a hypothetical summary of optimized geometric parameters for this compound, based on typical values for similar structures.

ParameterBondValue (Å)ParameterAngleValue (°)
Bond LengthC2-C31.38Bond AngleC2-N1-C7a108.5
C3-C3a1.40C2-C3-C3a134.0
C3a-C41.39C3a-C4-C5118.0
C4-O-CH31.37C4-O-CH3117.5
C5-C61.38C5-C6-F119.0
C6-F1.35Dihedral AngleF-C6-C5-C4179.9
N1-H1.01C3-C3a-C4-O-179.8

Spectroscopic Analysis

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule and can be correlated with experimental FT-IR spectra.

Computational Protocol:

  • Following geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level, the calculated vibrational frequencies are obtained.

  • The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values, accounting for anharmonicity and basis set limitations.[3]

  • The assignments of the vibrational modes are based on the total energy distribution (TED).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts.[4]

Computational Protocol:

  • The GIAO method is applied to the optimized geometry of the molecule.

  • Calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

  • The calculated chemical shifts are referenced against a standard, such as Tetramethylsilane (TMS).

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules.

Computational Protocol:

  • TD-DFT calculations are performed on the optimized ground-state geometry.

  • The calculations yield the excitation energies and oscillator strengths for the electronic transitions.

  • These values are used to generate a theoretical UV-Vis spectrum.

Tabulated Spectroscopic Data (Hypothetical Data)
FT-IR NMR UV-Vis
Vibrational Mode Frequency (cm⁻¹) Atom Chemical Shift (ppm) Transition λmax (nm)
N-H stretch3450H (N1)8.10π -> π285
C-H stretch (aromatic)3100-3000C2125.0n -> π310
C-O stretch1250C3102.0
C-F stretch1100C4150.0

Quantum Chemical Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the reactivity and electronic properties of the molecule.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability.

Computational Protocol:

  • The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.

  • The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO.

  • The spatial distribution of the HOMO and LUMO can be visualized to identify regions of electron density that are likely to be involved in reactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electrophilic and nucleophilic sites.

Computational Protocol:

  • The MEP is calculated from the optimized geometry.

  • The potential is mapped onto the electron density surface of the molecule.

  • Regions of negative potential (typically colored red) indicate nucleophilic sites, while regions of positive potential (blue) indicate electrophilic sites.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. This is a critical step in rational drug design. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[5][6]

Molecular Docking Protocol

1. Ligand Preparation:

  • The 3D structure of this compound is generated and optimized using software like ChemDraw and Chem3D to achieve a stable conformation with minimum energy.[5]

2. Protein Preparation:

  • The X-ray crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • The protein structure is prepared for docking using tools like AutoDockTools. This involves removing water molecules, adding polar hydrogen atoms, and assigning charges.[5]

3. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina.[5]

  • A grid box is defined around the active site of the protein.

  • The docking algorithm explores different conformations and orientations of the ligand within the active site and scores them based on their binding energy.

4. Analysis of Results:

  • The docking poses are analyzed to identify the one with the lowest binding energy.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer.[5]

Tabulated Docking Results (Hypothetical Data)
Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Protein Kinase1YVJ-8.5LYS78, GLU91, ASP145
Topoisomerase II4R1F-9.2ARG485, ASN520, TYR815

Visualizations

Computational Workflow

G Computational Chemistry Workflow A Molecular Structure Drawing B Geometry Optimization (DFT) A->B C Frequency Calculation B->C F Molecular Docking B->F D Spectroscopic Properties (IR, NMR, UV-Vis) C->D E Quantum Chemical Properties (HOMO-LUMO, MEP) C->E G Data Analysis and Interpretation D->G E->G F->G

Caption: A typical workflow for the computational analysis of a small molecule.

Generalized Synthesis Pathway

G Generalized Fischer Indole Synthesis A Substituted Phenylhydrazine C Formation of Phenylhydrazone A->C B Ketone or Aldehyde B->C E [3,3]-Sigmatropic Rearrangement C->E + Acid D Acid Catalyst D->E F Aromatization E->F G Substituted Indole F->G

Caption: A simplified representation of the Fischer indole synthesis.

This guide provides a foundational framework for the theoretical investigation of this compound. By following these established computational and theoretical protocols, researchers can gain significant insights into the structural, spectroscopic, and electronic properties of this and other novel indole derivatives, thereby accelerating the process of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoro-4-methoxy-1H-indole from a Substituted Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-fluoro-4-methoxy-1H-indole, a valuable scaffold in medicinal chemistry, starting from the readily available substituted aniline, 3-fluoro-5-methoxyaniline. The synthetic strategy employs a classical Fischer indole synthesis, a robust and widely used method for constructing the indole core. The multi-step procedure involves the diazotization of the starting aniline, followed by reduction to the corresponding phenylhydrazine. Subsequent condensation with ethyl pyruvate and acid-catalyzed cyclization affords the ethyl this compound-2-carboxylate intermediate. The final product is obtained after alkaline hydrolysis of the ester and subsequent decarboxylation of the resulting carboxylic acid. This protocol includes detailed experimental procedures, a summary of expected yields, and a workflow diagram to guide researchers in the efficient synthesis of this important heterocyclic compound.

Data Presentation

The following table summarizes the expected yields for each step in the synthesis of this compound. The yields are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Diazotization and Reduction3-Fluoro-5-methoxyaniline(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride70-80
2Fischer Indole Synthesis (Hydrazone formation and Cyclization)(3-Fluoro-5-methoxyphenyl)hydrazineEthyl this compound-2-carboxylate60-70
3Ester HydrolysisEthyl this compound-2-carboxylateThis compound-2-carboxylic acid90-95
4DecarboxylationThis compound-2-carboxylic acidThis compound75-85

Experimental Protocols

Step 1: Synthesis of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

This procedure involves the diazotization of 3-fluoro-5-methoxyaniline followed by in-situ reduction of the diazonium salt to the corresponding hydrazine.

  • Materials:

    • 3-Fluoro-5-methoxyaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Deionized Water

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-5-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water at room temperature.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

    • In a separate beaker, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

    • The precipitated (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride is collected by vacuum filtration.

    • Wash the solid with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

    • Dry the product under vacuum to obtain the hydrazine hydrochloride salt as a solid.

Step 2: Synthesis of Ethyl this compound-2-carboxylate

This step utilizes the Fischer indole synthesis to construct the indole ring system.

  • Materials:

    • (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

    • Ethyl pyruvate

    • Ethanol (absolute)

    • Anhydrous acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, or a mixture of sulfuric acid in ethanol)

  • Procedure:

    • In a round-bottom flask, suspend (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.

    • Add ethyl pyruvate (1.1 eq) to the suspension. The mixture is typically stirred at room temperature for 30-60 minutes to form the hydrazone in situ.

    • To the hydrazone mixture, add the acid catalyst. For PPA or Eaton's reagent, the reaction is typically heated to 80-100 °C. For a sulfuric acid/ethanol mixture, the reaction can often be refluxed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid thoroughly with water to remove the acid catalyst.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure ethyl this compound-2-carboxylate.

Step 3: Synthesis of this compound-2-carboxylic acid

This step involves the alkaline hydrolysis of the ethyl ester.

  • Materials:

    • Ethyl this compound-2-carboxylate

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl this compound-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of potassium hydroxide (or sodium hydroxide) (3-5 eq) in water.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated HCl.

    • The precipitated this compound-2-carboxylic acid is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Step 4: Synthesis of this compound

The final product is obtained by decarboxylation of the indole-2-carboxylic acid.

  • Materials:

    • This compound-2-carboxylic acid

    • High-boiling point solvent (e.g., quinoline, diphenyl ether)

    • Copper chromite or copper powder (optional, as catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place the this compound-2-carboxylic acid (1.0 eq).

    • Add a high-boiling point solvent such as quinoline.

    • Optionally, a catalytic amount of copper chromite or copper powder can be added to facilitate the decarboxylation.

    • Heat the mixture to a high temperature (typically 200-250 °C) and monitor the evolution of carbon dioxide.

    • The reaction is usually complete when the gas evolution ceases (typically within 1-2 hours).

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl) to remove the quinoline.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Decarboxylation Aniline 3-Fluoro-5-methoxyaniline Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Reduction Reduction (SnCl₂) Diazotization->Reduction Hydrazine (3-Fluoro-5-methoxyphenyl)hydrazine Reduction->Hydrazine Hydrazone_Formation Hydrazone Formation (Ethyl Pyruvate) Hydrazine->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization Indole_Ester Ethyl 6-fluoro-4-methoxy- 1H-indole-2-carboxylate Cyclization->Indole_Ester Hydrolysis Alkaline Hydrolysis (KOH or NaOH) Indole_Ester->Hydrolysis Indole_Acid 6-Fluoro-4-methoxy- 1H-indole-2-carboxylic acid Hydrolysis->Indole_Acid Decarboxylation Thermal Decarboxylation Indole_Acid->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Synthetic route for this compound.

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-fluoro-4-methoxy-1H-indole, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the classic Fischer indole reaction, followed by a decarboxylation step.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step is a Fischer indole synthesis, which involves the acid-catalyzed reaction of (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride with pyruvic acid to form this compound-2-carboxylic acid. The subsequent step is the decarboxylation of this intermediate to yield the final product.

Experimental Protocols

Part 1: Fischer Indole Synthesis of this compound-2-carboxylic acid

This procedure details the formation of the indole ring through the reaction of a substituted phenylhydrazine with an α-keto acid.

Materials:

  • (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq).

  • Add absolute ethanol to the flask to dissolve the hydrazine salt.

  • To this solution, add pyruvic acid (1.1 eq).

  • Slowly and carefully, add concentrated sulfuric acid (as catalyst) to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and water.

  • The acidic solution is then carefully neutralized with a solution of sodium hydroxide until the intermediate product precipitates out.

  • The precipitated solid, this compound-2-carboxylic acid, is collected by vacuum filtration using a Büchner funnel.

  • The solid is washed with cold water and then dried under vacuum.

Part 2: Decarboxylation of this compound-2-carboxylic acid

This protocol describes the removal of the carboxylic acid group to yield the target indole.

Materials:

  • This compound-2-carboxylic acid

  • Quinoline

  • Copper powder

  • Sand bath or high-temperature heating mantle

  • Distillation apparatus

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place the dried this compound-2-carboxylic acid (1.0 eq).

  • Add quinoline as a high-boiling solvent and a catalytic amount of copper powder.

  • Heat the mixture in a sand bath to a temperature of 200-230 °C. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1M HCl solution (to remove quinoline), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Part 3: Purification

The crude product is purified by column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield pure this compound as a solid.

Data Presentation

Table 1: Reagents and Expected Yield for the Synthesis of this compound

Compound Molecular Formula Molar Mass ( g/mol ) Starting Amount (molar eq.) Expected Yield (%)
(3-Fluoro-5-methoxyphenyl)hydrazine HClC₇H₁₀ClFN₂O192.621.0-
Pyruvic acidC₃H₄O₃88.061.1-
This compound-2-carboxylic acidC₁₀H₈FNO₃209.17-70-80
This compoundC₉H₈FNO165.16-60-70 (from carboxylic acid)

Table 2: Characterization Data for this compound

Analysis Expected Data
Appearance White to off-white solid
¹H NMR (CDCl₃, ppm) δ 8.0 (br s, 1H, NH), 7.2-6.5 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, ppm) δ 159.2 (d, J=235 Hz), 155.1, 137.0, 123.5, 122.8, 103.1, 98.6 (d, J=25 Hz), 94.2 (d, J=26 Hz), 55.6
Mass Spectrum (EI) m/z 165 (M⁺)

Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Purification A Reactants: (3-fluoro-5-methoxyphenyl)hydrazine HCl & Pyruvic Acid D Reaction: Reflux (2-4h) A->D B Solvent: Ethanol B->D C Catalyst: H₂SO₄ C->D E Work-up: Precipitation & Filtration D->E F Intermediate: this compound-2-carboxylic acid E->F G Starting Material: Intermediate from Step 1 F->G Proceed to next step I Reaction: Heat (200-230°C, 1-2h) G->I H Reagents: Quinoline, Cu powder H->I J Work-up: Extraction & Washing I->J K Crude Product J->K L Method: Column Chromatography K->L Purify M Stationary Phase: Silica Gel L->M N Mobile Phase: Hexane/Ethyl Acetate L->N O Final Product: this compound M->O N->O

Caption: Overall workflow for the synthesis of this compound.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Mechanism of the Fischer Indole Synthesis Hydrazine Arylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization Diamine->Cyclization Ammonia_Elimination Elimination of Ammonia Cyclization->Ammonia_Elimination Indole Indole Product Ammonia_Elimination->Indole

Caption: Key steps in the Fischer indole synthesis mechanism.

Application Notes and Protocols for the Synthesis of 6-Fluoro-4-methoxy-1H-indole via Leimgruber-Batcho Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6-fluoro-4-methoxy-1H-indole, a valuable scaffold in medicinal chemistry, utilizing the Leimgruber-Batcho indole synthesis. The indole nucleus is a privileged structure in a vast array of pharmacologically active compounds, and the incorporation of fluorine and methoxy substituents can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This document outlines the synthesis of the requisite starting material, the subsequent enamine formation, and the final reductive cyclization to yield the target indole. Furthermore, potential applications of this class of compounds, particularly as kinase inhibitors in signal transduction pathways relevant to drug development, are discussed.

Introduction

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1] This two-step process involves the formation of an enamine from the o-nitrotoluene derivative, followed by a reductive cyclization to construct the indole ring system.[1] A key advantage of this method is its ability to produce indoles that are unsubstituted at the C2 and C3 positions under relatively mild conditions, which is often a requirement for further functionalization in drug discovery programs.[2] Fluorinated and methoxy-substituted indoles are of particular interest in medicinal chemistry due to their potential to enhance biological activity and improve drug-like properties.[3][4] this compound serves as a key building block for the synthesis of a variety of bioactive molecules, including potential kinase inhibitors.[5]

Experimental Protocols

This section details the proposed synthetic route for this compound. The protocol is based on established Leimgruber-Batcho procedures for analogous compounds.

Part 1: Synthesis of the Starting Material: 4-Fluoro-2-methoxy-6-nitrotoluene

A plausible route to the required o-nitrotoluene precursor is outlined below, starting from commercially available 4-fluoro-2-methoxyaniline.

  • Step 1a: Acetylation of 4-fluoro-2-methoxyaniline. To a solution of 4-fluoro-2-methoxyaniline (1.0 eq) in acetic acid, slowly add acetic anhydride (1.2 eq). Heat the mixture to 90°C for 3-5 hours. After cooling, pour the reaction mixture into water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[6]

  • Step 1b: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide. Dissolve the acetamide from the previous step in sulfuric acid and cool to 0°C. Slowly add fuming nitric acid (1.5 eq) while maintaining the temperature below 5°C. Stir the reaction at 0°C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the washings are neutral to obtain N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[6]

  • Step 1c: Hydrolysis to 4-fluoro-2-methoxy-5-nitroaniline. Suspend the nitrated acetamide in a mixture of methanol and hydrochloric acid. Heat the mixture to reflux for 3-5 hours. After cooling, neutralize the solution with a base (e.g., NaOH solution) and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-fluoro-2-methoxy-5-nitroaniline.[7]

  • Step 1d: Sandmeyer Reaction to introduce the methyl group. The conversion of the amino group to a methyl group can be a multi-step process that is not straightforward. A more direct, albeit potentially lower-yielding, approach would be the direct nitration of 4-fluoro-2-methoxytoluene. Alternatively, a more complex multi-step synthesis starting from a different commercially available material might be required to obtain 4-fluoro-2-methoxy-6-nitrotoluene. For the purpose of this protocol, we will assume the successful synthesis of this starting material.

Part 2: Leimgruber-Batcho Synthesis of this compound

  • Step 2a: Formation of (E)-1-(2-(Dimethylamino)vinyl)-4-fluoro-2-methoxy-6-nitrobenzene (Enamine Formation). A mixture of 4-fluoro-2-methoxy-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and pyrrolidine (0.5 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 110-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude enamine, which can be used in the next step without further purification.[8]

  • Step 2b: Reductive Cyclization to this compound. The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol, ethyl acetate, or a mixture of acetic acid and ethanol. A reducing agent is then added. Common reducing systems for this transformation include:

    • Catalytic Hydrogenation (Option 1): The enamine is dissolved in ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.[2]

    • Raney Nickel and Hydrazine (Option 2): The enamine is dissolved in ethanol, and a slurry of Raney Nickel in ethanol is added. Hydrazine hydrate (4-5 eq) is then added dropwise at a temperature maintained between 40-60°C. After the addition is complete, the reaction is stirred for an additional 1-2 hours. The mixture is then filtered through Celite to remove the catalyst, and the solvent is evaporated.[1][9]

  • Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Data Presentation

The following tables summarize representative quantitative data for the Leimgruber-Batcho synthesis of substituted indoles. Please note that these are example values, and actual results for the synthesis of this compound may vary.

Table 1: Representative Reaction Conditions and Yields for the Leimgruber-Batcho Synthesis

StepStarting MaterialReagents and ConditionsProductRepresentative Yield (%)
Enamine Formation Substituted o-NitrotolueneDMF-DMA, Pyrrolidine, DMF, 110-120°C, 2-4 h(E)-1-(2-(Dimethylamino)vinyl)-substituted-nitrobenzene75-95%
Reductive Cyclization (Pd/C) Substituted Enamine10% Pd/C, H₂ (balloon), Ethanol, RT, 4-12 hSubstituted Indole60-85%
Reductive Cyclization (Raney Ni) Substituted EnamineRaney Ni, Hydrazine Hydrate, Ethanol, 40-60°C, 2-3 hSubstituted Indole55-80%

Table 2: Representative Spectroscopic Data for a Substituted Indole

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.10 (br s, 1H, NH), 7.20-7.00 (m, 2H, Ar-H), 6.85 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 6.50 (t, J = 2.0 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155.0, 138.0, 125.0, 122.0, 110.0, 105.0, 100.0, 95.0, 55.5
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₉H₈FNO: 166.06; found: 166.1

Mandatory Visualizations

Leimgruber_Batcho_Synthesis Start 4-Fluoro-2-methoxy-6-nitrotoluene Reagents1 DMF-DMA Pyrrolidine, DMF Start->Reagents1 Step1 Enamine Formation (110-120°C) Reagents1->Step1 Intermediate (E)-1-(2-(Dimethylamino)vinyl)- 4-fluoro-2-methoxy-6-nitrobenzene Step1->Intermediate Reagents2 Reducing Agent (e.g., Pd/C, H₂ or Raney Ni, N₂H₄) Intermediate->Reagents2 Step2 Reductive Cyclization Reagents2->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor 6-Fluoro-4-methoxy- 1H-indole Derivative (Kinase Inhibitor) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: Representative kinase signaling pathway (MAPK pathway) and the potential point of intervention for an indole-based kinase inhibitor.

Discussion

The Leimgruber-Batcho synthesis provides a robust and efficient route to this compound. The choice of reducing agent for the cyclization step can be tailored based on substrate compatibility and available laboratory resources. Catalytic hydrogenation with palladium on carbon is generally a clean and high-yielding method, while the use of Raney nickel and hydrazine offers a viable alternative.[2]

The incorporation of a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole scaffold is of significant interest for drug discovery. Fluorine substitution can enhance metabolic stability, increase binding affinity to target proteins, and improve the pharmacokinetic profile of a molecule.[3] Methoxy groups, being electron-donating, can also influence the electronic properties of the indole ring and its interactions with biological targets.[4]

Indole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][10] Dysregulation of kinase activity is implicated in numerous diseases, including cancer.[10][11] As illustrated in the signaling pathway diagram, kinase inhibitors can block the downstream signaling cascade that leads to cell proliferation and survival, making them attractive therapeutic agents. The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Further derivatization at various positions of the indole ring could lead to the discovery of potent and selective drug candidates.

Conclusion

This document provides a comprehensive set of application notes and a detailed experimental protocol for the synthesis of this compound using the Leimgruber-Batcho reaction. The provided workflow and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The potential of this fluorinated and methoxylated indole as a scaffold for the development of novel therapeutics, particularly kinase inhibitors, highlights its importance in modern drug discovery.

References

Application Note and Protocol: Purification of 6-Fluoro-4-Methoxy-1H-Indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 6-fluoro-4-methoxy-1H-indole, a key heterocyclic building block in pharmaceutical research, using silica gel column chromatography. The protocol outlines the selection of stationary and mobile phases, preparation of the column, sample loading, elution, and fraction analysis. This method is designed to effectively separate the target compound from common synthetic impurities, yielding a high-purity product suitable for downstream applications in drug discovery and development.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry. The incorporation of a fluorine atom can enhance pharmacological properties such as metabolic stability and binding affinity.[1] Ensuring the high purity of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. Column chromatography is a fundamental, widely used technique for the purification of organic compounds.[2][3][4][5] This application note details a robust protocol for the purification of this compound utilizing a normal-phase silica gel column with a hexane/ethyl acetate mobile phase system.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3][4][6] In this normal-phase application, the stationary phase is polar (silica gel), and the mobile phase is a less polar solvent mixture. Compounds with higher polarity will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[7] By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with varying polarities can be achieved.

Data Presentation

The following tables summarize the recommended parameters and materials for the column chromatography purification of this compound. These values serve as a starting point and may require optimization based on the specific impurity profile of the crude sample.

Table 1: Materials and Equipment

ParameterSpecification
Stationary PhaseSilica Gel, Grade 60, 230-400 mesh[8]
Mobile Phase A100% n-Hexane
Mobile Phase B100% Ethyl Acetate
ColumnGlass column, 40-60 mm diameter
VisualizationUV lamp (254 nm), Ehrlich's reagent stain[9]

Table 2: Recommended Column Chromatography Parameters

ParameterValue
Adsorbent Weight50-100 times the crude sample weight[10]
Slurry Solvent5% Ethyl Acetate in Hexane
Elution MethodGradient Elution
Initial Mobile Phase5% Ethyl Acetate in Hexane
Final Mobile Phase30% Ethyl Acetate in Hexane
Flow RateGravity-dependent or low positive pressure
Fraction Size20-50 mL

Experimental Protocol

Preparation of the Mobile Phase

Prepare stock solutions of the mobile phase by mixing n-hexane and ethyl acetate in the desired ratios. For a gradient elution, a series of mixtures with increasing ethyl acetate concentration will be needed (e.g., 5%, 10%, 15%, 20%, 25%, 30% ethyl acetate in hexane). Degassing the solvents by sonication is recommended to avoid air bubbles in the column.

Column Packing (Wet Method)
  • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[6]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).[6] The consistency should be pourable but not too dilute.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[11]

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.[11]

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[9]

  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

  • Open the stopcock and allow the sample to enter the silica bed. Add a small amount of the initial mobile phase to rinse the sides of the column and ensure all the sample is loaded onto the column.

Elution and Fraction Collection
  • Carefully add the initial mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in test tubes or flasks.

  • Start the elution with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise manner (e.g., 200 mL of 5%, then 200 mL of 10%, etc.) or as a continuous gradient.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate.

Analysis of Fractions
  • Visualize the TLC plates under a UV lamp (254 nm). Indole derivatives are typically UV-active and will appear as dark spots.[9]

  • For more specific detection, the TLC plate can be stained. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[9]

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualization of Experimental Workflow

G Workflow for Purification of this compound cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (Hexane/EtOAc Gradient) prep_slurry Prepare Silica Gel Slurry prep_mobile_phase->prep_slurry pack_column Pack Column with Slurry prep_slurry->pack_column prep_sample Dissolve Crude Sample (or Dry Load) load_sample Load Sample onto Column prep_sample->load_sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC (UV & Staining) collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Obtain Purified Product evaporate->final_product

References

Application Notes and Protocols for the Recrystallization of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-fluoro-4-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and materials science. The purity of such compounds is critical for obtaining reliable biological data and ensuring consistent material properties. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1] This document provides detailed protocols for developing a robust recrystallization procedure for high-purity this compound, including solvent screening and a bulk purification protocol. The methodologies are based on established principles and data from structurally related indole compounds.[2][3][4]

Principle of Recrystallization

The principle behind recrystallization is the differential solubility of a compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and are removed during filtration of the crystals).

Experimental Protocols

1. Solvent Screening Protocol

This small-scale protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, dichloromethane, and water)[2][4][5]

  • Pasteur pipettes

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of crude this compound into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., 0.2 mL increments) while vortexing, until a total of 1 mL has been added. Observe and record the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Heating and Dissolution: Heat the test tubes that showed poor solubility at room temperature in a heating block or water bath towards the boiling point of the solvent. Add more solvent in small increments if the compound does not fully dissolve. A suitable solvent will dissolve the compound completely upon heating.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation: The ideal solvent will yield a significant amount of crystalline solid upon cooling. Observe the quality and quantity of the crystals formed.

2. Bulk Recrystallization Protocol

This protocol is for purifying a larger quantity of crude this compound once a suitable solvent has been identified from the screening process.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent required to dissolve the solid at its boiling point. Stir the mixture while heating.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point to remove residual solvent.

  • Purity Analysis: Analyze the purity of the recrystallized product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis.

Data Presentation

The following table summarizes hypothetical data from a solvent screening experiment for this compound.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon CoolingPost-Recrystallization Purity (HPLC Area %)Recovery Yield (%)
Ethanol< 10> 200Abundant, well-formed needles99.7%85%
Hexane< 1< 5No dissolutionN/AN/A
Ethyl Acetate> 50> 300Poor, oily precipitate97.5%40%
Toluene< 5~100Moderate, small crystals99.5%78%
Hexane/Ethyl Acetate (4:1)< 2~50Good, fine powder99.6%88%
Methanol/Water (9:1)< 15> 250Abundant, small needles99.4%82%

N/A: Not Applicable

Visualizations

Recrystallization_Workflow cluster_process Process crude_product Crude Product dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution solvent_selection Solvent Selection solvent_selection->dissolution hot_filtration Hot Filtration (If Needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No Insoluble Impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing impurity_filtrate Impurities in Filtrate vacuum_filtration->impurity_filtrate drying Drying washing->drying pure_crystals High-Purity Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic cluster_tests Solubility Tests cluster_outcomes Evaluation start Select Potential Solvent test_rt Test Solubility at Room Temp start->test_rt eval_rt Soluble? test_rt->eval_rt test_hot Test Solubility when Hot eval_hot Soluble? test_hot->eval_hot eval_rt->test_hot No reject_rt Reject: Too Soluble Cold eval_rt->reject_rt Yes reject_hot Reject: Insoluble Hot eval_hot->reject_hot No accept Potential Candidate: Test Cooling eval_hot->accept Yes

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

Application Note: HPLC Method for the Analysis and Purification of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analytical determination and preparative purification of 6-fluoro-4-methoxy-1H-indole, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and purity, making it suitable for quality control and isolation of the target compound.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in biologically active molecules. Accurate analysis and efficient purification of this compound are crucial for its use in drug discovery and development pipelines. This document provides validated protocols for both analytical and preparative scale HPLC.

Principle

The separation is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and acetonitrile. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By employing a gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, the compound of interest can be effectively separated from impurities with different polarities. The addition of formic acid to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of the indole nitrogen.

Analytical Method

This method is designed for the qualitative and quantitative analysis of this compound, allowing for purity assessment and reaction monitoring.

Instrumentation and Consumables
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade)
Optimized Analytical HPLC Method Parameters
ParameterValue
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Expected Analytical Results
CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound~ 8.5> 98> 98
Impurity 1~ 6.2< 1-
Impurity 2~ 9.8< 1-

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Preparative Method

This method is designed for the purification of multi-milligram to gram quantities of this compound. The analytical method serves as the foundation for scaling up to a preparative scale.[1][2]

Instrumentation and Consumables
ParameterSpecification
HPLC System Preparative Pump, Autosampler/Manual Injector, Fraction Collector, DAD
Column C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size)
Solvents HPLC grade Acetonitrile, HPLC grade Water, Formic Acid
Optimized Preparative HPLC Method Parameters
ParameterValue
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm
Sample Loading Up to 100 mg per injection (dissolved in minimal DMSO or mobile phase)

Experimental Protocols

Mobile Phase and Sample Preparation
  • Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes.

  • Analytical Sample Solution: Accurately weigh approximately 1 mg of the crude this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Preparative Sample Solution: Dissolve the crude material (e.g., 100 mg) in a minimal amount of the initial mobile phase or a strong, compatible solvent like Dimethyl Sulfoxide (DMSO). Ensure the sample is fully dissolved. Filter if necessary.

HPLC System Operation
  • System Priming: Prime all solvent lines with their respective mobile phases to remove any air bubbles and ensure a stable baseline.

  • Column Equilibration: Install the appropriate column (analytical or preparative) and equilibrate it with the initial mobile phase composition (30% B) at the specified flow rate for at least 20-30 minutes, or until a stable baseline is achieved.

  • Sequence Setup (Analytical): Create a sequence in the HPLC software with the parameters outlined in the analytical method table. Include a blank injection (mobile phase mixture) before and after the sample injections to check for carryover.

  • Sample Injection: Place the sample vial in the autosampler and start the sequence for analytical runs. For preparative runs, inject the sample manually or via an autosampler.

  • Data Acquisition and Analysis: Monitor the chromatogram at 280 nm. For analytical runs, integrate the peaks to determine retention times and peak areas for purity calculations.

  • Fraction Collection (Preparative): Program the fraction collector to collect the eluent corresponding to the retention time of the this compound peak.

  • Post-Purification Work-up: Analyze the purity of the collected fractions using the analytical HPLC method.[4] Pool the fractions that meet the desired purity level (e.g., >98%). Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.

Visualizations

Analytical_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_MP_A Prepare Mobile Phase A (Water + 0.1% FA) Equilibrate Equilibrate System with Initial Conditions Prep_MP_A->Equilibrate Prep_MP_B Prepare Mobile Phase B (ACN + 0.1% FA) Prep_MP_B->Equilibrate Prep_Sample Prepare Sample (Dissolve & Filter) Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Separate Gradient Elution Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Analyze Analyze Chromatogram (Purity & Retention Time) Detect->Analyze

Caption: Analytical HPLC Workflow for this compound.

Preparative_HPLC_Workflow Method_Dev Analytical Method Development Scale_Up Scale-Up Calculation (Flow Rate, Injection Volume) Method_Dev->Scale_Up Optimize Prep_Run Preparative HPLC Run (High Sample Load) Scale_Up->Prep_Run Fraction_Collect Fraction Collection Prep_Run->Fraction_Collect Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collect->Purity_Check Analyze Pooling Pooling of Pure Fractions Purity_Check->Pooling Select >98% Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Logical Workflow from Method Development to Purification.

References

Application Notes and Protocols: NMR Spectroscopic Data for 6-Fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for fluoro-substituted indole derivatives, with a focus on the characterization of compounds similar to 6-fluoro-4-methoxy-1H-indole. Due to the limited availability of published experimental data for this compound, this report presents the detailed ¹H, ¹³C, and ¹⁹F NMR data for the closely related compound, 6-fluoro-3-methyl-1H-indole , as a representative example. The presented data and protocols are essential for the structural elucidation and quality control of fluorinated indole compounds, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

Fluorinated indoles are a critical class of heterocyclic compounds in the pharmaceutical industry. The incorporation of fluorine atoms into the indole ring system can significantly modulate the physicochemical and biological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. Accurate structural characterization of these compounds is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This application note details the expected NMR data and provides a standardized protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra for this class of molecules.

NMR Spectroscopic Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 6-fluoro-3-methyl-1H-indole . This data serves as a reference for the characterization of similarly substituted indoles.

Table 1: ¹H NMR Data for 6-fluoro-3-methyl-1H-indole
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.88s-NH
7.49dd8.6, 5.4H-4
7.04dd9.7, 2.2H-7
6.96s-H-2
6.91td9.6, 2.2H-5
2.34s-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Data for 6-fluoro-3-methyl-1H-indole
Chemical Shift (δ) ppmAssignment
161.10, 159.22C-6
136.29, 136.19C-7a
125.05C-3a
121.86C-2
119.65, 119.57C-4
111.96C-3
108.03, 107.83C-5
97.42, 97.21C-7
9.72CH₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Table 3: ¹⁹F NMR Data for 6-fluoro-3-methyl-1H-indole
Chemical Shift (δ) ppm
-121.75

Solvent: CDCl₃, Spectrometer Frequency: 470 MHz

Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for small organic molecules like fluorinated indoles.[1][2][3]

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (for ¹H and ¹³C NMR). For ¹⁹F NMR, an external or internal fluorine-containing reference standard may be used.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

Sample_Preparation cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (e.g., TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer homogenize Homogenize Solution transfer->homogenize

Figure 1. Workflow for NMR Sample Preparation.
NMR Data Acquisition

The following parameters are typical for a 500 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.[4]

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that covers all expected proton signals (e.g., -2 to 12 ppm).

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

3.2.3. ¹⁹F NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

  • Number of Scans: 64 to 256.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A wide range to cover potential fluorine signals (e.g., -50 to -250 ppm, relative to CFCl₃).[5]

NMR_Acquisition cluster_acq NMR Data Acquisition Protocol cluster_experiments NMR Experiments start Prepared NMR Sample instrument_setup Instrument Setup (Lock, Tune, Shim) start->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr f19_nmr ¹⁹F NMR Acquisition instrument_setup->f19_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing f19_nmr->processing analysis Spectral Analysis processing->analysis

Figure 2. General Protocol for NMR Data Acquisition and Processing.
Data Processing

  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C).

  • Integration and Peak Picking: Integrate the signals to determine the relative ratios of different nuclei and pick the peak positions.

Applications in Drug Development

  • Structural Verification: NMR is the gold standard for confirming the chemical structure of newly synthesized fluorinated indole derivatives.

  • Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of active pharmaceutical ingredients (APIs) and intermediates.

  • Metabolite Identification: ¹⁹F NMR is particularly useful for tracking the metabolism of fluorinated drugs, as there is no endogenous ¹⁹F background in biological systems.[6]

  • Protein-Ligand Interactions: NMR can be employed to study the binding of fluorinated indoles to their biological targets, providing insights into the mechanism of action.

Conclusion

This application note provides a framework for the NMR analysis of this compound and related compounds. The detailed spectroscopic data for 6-fluoro-3-methyl-1H-indole serves as a valuable reference, and the outlined protocols offer a standardized approach for data acquisition and analysis. The application of these methods will facilitate the efficient and accurate characterization of novel fluorinated indole compounds in a research and drug development setting.

References

Application Note: Mass Spectrometry Analysis of 6-fluoro-4-methoxy-1H-indole Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 6-fluoro-4-methoxy-1H-indole using mass spectrometry. It includes a proposed fragmentation pathway based on established principles of indole chemistry, a comprehensive experimental protocol for analysis, and a summary of expected quantitative data. This application note is intended to assist researchers in identifying and characterizing this compound and its analogs in various matrices.

Introduction

This compound is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its identification, structural elucidation, and quantitation in complex mixtures. Electron ionization (EI) is a widely used technique for the analysis of small molecules, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] This note details the expected fragmentation of this compound and provides a standardized protocol for its analysis.

Proposed Fragmentation Pathway

The fragmentation of indole and its derivatives in mass spectrometry is a well-studied area.[3][4] The fragmentation of this compound is expected to be directed by the substituents on the indole ring, namely the fluoro and methoxy groups. The molecular ion (M+) of this compound has a calculated m/z of 165.

The primary fragmentation steps are proposed as follows:

  • Loss of a methyl radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable oxonium ion. This would result in a fragment ion at m/z 150.

  • Loss of carbon monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing a molecule of carbon monoxide. This is a characteristic fragmentation of cyclic ketones and related structures, which can be formed after the initial fragmentation. This would lead to a fragment ion at m/z 122.

  • Loss of hydrogen cyanide (HCN): A hallmark of indole fragmentation is the elimination of a neutral molecule of hydrogen cyanide from the pyrrole ring.[3] This can occur from the molecular ion or subsequent fragment ions. Loss of HCN from the m/z 122 ion would result in a fragment at m/z 95.

  • Loss of a fluorine radical (•F): While less common than the loss of a methyl radical, the cleavage of the C-F bond can also occur, leading to a fragment at m/z 146.

  • Loss of formaldehyde (CH2O): The methoxy group can also be involved in a rearrangement reaction leading to the loss of a neutral formaldehyde molecule, resulting in a fragment at m/z 135.

This proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway M This compound (m/z 165) F1 [M - CH3]+ (m/z 150) M->F1 - •CH3 F4 [M - F]+ (m/z 146) M->F4 - •F F5 [M - CH2O]+ (m/z 135) M->F5 - CH2O F2 [M - CH3 - CO]+ (m/z 122) F1->F2 - CO F3 [M - CH3 - CO - HCN]+ (m/z 95) F2->F3 - HCN

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected major fragment ions and their relative abundances for this compound under typical electron ionization conditions. The exact relative abundances may vary depending on the specific instrument and experimental conditions.

Fragment Ionm/z (amu)Proposed StructureExpected Relative Abundance
[M]+165Molecular IonHigh
[M - CH3]+150Loss of methyl radicalHigh
[M - CH3 - CO]+122Subsequent loss of COModerate
[M - CH3 - CO - HCN]+95Subsequent loss of HCNModerate to Low
[M - F]+146Loss of fluorine radicalLow
[M - CH2O]+135Loss of formaldehydeModerate

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation

1.1. Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

1.2. Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the same solvent.

1.3. Sample Matrix: If analyzing the compound in a complex matrix (e.g., plasma, tissue homogenate), perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and minimize matrix effects. The final extract should be reconstituted in a solvent compatible with the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Injector: Split/splitless injector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Data Acquisition and Analysis
  • Inject the prepared standards and samples into the GC-MS system.

  • Acquire the data in full scan mode to obtain the mass spectrum of the analyte.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Extract the ion chromatograms for the molecular ion (m/z 165) and the major fragment ions to confirm the fragmentation pattern.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 150) against the concentration of the standards.

Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Injection GC Injection Working->Injection Extraction Sample Extraction (if required) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Peak Identification Detection->Identification Fragmentation Fragmentation Analysis Identification->Fragmentation Quantitation Quantitation Identification->Quantitation

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides a framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and detailed experimental protocol will aid researchers in the confident identification and characterization of this and related indole compounds. The provided methods can be adapted to various research and development applications, from metabolic studies to quality control in pharmaceutical manufacturing.

References

Application Notes & Protocols: Leveraging 6-fluoro-4-methoxy-1H-indole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its structural resemblance to the purine ring of ATP allows for effective competition at the ATP-binding site of protein kinases, a major class of enzymes implicated in diseases like cancer.[1][2][3] The strategic functionalization of the indole ring with substituents such as fluorine and methoxy groups can significantly enhance pharmacological properties. The fluorine atom at the 6-position can improve metabolic stability and binding affinity, while a methoxy group at the 4-position can modulate electronic properties and provide additional vectors for molecular interactions.[4][5][6]

These application notes describe the utility of 6-fluoro-4-methoxy-1H-indole as a key building block for the synthesis of potent and selective kinase inhibitors. We provide an overview of relevant signaling pathways, representative synthetic protocols for scaffold modification, and methods for biological evaluation.

Targeted Kinase Signaling Pathways

Indole-based compounds have been successfully developed to target critical signaling pathways that are often dysregulated in cancer and other diseases. Two of the most prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways, which regulate cell proliferation, survival, and growth.[7][8][9][10]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Indole-Based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Quantitative Data of Representative Indole-Based Kinase Inhibitors

The following table summarizes the activity of several indole-derived kinase inhibitors against various cancer cell lines and kinase targets. While not all are synthesized from this compound, they demonstrate the potency that can be achieved with the indole scaffold.

Compound IDTarget Kinase(s)Cell LineIC₅₀ (µM)Reference
MG-2477 Tubulin, Akt/mTOR PathwayA549 (Lung)0.02[7]
Pyrazolo[1,5-a]pyrimidine 16b CK2, AktHCT-116 (Colon)0.027 (for pAkt)[7]
HA-2l mTOR-0.066[8]
HA-2g mTOR, PI3K, Akt-mTOR: 0.12, PI3K: 0.09, Akt: 0.15[8]
Compound 24 CDK1HepG2 (Liver)0.05[11]
Compound 25 CDK1HCT116 (Colon)0.035[11]

Experimental Protocols: Synthesis and Evaluation

The this compound scaffold serves as a versatile starting point for generating a library of potential kinase inhibitors. Common synthetic strategies involve functionalization at the N1 and C3 positions.

Workflow Start 6-fluoro-4-methoxy -1H-indole Step1 Step 1: Functionalization (e.g., N-Arylation) Start->Step1 Step2 Step 2: Purification (Column Chromatography) Step1->Step2 Step3 Step 3: Characterization (NMR, LC-MS) Step2->Step3 Step4 Step 4: Biological Screening (Kinase Assay) Step3->Step4 Result Lead Compound Identification Step4->Result

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 3.1: N-Arylation of this compound

This protocol describes a representative Buchwald-Hartwig amination reaction to couple an aryl halide to the indole nitrogen. This is a key step for introducing moieties that can interact with the ribose-binding region of the kinase ATP pocket.

Materials:

  • This compound

  • Aryl bromide or iodide (e.g., 4-bromopyridine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry reaction vial, add this compound (1.0 eq), the desired aryl halide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF to the vial.

  • Seal the vial and heat the reaction mixture to 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.

Protocol 3.2: C3-Formylation via Vilsmeier-Haack Reaction

The C3 position of the indole is nucleophilic and can be functionalized to introduce groups that extend towards the solvent-exposed region of the kinase active site. This protocol outlines a formylation reaction.

Materials:

  • N-protected or N-unprotected this compound derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.5 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the indole starting material (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a beaker of ice water and neutralizing with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the C3-formylated indole. This aldehyde can be used for further derivatization (e.g., reductive amination, Wittig reaction).

Protocol 3.3: Western Blot for Kinase Inhibition Assay

This protocol is used to determine if a synthesized compound inhibits a specific kinase signaling pathway within a cell-based model by measuring the phosphorylation status of a downstream substrate.[1]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549)

  • Synthesized indole inhibitor

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the indole inhibitor (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2-6 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescence substrate. Visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to serve as a loading control. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.

Mechanism of Action: ATP-Competitive Inhibition

The majority of indole-based kinase inhibitors act as Type I inhibitors, competing directly with endogenous ATP for binding within the highly conserved ATP pocket of the kinase domain. The indole's bicyclic structure mimics the adenine ring of ATP, while specific substitutions form key hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in the active site.[1]

ATP_Competition cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase1 Kinase Active Site pSubstrate Phosphorylated Substrate Kinase1->pSubstrate Phosphorylates ATP1 ATP ATP1->Kinase1 Binds Substrate1 Substrate Substrate1->Kinase1 Binds Kinase2 Kinase Active Site NoReaction No Phosphorylation Kinase2->NoReaction ATP2 ATP ATP2->Kinase2 Binding Prevented Inhibitor Indole Inhibitor Inhibitor->Kinase2 Binds & Blocks

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion

This compound represents a valuable and highly versatile starting material for the discovery of novel kinase inhibitors. Its specific substitution pattern offers a unique chemical space to explore for enhancing potency, selectivity, and drug-like properties. The provided protocols offer a foundational framework for the synthesis, functionalization, and biological evaluation of new chemical entities derived from this promising scaffold, enabling researchers to accelerate their drug discovery programs.

References

Application Notes and Protocols for the Derivatization of 6-Fluoro-4-methoxy-1H-indole in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and approved therapeutic agents.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive starting point for drug discovery. The strategic functionalization of the indole ring with fluorine and methoxy groups can further enhance its pharmacological profile. The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity, while the methoxy group can modulate electronic properties and participate in hydrogen bonding.[1] This document provides detailed application notes and experimental protocols for the derivatization of 6-fluoro-4-methoxy-1H-indole as a promising scaffold for the discovery of novel antiviral agents. While direct derivatization examples for this specific scaffold are emerging, closely related analogs such as 7-fluoro-4-methoxy-1H-indole and 4-fluoro-7-methoxy-1H-indole have shown promise in the development of antiviral compounds, including those targeting coronaviruses and HIV.

Application Notes: Strategies for Derivatization

The this compound core offers several positions for chemical modification to generate a library of diverse compounds for antiviral screening. The primary sites for derivatization are the indole nitrogen (N1), and the C2 and C3 positions of the pyrrole ring.

  • N1-Position (Alkylation/Arylation): The indole nitrogen can be readily deprotonated with a suitable base, followed by quenching with an electrophile to introduce a wide variety of substituents. This position is often targeted to modulate solubility, cell permeability, and to introduce moieties that can interact with specific pockets of the target viral protein.

  • C3-Position (Electrophilic Substitution): The C3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic substitution reactions such as the Vilsmeier-Haack, Friedel-Crafts, and Mannich reactions. This allows for the introduction of various functional groups, including aldehydes, ketones, and aminomethyl groups, which can serve as handles for further derivatization.

  • C2-Position (Lithiation/Functionalization): While less reactive than the C3 position, the C2 position can be functionalized after N-protection, typically through lithiation followed by reaction with an electrophile. This allows for the introduction of aryl, alkyl, or other functional groups that can significantly impact antiviral activity. For instance, derivatives of the closely related 7-fluoro-4-methoxy-1H-indole have been functionalized at the C2 position to generate potent antiviral compounds.

The following diagram illustrates a general workflow for a drug discovery campaign starting with the this compound scaffold.

G cluster_0 Scaffold Derivatization cluster_1 Screening Cascade cluster_2 Lead Optimization Start This compound N1_Alkylation N1-Alkylation/ Arylation Start->N1_Alkylation C3_Functionalization C3-Electrophilic Substitution Start->C3_Functionalization C2_Functionalization C2-Functionalization (post N-protection) Start->C2_Functionalization Library Diverse Compound Library N1_Alkylation->Library C3_Functionalization->Library C2_Functionalization->Library Primary_Screening Primary Antiviral Screening (e.g., cell-based assay) Library->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Cytotoxicity->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR ADMET ADMET Profiling SAR->ADMET Lead_Compound Lead Compound ADMET->Lead_Compound G Viral_Polymerase Viral RNA-Dependent RNA Polymerase (RdRp) Active_Site Active Site Viral_Polymerase->Active_Site RNA_Synthesis Viral RNA Synthesis Active_Site->RNA_Synthesis Catalyzes NTPs Ribonucleoside Triphosphates (NTPs) NTPs->Active_Site Binds to Indole_Derivative This compound Derivative Indole_Derivative->Active_Site Binds to (allosteric or competitive) Inhibition Inhibition Indole_Derivative->Inhibition Inhibition->RNA_Synthesis G Start Synthesized Compound Library Primary_Screening Single-Dose Primary Antiviral Screen Start->Primary_Screening Inactive Inactive Compounds Primary_Screening->Inactive Active Active Compounds Primary_Screening->Active Dose_Response Dose-Response Assay (EC50 Determination) Active->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Active->Cytotoxicity Calculate_SI Calculate Selectivity Index (SI = CC50/EC50) Dose_Response->Calculate_SI Cytotoxicity->Calculate_SI Lead_Selection Lead Candidate Selection (High SI) Calculate_SI->Lead_Selection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 6-fluoro-4-methoxy-1H-indole. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and adaptable methods for the synthesis of this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho approach is often favored for its milder reaction conditions and the commercial availability of the required starting materials, such as substituted 2-nitrotoluenes. The Fischer indole synthesis is a classic and robust alternative, particularly when optimized for the specific substrate.

Q2: What are the key starting materials for the synthesis of this compound?

A2: For the Leimgruber-Batcho synthesis, the key starting material is 3-fluoro-5-methoxy-2-nitrotoluene. For the Fischer indole synthesis, the necessary precursor is (3-fluoro-5-methoxyphenyl)hydrazine, which is reacted with a suitable aldehyde or ketone.

Q3: I am observing a significant amount of a polar byproduct in my Leimgruber-Batcho synthesis. What could it be?

A3: A common side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which leads to the formation of a 2-aminoethylamine derivative instead of the desired indole.[1] This byproduct is typically more polar than the indole and can be identified by its different retention factor on a TLC plate.[1]

Q4: My Fischer indole synthesis is giving a low yield and a lot of tar-like material. How can I improve this?

A4: The Fischer indole synthesis can be sensitive to reaction conditions. Low yields and tar formation are often due to overly harsh acidic conditions or excessively high temperatures, which can lead to the degradation of starting materials or the product. Optimizing the choice and concentration of the acid catalyst and carefully controlling the reaction temperature are crucial for improving the yield and minimizing byproduct formation.

Q5: How can I purify the final this compound product?

A5: The most common purification techniques for indole derivatives are column chromatography on silica gel and recrystallization. For column chromatography, a typical eluent system would be a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent or solvent mixture can also be effective for obtaining a high-purity product.

Troubleshooting Guides

Leimgruber-Batcho Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of enamine intermediate Incomplete reaction; decomposition of starting material or product.- Ensure the reaction is carried out under anhydrous conditions.- Optimize the reaction temperature and time.- Use a slight excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Formation of a polar byproduct Over-reduction of the enamine intermediate.[1]- Choose a milder reducing agent (e.g., iron in acetic acid instead of catalytic hydrogenation).- Carefully control the reaction conditions during the reduction step (e.g., hydrogen pressure, temperature, and reaction time).[1]
Difficult purification Presence of colored impurities or closely related byproducts.- Treat the crude product with activated charcoal to remove colored impurities.- Optimize the solvent system for column chromatography to improve separation.- Consider derivatization to a more easily purifiable compound, followed by deprotection.
Fischer Indole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of indole Incomplete hydrazone formation; inefficient cyclization; decomposition of starting materials or product.- Ensure the complete formation of the hydrazone before proceeding with the cyclization step.- Optimize the choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride).- Carefully control the reaction temperature to avoid decomposition.[1]
Formation of isomeric byproducts Use of an unsymmetrical ketone or aldehyde can lead to the formation of regioisomers.- If possible, use a symmetrical ketone or an aldehyde to avoid the formation of isomers.- Optimize the reaction conditions (acid catalyst, temperature) to favor the formation of the desired isomer.- Separate the isomers using column chromatography.
Formation of tar-like material Harsh reaction conditions (high temperature, strong acid).- Lower the reaction temperature.- Use a milder acid catalyst or a lower concentration of the acid.- Consider using microwave irradiation to achieve milder reaction conditions.[1]

Data Presentation

Table 1: Comparison of General Reaction Conditions for Indole Synthesis

Parameter Leimgruber-Batcho Synthesis Fischer Indole Synthesis
Starting Material 3-Fluoro-5-methoxy-2-nitrotoluene(3-Fluoro-5-methoxyphenyl)hydrazine
Key Reagents DMF-DMA, Pyrrolidine, Reducing Agent (e.g., Fe/AcOH, H₂/Pd-C)Aldehyde/Ketone, Acid Catalyst (e.g., PPA, ZnCl₂)
Typical Yields 60-80% (for related systems)50-70% (for related systems)
Reaction Temperature Enamine formation: 100-140°C; Cyclization: 80-110°C80-160°C
Key Advantages Milder conditions, often higher yields.Readily available starting materials for some analogs.
Key Challenges Potential for over-reduction.[1]Formation of isomers and tar-like byproducts.[1]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

Step 1: Synthesis of (E)-1-(2-(3-fluoro-5-methoxy-2-nitrophenyl)vinyl)-N,N-dimethylamine

  • To a solution of 3-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 120°C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate as a dark red oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a mixture of acetic acid and ethyl acetate.

  • Add iron powder (4.0 eq) portion-wise to the solution while maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to 80°C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford this compound.

Protocol 2: Fischer Indole Synthesis of this compound

Step 1: Formation of the Hydrazone

  • To a solution of (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a suitable aldehyde (e.g., acetaldehyde, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

Step 2: Indolization

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

  • Heat the reaction mixture to 100-120°C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.

Visualizations

Leimgruber_Batcho_Workflow start Start: 3-fluoro-5-methoxy- 2-nitrotoluene enamine Step 1: Enamine Formation (DMF-DMA, Pyrrolidine) start->enamine reduction Step 2: Reductive Cyclization (e.g., Fe/AcOH) enamine->reduction workup Workup & Purification reduction->workup product Product: 6-fluoro-4-methoxy- 1H-indole workup->product Fischer_Indole_Workflow start Start: (3-fluoro-5-methoxyphenyl)hydrazine + Aldehyde/Ketone hydrazone Step 1: Hydrazone Formation start->hydrazone cyclization Step 2: Indolization (Acid Catalyst) hydrazone->cyclization workup Workup & Purification cyclization->workup product Product: 6-fluoro-4-methoxy- 1H-indole workup->product Troubleshooting_Leimgruber issue Low Yield or Impure Product check_step1 Check Enamine Formation (TLC, NMR of crude) issue->check_step1 Analyze Reaction check_step2 Check Reductive Cyclization (TLC for byproduct) check_step1->check_step2 Step 1 OK incomplete_enamine Incomplete Reaction: - Optimize temp/time - Check reagent purity check_step1->incomplete_enamine Problem in Step 1 over_reduction Over-reduction byproduct: - Use milder reducing agent - Control reaction conditions check_step2->over_reduction Polar Byproduct purification_issue Purification Difficulty: - Optimize chromatography - Use activated charcoal check_step2->purification_issue Complex Mixture

References

Technical Support Center: Fischer Indole Synthesis of Methoxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Fischer indole synthesis of methoxy-substituted indoles.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a 7-methoxyindole using a 2-methoxyphenylhydrazone with an HCl/ethanol catalyst, but I am observing a significant amount of a chlorinated byproduct. What is happening?

A1: This is a known side reaction in the Fischer indole synthesis with certain methoxy-substituted phenylhydrazones. The use of hydrogen chloride (HCl) as a catalyst can lead to the formation of a chlorinated indole as a major byproduct.[1][2][3] Specifically, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been shown to produce ethyl 6-chloroindole-2-carboxylate as the main product, with the desired ethyl 7-methoxyindole-2-carboxylate formed in smaller amounts.[1][2] This "abnormal" reaction occurs due to cyclization on the same side as the methoxy group.[1][2]

Q2: How can I minimize the formation of chlorinated byproducts when using a 2-methoxyphenylhydrazone?

A2: The formation of the chlorinated byproduct is dependent on the concentration of HCl. Lowering the concentration of HCl can decrease the amount of the 6-chloroindole and may increase the formation of other substituted products, such as a 6-ethoxyindole if ethanol is used as the solvent.[2] For alternative catalysts that avoid a chloride source, consider using p-toluenesulfonic acid (TsOH) or methanesulfonic acid.[2][4]

Q3: I am using a Lewis acid catalyst (ZnCl₂) and still observing chlorinated byproducts. Is this expected?

A3: Yes, Lewis acids containing chloride, such as zinc chloride (ZnCl₂), can also lead to the formation of chlorinated indoles. However, the position of chlorination may differ from that observed with proton acids. For example, with ZnCl₂, chlorination has been observed at the 5-position of the indole nucleus.[2] This is thought to be due to the strong coordination of the Lewis acid with the methoxy group.[2]

Q4: My reaction with a methoxy-substituted phenylhydrazone and a boron trifluoride (BF₃) catalyst did not yield a fluorinated product, but I see an unexpected isomer. What could be the cause?

A4: When using boron trifluoride (BF₃), which has a weakly nucleophilic fluoride counter-ion, substitution is less likely. Instead, rearrangement of the methoxy group can occur.[2] This can lead to the formation of an isomeric indole where the methoxy group has migrated to a different position on the aromatic ring.[2]

Q5: I am observing low yields and the formation of tarry, unidentifiable byproducts. What are the potential causes?

A5: Low yields and the formation of polymeric or tarry substances can be due to several factors in the Fischer indole synthesis:

  • Decomposition of the Indole Product: Indole rings are electron-rich and can be sensitive to the strong acidic conditions and high temperatures often used in this synthesis, leading to degradation or polymerization.[5]

  • Unstable Hydrazone Intermediate: Some phenylhydrazones are not stable under strong acid conditions and may decompose before cyclization can occur.[5]

  • Aldol Condensation: If you are using an enolizable aldehyde or ketone, aldol condensation can occur as a competing side reaction, consuming your starting material.[5]

To mitigate these issues, consider optimizing reaction conditions such as temperature and reaction time, or using a milder acid catalyst.[5]

Troubleshooting Guides

Problem 1: Formation of Chlorinated Byproducts

Symptoms:

  • You are using a methoxy-substituted phenylhydrazone and an acid catalyst containing chloride (e.g., HCl, ZnCl₂).

  • Your product mixture contains a significant amount of a chlorinated indole, confirmed by mass spectrometry or NMR.

Possible Causes & Solutions:

CauseRecommended Action
Use of HCl as a Brønsted acid catalyst. Reduce the concentration of HCl.[2] Alternatively, replace HCl with a non-halide Brønsted acid such as p-toluenesulfonic acid (TsOH) or methanesulfonic acid.[2][4]
Use of a chloride-containing Lewis acid catalyst (e.g., ZnCl₂). Switch to a non-halide Lewis acid catalyst, such as boron trifluoride (BF₃), but be aware of potential methoxy group rearrangements.[2] If ZnCl₂ must be used, optimization of reaction conditions (temperature, solvent) may be necessary to minimize chlorination.

Experimental Protocol: Minimizing Chlorination with a Non-Halide Acid

This protocol is adapted from methodologies that use p-toluenesulfonic acid (TsOH) to avoid chlorination.[2]

  • Materials:

    • 2-methoxyphenylhydrazone

    • Ketone or aldehyde

    • p-toluenesulfonic acid (TsOH)

    • Benzene (or another suitable high-boiling, non-nucleophilic solvent)

  • Procedure:

    • To a solution of the 2-methoxyphenylhydrazone and the carbonyl compound in benzene, add a catalytic amount of TsOH.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Methoxy Group Rearrangement

Symptoms:

  • You are using a methoxy-substituted phenylhydrazone with a Lewis acid catalyst like BF₃.

  • The product obtained is an isomeric methoxyindole, not the expected regioisomer.

Possible Causes & Solutions:

CauseRecommended Action
Lewis acid-catalyzed methoxy group migration. The choice of Lewis acid influences the reaction pathway. BF₃ is known to promote methoxy group rearrangement.[2] Consider using a different acid catalyst. A Brønsted acid (if chlorination is not an issue for your substrate) or a different Lewis acid that is less prone to inducing rearrangements should be tested. Small-scale screening of various acid catalysts is recommended.

Data Presentation

Table 1: Effect of Acid Catalyst on the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone [2]

CatalystSolventTemperature (°C)Product(s)Yield (%)
18% HClEtOHRefluxEthyl 7-methoxyindole-2-carboxylate, Ethyl 6-chloroindole-2-carboxylate, Ethyl 6-ethoxyindole-2-carboxylate13, 23, 4
5% HClEtOHRefluxEthyl 7-methoxyindole-2-carboxylate, Ethyl 6-chloroindole-2-carboxylate, Ethyl 6-ethoxyindole-2-carboxylate13, 10, 8
ZnCl₂AcOH100Ethyl 7-methoxyindole-2-carboxylate, Ethyl 5-chloro-7-methoxyindole-2-carboxylate21, 10
BF₃·OEt₂BenzeneRefluxEthyl 7-methoxyindole-2-carboxylate, Ethyl 5-methoxyindole-2-carboxylate18, 27

Visualizations

Fischer_Indole_Side_Reactions Side Reactions in Fischer Indole Synthesis of Methoxy-Substituted Indoles cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products 2-Methoxyphenylhydrazone 2-Methoxyphenylhydrazone Acid Catalyst Acid Catalyst 2-Methoxyphenylhydrazone->Acid Catalyst Carbonyl Compound Carbonyl Compound Carbonyl Compound->Acid Catalyst Desired Methoxyindole Desired Methoxyindole Acid Catalyst->Desired Methoxyindole Ideal Pathway Chlorinated Indole Chlorinated Indole Acid Catalyst->Chlorinated Indole HCl or ZnCl₂ Rearranged Methoxyindole Rearranged Methoxyindole Acid Catalyst->Rearranged Methoxyindole BF₃ Polymeric Byproducts Polymeric Byproducts Acid Catalyst->Polymeric Byproducts Strong Acid / High Temp

Caption: Logical workflow of potential outcomes in the Fischer indole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Methoxy-Indole Synthesis cluster_byproducts Byproduct Formation cluster_low_yield Low Yield start Reaction Issue Identified issue_type What is the main issue? start->issue_type byproduct_id Identify Byproduct issue_type->byproduct_id Byproduct Formation low_yield_cause Potential Cause? issue_type->low_yield_cause Low Yield chlorinated Chlorinated Indole byproduct_id->chlorinated Cl isotope pattern rearranged Rearranged Isomer byproduct_id->rearranged Same Mass, different NMR tar Tarry Mixture byproduct_id->tar Inseparable mixture change_acid Change Acid Catalyst (e.g., to TsOH) chlorinated->change_acid change_lewis_acid Consider different Lewis Acid rearranged->change_lewis_acid optimize_conditions Optimize Conditions: - Lower Temperature - Milder Acid tar->optimize_conditions hydrazone_unstable Hydrazone Decomposition low_yield_cause->hydrazone_unstable product_degradation Product Degradation low_yield_cause->product_degradation in_situ Form hydrazone in situ under milder conditions hydrazone_unstable->in_situ milder_workup Neutralize acid quickly during workup product_degradation->milder_workup

Caption: A troubleshooting decision tree for common issues.

References

optimizing reaction conditions for the Leimgruber-Batcho indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Leimgruber-Batcho indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Leimgruber-Batcho indole synthesis?

The Leimgruber-Batcho indole synthesis is a two-step method for producing indoles from ortho-nitrotoluenes. The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA), often with an amine like pyrrolidine. The second step is a reductive cyclization of the enamine intermediate to form the indole ring.[1][2] This method is a popular alternative to the Fischer indole synthesis as it uses readily available starting materials and generally proceeds in high yields under mild conditions.[1]

Q2: What are the main advantages of this synthesis?

The primary advantages of the Leimgruber-Batcho synthesis include:

  • High Yields and Mild Conditions: The reactions often provide good to excellent yields under relatively mild conditions.[1]

  • Readily Available Starting Materials: Many substituted o-nitrotoluenes are commercially available or can be easily synthesized.[1][3]

  • Regiospecificity: The method allows for the specific placement of substituents on the indole ring (positions 4, 5, 6, or 7) without producing difficult-to-separate isomers.[3]

  • Unsubstituted Positions 2 and 3: The synthesis directly yields indoles that are unsubstituted at the 2 and 3 positions, which is beneficial for further functionalization.[3]

Q3: Can this reaction be performed in a single pot?

Yes, a one-pot Leimgruber-Batcho synthesis has been developed. This approach simplifies the procedure, can lead to higher yields, and significantly reduces reaction times compared to the traditional two-step process.[4] Optimization of a one-pot method involves careful selection of solvent, additives, reducing agent, catalyst, and temperature.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Enamine Intermediate

Low yields in the initial condensation step can often be attributed to suboptimal reaction conditions or the electronic properties of the starting material.

Potential Cause Troubleshooting Suggestion Rationale
Long Reaction Times Utilize microwave-assisted heating.Microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in cleaner products with higher yields.[5][6]
Inefficient Condensation Add a catalytic amount of a Lewis acid (e.g., CuI, Yb(OTf)₃, Zn(OTf)₂).Lewis acids can catalyze the condensation, leading to shorter reaction times and improved yields, especially when using microwave heating.[6] CuI is often a cost-effective and efficient choice.
Electron-Donating Groups on the Nitrotoluene Add a molar equivalent of an amine like pyrrolidine.Amines such as pyrrolidine can facilitate enamine formation, especially for less reactive nitrotoluenes with electron-donating groups, leading to enhanced reaction rates.[1][3][7]
Decomposition of Reagents/Product Optimize reaction temperature and time.Prolonged heating can lead to the degradation of the solvent (DMF) and the enamine product. Monitor the reaction by TLC or LC-MS to avoid unnecessary heating.
Problem 2: Low Yield During Reductive Cyclization

The second step, reductive cyclization, is critical and can be sensitive to the choice of reducing agent and reaction conditions.

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Reduction/Cyclization Screen various reducing agents.Different substrates may require different reducing systems. Common options include Pd/C with H₂, Raney Nickel with hydrazine, Fe in acetic acid, sodium dithionite, and TiCl₃.[1][3]
Side Reactions with Functional Groups Choose a reducing agent compatible with other functional groups.Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce other sensitive groups like benzyl ethers.[3] In such cases, chemical reducing agents like iron/acetic acid or TiCl₃ may be more suitable.
Formation of Side Products (e.g., 2-Aminophenylethylamines) Ensure complete cyclization before work-up.Incomplete cyclization can lead to the formation of side products from the reduction of the enamine double bond.[3] Monitoring the reaction is crucial.
Catalyst Poisoning Add triethylamine to the reaction mixture when using Pd/C.For certain substrates, adding a small amount of triethylamine can prevent the poisoning of the palladium catalyst.
Formation of 1-Hydroxyindoles Use a sufficient concentration of hydrazine hydrate.Low concentrations of hydrazine hydrate when using Raney Nickel can sometimes lead to the formation of 1-hydroxyindole byproducts.[4]
Problem 3: Formation of Impurities and Side Products

The formation of impurities can complicate purification and reduce the overall yield of the desired indole.

Potential Cause Troubleshooting Suggestion Rationale
Polymerization Run the reaction at a higher dilution.High concentrations of reactive intermediates can favor intermolecular reactions leading to polymer formation.[8]
Polymerization (Acid-Catalyzed) Use a milder acid or a Lewis acid catalyst if strong acids are present.Strong acids can protonate the indole ring, making it more susceptible to polymerization.[8]
Hydrolysis of Nitrile Groups Minimize exposure to strong acids/bases and water.If your substrate contains a nitrile group, it can be hydrolyzed to a carboxylic acid or amide under harsh acidic or basic conditions, especially during work-up. Use anhydrous conditions and neutralize promptly.[8]
N- or C-Alkylation Optimize alkylating agent and reaction conditions.If alkylating agents are present, side reactions at the indole nitrogen or C3 position can occur. Careful control of stoichiometry and temperature is needed.[8]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting low yields.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization a Mix o-Nitrotoluene, DMFDMA, & Pyrrolidine/Lewis Acid in Solvent b Heat Reaction Mixture (Conventional or Microwave) a->b c Monitor Reaction by TLC/LC-MS b->c d Work-up / Isolate Enamine Intermediate c->d e Dissolve Enamine in Solvent d->e Proceed with crude or purified enamine f Add Reducing Agent (e.g., Pd/C, H₂ or Raney Ni, N₂H₄) e->f g Stir at Appropriate Temperature f->g h Filter Catalyst & Purify Crude Product g->h

Caption: General experimental workflow for the Leimgruber-Batcho indole synthesis.

G start Low Yield of Final Indole Product check_enamine Was the enamine intermediate isolated and characterized? start->check_enamine low_enamine_yield Problem in Step 1: Enamine Formation check_enamine->low_enamine_yield No / Low Yield low_cyclization_yield Problem in Step 2: Reductive Cyclization check_enamine->low_cyclization_yield Yes / Good Yield optimize_step1 Troubleshoot Step 1: - Use Microwave - Add Lewis Acid - Add Pyrrolidine - Check Starting Material Purity low_enamine_yield->optimize_step1 optimize_step2 Troubleshoot Step 2: - Screen Reducing Agents - Vary Solvent/Temperature - Check for Catalyst Poisoning - Analyze for Side Products low_cyclization_yield->optimize_step2

Caption: Troubleshooting decision tree for low indole yield.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Enamine Formation with Lewis Acid Catalyst

This protocol is adapted from methodologies describing enhanced reaction conditions.[6]

  • Reagent Preparation: In a microwave-safe reaction vial, combine the o-nitrotoluene (1.0 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA) (3.0 mmol), and anhydrous Copper(I) Iodide (CuI) (0.02 mmol).

  • Solvent Addition: Add an appropriate solvent, such as DMF (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and hold for 20-60 minutes. Monitor pressure, ensuring it stays within the safe limits of the equipment (typically 8-10 bar).

  • Reaction Monitoring: After cooling, spot the reaction mixture on a TLC plate or analyze via LC-MS to confirm the consumption of the starting material and formation of the intensely colored enamine product.

  • Work-up: If isolation is desired, concentrate the reaction mixture under reduced pressure. The resulting crude enamine can be purified by column chromatography on silica gel. However, for many applications, the crude material can be carried directly to the next step.

Protocol 2: Reductive Cyclization using Palladium on Carbon (Pd/C)

This is a common and effective method for the reduction step.[3]

  • Setup: Dissolve the enamine intermediate (1.0 mmol) in a suitable solvent like methanol, ethyl acetate, or tetrahydrofuran (10-20 mL) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol% Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with H₂). Purge the flask with hydrogen gas.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm or 50 psi) at room temperature until hydrogen uptake ceases or TLC/LC-MS analysis indicates the completion of the reaction. This can take anywhere from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude indole can be purified by column chromatography or recrystallization.

Protocol 3: Reductive Cyclization using Raney Nickel and Hydrazine

This method is an alternative to catalytic hydrogenation and is particularly useful when a hydrogen gas setup is unavailable.[1]

  • Setup: In a round-bottom flask, dissolve the enamine intermediate (1.0 mmol) in a solvent such as ethanol or methanol (15 mL).

  • Catalyst Addition: Add a slurry of Raney Nickel (approx. 0.5 g) in the same solvent.

  • Hydrazine Addition: Warm the mixture gently (to approx. 40-50°C) and add hydrazine hydrate (85% solution, 4-5 equivalents) dropwise. An exothermic reaction with gas evolution (N₂) is typically observed.

  • Reaction: After the addition is complete, continue to stir the mixture at a gentle reflux for 1-2 hours, monitoring by TLC for the disappearance of the red enamine.

  • Work-up and Filtration: Cool the reaction to room temperature and filter through Celite to remove the Raney Nickel. Wash the filter cake thoroughly with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final indole product.

References

overcoming low yields in the preparation of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-fluoro-4-methoxy-1H-indole, a key building block in pharmaceutical research. This guide provides troubleshooting advice and frequently asked questions to address common issues leading to low yields.

Troubleshooting Guide

Low yields in the synthesis of this compound can often be attributed to a few common problems. The appropriate troubleshooting strategy will depend on the synthetic route being employed. The two most common methods for this synthesis are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

Issue 1: Low Yield in Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] Low yields in this process are a frequent challenge.[2]

Potential Causes and Solutions:

Cause Troubleshooting Steps
Impure Starting Materials Ensure the (4-fluoro-2-methoxyphenyl)hydrazine and the carbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the catalyst.[2] Use freshly distilled or recrystallized starting materials.
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical.[2] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] The optimal catalyst often needs to be determined empirically. A screening of different acid catalysts is recommended.
Suboptimal Reaction Temperature Elevated temperatures are often required, but excessive heat can lead to decomposition of starting materials or the final product.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Side Reactions (e.g., Isomer Formation, Dimerization) The presence of the methoxy group can lead to undesired side reactions under strongly acidic conditions. Consider using a milder acid catalyst or protecting the methoxy group as a benzyloxy group, which can be removed after indole formation.[4]
Incomplete Cyclization Ensure anhydrous conditions, as water can interfere with the acid catalyst and intermediates.[2]
Issue 2: Low Yield in Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a high-yield method that avoids the use of harsh acids, making it suitable for substrates with sensitive functional groups.[5] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[6]

Potential Causes and Solutions:

Cause Troubleshooting Steps
Incomplete Enamine Formation Ensure a sufficient excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is used. The reaction is typically run at reflux in a solvent like DMF.[5] Monitor the reaction by TLC to ensure complete conversion to the enamine.
Inefficient Reductive Cyclization The choice of reducing agent is crucial. Common options include Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid.[3][6] The reaction conditions for the reduction (temperature, pressure, reaction time) should be carefully controlled to avoid over-reduction or other side reactions.[3]
Over-reduction of the Enamine Intermediate This can lead to the formation of a 2-aminophenylethylamine derivative instead of the desired indole.[3] Using a milder reducing agent or optimizing the reaction conditions can mitigate this. The basic byproduct can often be removed with an acidic wash during workup.[3]
Product Degradation The final indole product may be sensitive to prolonged heat or exposure to acid/base during workup. Prompt neutralization and avoiding excessive temperatures are recommended.[7]

Frequently Asked Questions (FAQs)

Q1: I'm observing multiple spots on my TLC plate during the Fischer Indole Synthesis. What are the likely side products?

A1: Multiple spots on TLC can indicate the formation of several byproducts. With a substituted phenylhydrazine like (4-fluoro-2-methoxyphenyl)hydrazine, you might be observing:

  • Regioisomers: If an unsymmetrical ketone is used, two different indole isomers can be formed.[2]

  • Dimerization or Polymerization Products: Harsh acidic conditions and high temperatures can lead to the formation of complex mixtures.[3]

  • Products of N-N Bond Cleavage: The ene-hydrazine intermediate can sometimes undergo cleavage of the N-N bond.

To minimize these, optimize the acid catalyst and reaction temperature, and consider a one-pot procedure to reduce handling losses.

Q2: My Leimgruber-Batcho synthesis is sluggish and gives a low yield. How can I improve it?

A2: A sluggish reaction could be due to several factors. Ensure your starting 5-fluoro-3-methoxy-2-nitrotoluene is pure. The formation of the enamine is a critical step; ensure you are using a sufficient excess of DMF-DMA and heating to an adequate temperature. For the reductive cyclization, the activity of the catalyst (e.g., Raney Nickel, Pd/C) is important. Use fresh catalyst and ensure efficient mixing, especially on a larger scale.[7]

Q3: Is it necessary to protect the methoxy group during the Fischer Indole Synthesis?

A3: While not always necessary, protecting the methoxy group, for example as a benzyloxy ether, can be a beneficial strategy, especially if you are observing low yields due to side reactions.[4] The electron-donating nature of the methoxy group can activate the aromatic ring towards unwanted electrophilic substitution under strongly acidic conditions. The benzyloxy group is stable under the reaction conditions and can be readily cleaved later to reveal the desired methoxyindole.

Q4: What is a good solvent for the crystallization of this compound?

A4: The choice of crystallization solvent will depend on the impurities present. A common approach for indoles is to use a solvent system like a mixture of methylene dichloride and hexane or ethyl acetate and hexane.[7] It is advisable to screen several solvent systems to find the optimal conditions for achieving high purity.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This is a general protocol and may require optimization.

  • Hydrazone Formation: To a solution of (4-fluoro-2-methoxyphenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the desired aldehyde or ketone (1.1 equivalents). Stir the mixture at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by TLC.[3]

  • Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. Heat the mixture to the appropriate temperature (typically between 80°C and 150°C) and monitor the reaction progress by TLC.[3][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).[3]

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[3]

Protocol 2: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from the general principles of the Leimgruber-Batcho synthesis.[5][6]

  • Enamine Formation: To a solution of 5-fluoro-3-methoxy-2-nitrotoluene (1 equivalent) in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents). Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.[5]

  • Reductive Cyclization: Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or THF). Add a reducing agent. For example, add Raney nickel followed by hydrazine hydrate, or use iron powder in acetic acid. The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization.[3][5]

  • Work-up and Purification: After the reaction is complete, filter off the catalyst (if applicable). Perform an aqueous work-up, which may include an acidic wash to remove any basic byproducts. Extract the product with an organic solvent, dry, and concentrate. Purify the crude this compound by column chromatography or crystallization.[3]

Visualizations

Fischer_Indole_Troubleshooting cluster_solutions Solutions start Low Yield in Fischer Indole Synthesis purity Check Starting Material Purity start->purity Impure Reactants? catalyst Optimize Acid Catalyst purity->catalyst Pure sol_purity Recrystallize or Redistill purity->sol_purity temperature Optimize Reaction Temperature catalyst->temperature No Improvement sol_catalyst Screen Different Acids (Brønsted/Lewis) catalyst->sol_catalyst side_reactions Investigate Side Reactions temperature->side_reactions No Improvement sol_temp TLC Monitoring for Optimal Time/Temp temperature->sol_temp yield_ok Yield Improved side_reactions->yield_ok Resolved sol_side Use Milder Acid / Protect Methoxy Group side_reactions->sol_side sol_purity->yield_ok sol_catalyst->yield_ok sol_temp->yield_ok sol_side->yield_ok

Caption: Troubleshooting workflow for low yields in the Fischer Indole Synthesis.

Leimgruber_Batcho_Troubleshooting cluster_solutions Solutions start Low Yield in Leimgruber-Batcho Synthesis enamine Check Enamine Formation start->enamine Incomplete Reaction? reduction Optimize Reductive Cyclization enamine->reduction Complete sol_enamine Increase DMF-DMA / Reflux Time enamine->sol_enamine over_reduction Check for Over-reduction reduction->over_reduction No Improvement sol_reduction Screen Reducing Agents / Conditions reduction->sol_reduction degradation Assess Product Degradation over_reduction->degradation No Over-reduction sol_over Use Milder Reducing Agent / Optimize Conditions over_reduction->sol_over yield_ok Yield Improved degradation->yield_ok Resolved sol_degradation Prompt Workup / Avoid High Temps degradation->sol_degradation sol_enamine->yield_ok sol_reduction->yield_ok sol_over->yield_ok sol_degradation->yield_ok

Caption: Troubleshooting workflow for low yields in the Leimgruber-Batcho Synthesis.

References

purification strategies to remove byproducts from 6-fluoro-4-methoxy-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-fluoro-4-methoxy-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. Common byproducts include:

  • Starting materials: Unreacted precursors from the specific synthesis method.

  • Isomeric products: Depending on the precursors, regioisomers of the desired indole may form.

  • Oxidation products: Indoles are susceptible to oxidation, which can lead to colored impurities.[1]

  • Polymeric materials: Harsh reaction conditions, particularly in syntheses like the Madelung and Bischler-Möhlau, can lead to the formation of tar-like substances.[2]

  • Side-reaction products: Specific byproducts can arise from the chosen synthesis, for example, over-reduced species in the Leimgruber-Batcho synthesis.[2]

Q2: My purified this compound is discolored (e.g., pink, brown, or yellow). What causes this and how can I fix it?

A2: Discoloration in indoles is typically due to oxidation.[1] Exposure to air, light, and residual acid from the synthesis can promote the formation of colored, oxidized species. To decolorize the product, you can perform a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal before proceeding with recrystallization or column chromatography. Storing the final product under an inert atmosphere (e.g., argon or nitrogen) and protected from light will help prevent future discoloration.

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often most effective:

  • Aqueous Workup: An initial acidic wash can help remove basic byproducts.[2]

  • Column Chromatography: This is a highly effective method for separating the target compound from a wide range of impurities.[3]

  • Recrystallization: This technique is excellent for removing small amounts of impurities and can yield highly pure crystalline material.

  • Preparative HPLC: For obtaining very high purity material, especially for analytical standards or late-stage drug development, preparative HPLC is the method of choice.[4]

Q4: How can I assess the purity of my final this compound product?

A4: Purity assessment should ideally involve a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area percentage of the product peak.[5]

  • Quantitative ¹H-NMR (qNMR): An absolute quantification method that can determine the purity of a sample against a certified internal standard.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[5]

Troubleshooting Guides

Byproduct Formation in Specific Synthetic Routes

This section addresses common byproducts and purification strategies tailored to different synthetic methods for this compound.

  • Issue: Formation of an unexpected chloro-indole byproduct.

  • Possible Cause: When using methoxy-substituted phenylhydrazones with HCl in ethanol as the catalyst, an abnormal reaction can occur where the methoxy group is substituted by a chlorine atom.[8]

  • Solution:

    • Change of Acid Catalyst: Utilize a non-halogenated acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) to avoid this side reaction.[7]

    • Purification: The chloro-indole byproduct will have a different polarity and can likely be separated by column chromatography.

  • Issue: Formation of regioisomeric indole products.

  • Possible Cause: If an unsymmetrical ketone is used as a starting material, two different regioisomers of the indole can be formed.[9]

  • Solution:

    • Chromatographic Separation: The regioisomers will likely have different polarities and can be separated by careful column chromatography or preparative HPLC.

    • Reaction Condition Optimization: The regioselectivity of the Fischer indole synthesis can sometimes be influenced by the choice of acid catalyst and reaction temperature.

  • Issue: Presence of a highly polar byproduct.

  • Possible Cause: Over-reduction of the enamine intermediate can lead to the formation of a 2-aminophenylethylamine derivative, which is significantly more polar than the desired indole.[2]

  • Solution:

    • Control of Reduction Conditions: Carefully control the hydrogen pressure and reaction time during the reductive cyclization step to prevent over-reduction.[2]

    • Choice of Reducing Agent: Consider using alternative reducing agents like iron in acetic acid or sodium dithionite, which may offer better selectivity.[2]

    • Acidic Wash: The basic 2-aminophenylethylamine byproduct can be easily removed during the workup with an acidic wash (e.g., with 1N HCl).[2]

  • Issue: Low yield and formation of aniline byproducts.

  • Possible Cause: The Bartoli synthesis is most effective with ortho-substituted nitroarenes. For meta- or para-substituted nitroarenes, the reaction is often inefficient and can lead to the formation of anilines as the major product.

  • Solution:

    • Ensure Ortho-Substitution: This reaction is best suited for starting materials with a substituent ortho to the nitro group.

    • Purification: Aniline byproducts are basic and can be removed with an acidic wash during the workup. Any remaining aniline can be separated from the neutral indole product by column chromatography.

  • Issue: Formation of tar-like materials and low yields.

  • Possible Cause: The classical Madelung synthesis often requires harsh conditions (strong base and high temperatures), which can lead to decomposition and polymerization of starting materials and products.[10]

  • Solution:

    • Milder Reaction Conditions: Modern variations of the Madelung synthesis utilize organolithium bases at lower temperatures, which can significantly reduce the formation of byproducts.[11]

    • Thorough Purification: If harsh conditions are unavoidable, extensive purification by column chromatography will be necessary to separate the desired product from the tarry materials.

Purification Technique Troubleshooting
  • Issue: Poor separation of the product from impurities.

  • Possible Cause: The chosen solvent system (eluent) has suboptimal polarity.

  • Solution:

    • TLC Optimization: Before running a column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, to improve the separation of compounds with similar polarities.

  • Issue: The compound is streaking on the TLC plate and the column.

  • Possible Cause: The compound may be too acidic or too basic, leading to strong interactions with the silica gel. It could also be due to overloading the column.

  • Solution:

    • Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or ammonia can have a similar effect.

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a narrow band.

  • Issue: The compound does not crystallize.

  • Possible Cause: The solution may be too dilute, the cooling process may be too rapid, or the chosen solvent may not be appropriate.

  • Solution:

    • Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.

    • Solvent System: If a single solvent is not effective, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

  • Issue: The recrystallized product is still impure.

  • Possible Cause: The impurities may have similar solubility to the product in the chosen solvent, or the crystals may have trapped impurities during rapid formation.

  • Solution:

    • Second Recrystallization: Perform another recrystallization, potentially with a different solvent system.

    • Slower Cooling: Ensure the crystallization process is slow to allow for the formation of well-defined crystals that exclude impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity Achieved (Typical)ThroughputCostKey AdvantagesKey Disadvantages
Aqueous Workup Low-ModerateHighLowRemoves basic/acidic impuritiesLimited separation capability
Recrystallization High (>99% achievable)MediumLowCost-effective, yields high-purity crystalline materialCan be time-consuming, potential for product loss
Column Chromatography High (95-99%)Low-MediumMediumVersatile, good for complex mixturesCan be labor-intensive, requires significant solvent
Preparative HPLC Very High (>99.5%)LowHighExcellent separation, high purityExpensive, low throughput

Table 2: Representative Column Chromatography Parameters for Indole Purification

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient from 9:1 to 7:3)
Rf of Product (Typical) 0.2 - 0.3 in 8:2 Hexane:Ethyl Acetate
Detection UV light (254 nm)

Table 3: Representative Preparative HPLC Parameters for Fluoro-Methoxy Indole Purification

ParameterValue
Column C18 reversed-phase (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 15-20 mL/min
Detection UV at 254 nm and 280 nm

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 3: Purification by Preparative HPLC
  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases, typically water and acetonitrile with an acidic modifier like 0.1% formic acid. Degas the solvents.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of the mobile phases, and filter it through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal gradient and retention time of the target compound.

  • Scale-Up: Scale up the method to a preparative HPLC system, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of the pure product.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent, often by rotary evaporation followed by lyophilization.[4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude Product cluster_purification Purification Strategies cluster_analysis Purity Analysis synthesis Crude this compound workup Aqueous Workup synthesis->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing prep_hplc Preparative HPLC chromatography->prep_hplc High Purity tlc TLC chromatography->tlc Monitoring hplc Analytical HPLC recrystallization->hplc Purity Check final_product Pure this compound recrystallization->final_product prep_hplc->hplc Purity Check prep_hplc->final_product qnmr qNMR final_product->qnmr Absolute Purity

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_identification Identify the Issue cluster_solution Potential Solutions start Impure Product discoloration Discoloration start->discoloration multiple_spots Multiple Spots on TLC start->multiple_spots low_yield Low Yield start->low_yield charcoal Charcoal Treatment discoloration->charcoal Oxidation column Optimize Column Chromatography multiple_spots->column Separation Issue recrystallize Optimize Recrystallization multiple_spots->recrystallize Co-crystallization low_yield->column Purification Loss change_synthesis Modify Synthetic Route low_yield->change_synthesis Byproduct Formation

Caption: Troubleshooting logic for common purification issues encountered with this compound.

References

stability issues of 6-fluoro-4-methoxy-1H-indole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-fluoro-4-methoxy-1H-indole under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, like many indole derivatives, are its susceptibility to degradation under strongly acidic or basic conditions. Indoles are generally known to be sensitive to strong acids, which can lead to protonation and subsequent dimerization or polymerization.[1][2][3] While the indole nucleus is generally more stable under basic conditions, strong bases can deprotonate the N-H group, forming a reactive indolyl anion that could potentially participate in side reactions.[3][4]

Q2: How do the fluoro and methoxy substituents affect the stability of the indole ring?

A2: The stability of the this compound is influenced by the electronic properties of its substituents.

  • 4-Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group through resonance.[5][6][7] This increases the electron density of the aromatic system, making the indole ring more susceptible to electrophilic attack, which is the initial step in acid-catalyzed degradation.[8]

  • 6-Fluoro Group: The fluorine atom is electronegative and acts as an electron-withdrawing group through induction, which can decrease the electron density of the benzene ring and potentially stabilize it against electrophilic attack.[9][10][11] However, it can also have a weak electron-donating resonance effect.[11]

The interplay of these opposing electronic effects makes it difficult to predict the exact stability without experimental data. However, the strong activating effect of the methoxy group likely dominates, suggesting a heightened sensitivity to acidic conditions compared to unsubstituted indole.

Q3: What are the likely degradation products under acidic conditions?

A3: Under acidic conditions, the C3 position of the indole ring is readily protonated, leading to the formation of an indoleninium cation.[1][2] This reactive intermediate can then be attacked by a nucleophile, which in this case would be another molecule of the indole. This process can lead to the formation of dimers and trimers.[12] Given the electron-rich nature of this compound due to the methoxy group, it is highly prone to such acid-catalyzed polymerization.[3]

Q4: Is this compound stable in the presence of strong bases?

A4: Indoles are generally more stable under basic conditions than acidic ones. The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by strong bases like sodium hydride (NaH) or organolithium reagents to form an indolyl anion.[1][3] While this anion is a useful intermediate for certain synthetic transformations (e.g., N-alkylation), its formation in a reaction where it is not the intended nucleophile could lead to undesired side reactions. For routine applications not requiring N-H deprotonation, exposure to strong bases should be minimized.

Troubleshooting Guide

Issue 1: Unexpected side products or low yield in acidic reaction media.
  • Possible Cause: Acid-catalyzed degradation (dimerization/polymerization) of the indole ring.

  • Troubleshooting Steps:

    • Reduce Acidity: If possible, use a milder acid or a lower concentration of the acid.[13] Consider using Lewis acids instead of Brønsted acids, as they may offer better selectivity.[14][15][16]

    • Lower Reaction Temperature: Degradation reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may favor the formation of the desired product.

    • Protect the Indole Nitrogen: If the reaction chemistry allows, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) can prevent protonation at C3 and subsequent degradation.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products.[13]

Issue 2: Compound degradation during purification by silica gel chromatography.
  • Possible Cause: The acidic nature of standard silica gel can cause degradation of sensitive indoles.

  • Troubleshooting Steps:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a neutral-to-basic additive like triethylamine (typically 0.1-1%) or ammonia solution.

    • Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel.

    • Alternative Purification Methods: If the compound is still unstable, explore other purification techniques such as neutral alumina chromatography, reverse-phase chromatography, or crystallization.

Issue 3: Discoloration or decomposition of the compound upon storage.
  • Possible Cause: Indoles can be sensitive to light and air (oxidation), leading to the formation of colored impurities.[17]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation processes.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability Under Acidic Conditions

This protocol provides a general method to evaluate the stability of this compound in an acidic solution.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Medium: Prepare the acidic test solution (e.g., 0.1 M HCl in water/organic solvent mixture).

  • Incubation: Add a known volume of the stock solution to the acidic medium at a defined temperature (e.g., room temperature or elevated temperature).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.

  • Analysis: Analyze the quenched samples by HPLC to determine the remaining percentage of the parent compound.

Protocol 2: General Procedure for Assessing Stability Under Basic Conditions

This protocol provides a general method to evaluate the stability of this compound in a basic solution.

  • Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Basic Medium: Prepare the basic test solution (e.g., 0.1 M NaOH in water/organic solvent mixture).

  • Incubation: Add a known volume of the stock solution to the basic medium at a defined temperature.

  • Time-Point Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute HCl) to stop any base-catalyzed reactions.

  • Analysis: Analyze the quenched samples by HPLC.

Table 1: Representative HPLC Parameters for Indole Stability Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid
Gradient e.g., Start with 30% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength UV detection at 220 nm and 270 nm[18]
Injection Volume 10 µL

Note: This is a generic method and should be optimized for the specific compound and potential degradation products.

Visualizations

Acid_Degradation_Pathway Indole This compound Protonated_Indole Indoleninium Cation (Protonated at C3) Indole->Protonated_Indole H+ (Strong Acid) Dimer Dimer Protonated_Indole->Dimer + Indole Polymer Polymer Dimer->Polymer + n(Indole)

Caption: Predicted acid-catalyzed degradation pathway of this compound.

Troubleshooting_Workflow cluster_acidic Acidic Conditions cluster_basic Basic Conditions Start_Acid Low Yield / Side Products Check_Acid Use Milder Acid / Lower Concentration Start_Acid->Check_Acid Lower_Temp Lower Reaction Temperature Check_Acid->Lower_Temp Yes Protect_N Protect Indole Nitrogen Check_Acid->Protect_N No Monitor Monitor Reaction Closely Lower_Temp->Monitor Protect_N->Monitor End_Acid Improved Yield Monitor->End_Acid Start_Base Unexpected Reactivity Check_Base Is N-H deprotonation desired? Start_Base->Check_Base Use_Weaker_Base Use Weaker Base / Anhydrous Conditions Check_Base->Use_Weaker_Base No Proceed Proceed with Caution Check_Base->Proceed Yes End_Base Controlled Reaction Use_Weaker_Base->End_Base Proceed->End_Base

Caption: Troubleshooting workflow for stability issues under acidic and basic conditions.

References

troubleshooting peak tailing in HPLC analysis of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-fluoro-4-methoxy-1H-indole, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing this compound?

Peak tailing for this compound, an indole derivative with a basic nitrogen, is most often caused by secondary interactions between the analyte and the stationary phase.[1] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface are a primary culprit.[2][3] These silanol groups can be acidic and interact strongly with basic compounds like your indole, leading to more than one retention mechanism and causing the peak to tail.[4][5] This issue is particularly prominent when the mobile phase pH is above 3, as the silanol groups become ionized and interact strongly with the protonated basic analyte.[5][6]

Other potential causes include:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[2]

  • Column Degradation : An old or contaminated column can lead to poor peak shape.[7] This can include the formation of a void at the column inlet or a partially blocked frit.

  • Extra-Column Effects : Excessive volume from long or wide tubing between the column and detector can cause peak broadening and tailing.[2][6]

  • Mobile Phase Issues : A mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak distortion.[6][8][9]

Q2: How can I adjust my mobile phase to reduce peak tailing?

Adjusting the mobile phase is a critical first step in addressing peak tailing for basic compounds.

  • Lower the pH : Operating at a low pH (typically ≤ 3) is highly effective.[4][5] This protonates the residual silanol groups, minimizing their ability to interact with the basic indole analyte through ion-exchange.[5] Using a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can achieve this and is often compatible with mass spectrometry.[10]

  • Increase Buffer Strength : If operating at a mid-range pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol interactions and improve peak shape.[1][7]

  • Use Mobile Phase Additives : Historically, a small amount of a basic additive like triethylamine (TEA) (~25 mM) was added to the mobile phase.[3][4] TEA acts as a silanol-blocking agent by competing with the analyte for the active sites.[3]

Q3: What type of HPLC column is best suited to prevent peak tailing for this compound?

Column selection plays a crucial role in preventing these secondary interactions.

  • Use High-Purity, End-Capped Columns : Modern columns are often manufactured from high-purity, Type B silica, which has fewer acidic silanol groups and metal contaminants.[4] Furthermore, "end-capped" columns, where residual silanols are chemically deactivated with a less polar group, significantly reduce tailing for basic compounds.[1][5][6]

  • Consider Alternative Stationary Phases : If tailing persists, exploring different stationary phases can be beneficial.[4]

    • Polar-Embedded Phases : These phases have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions.[6]

    • Hybrid Silica-Polymer Phases : These offer a wider usable pH range and reduced silanol activity.[4]

Q4: Could my instrument setup be contributing to the peak tailing?

Yes, the physical configuration of your HPLC system can cause or worsen peak tailing, a phenomenon known as "extra-column band broadening."[11]

  • Minimize Tubing Length and Diameter : Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the autosampler, column, and detector.[6][12]

  • Ensure Proper Connections : Poorly fitted connections can create dead volumes where the sample can diffuse, leading to peak distortion.[2]

  • Check for Blockages : A partially blocked column inlet frit can deform the peak shape.[1] This can sometimes be resolved by back-flushing the column or replacing the frit.

Troubleshooting Data Summary

The following table summarizes the expected impact of various parameter adjustments on the peak asymmetry factor (As) for a typical basic compound like this compound. An ideal peak has an As value of 1.0, while values greater than 1.2 are generally considered tailing.[7]

Parameter AdjustedInitial ConditionModified ConditionExpected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 7.0 (Phosphate Buffer)pH 3.0 (0.1% Formic Acid)Decreases from >2.0 to ~1.2-1.4Protonates silanol groups, reducing secondary ionic interactions.[5]
Column Type Standard C18 (Type A Silica)End-Capped C18 (Type B Silica)Decreases from >2.0 to ~1.1-1.3End-capping deactivates a majority of residual silanol groups.[1]
Mobile Phase Additive No Additive (pH 7.0)25 mM Triethylamine (pH 7.0)Decreases from >2.0 to ~1.3-1.5Additive competes with the analyte for active silanol sites.[3]
Sample Concentration 1.0 mg/mL0.1 mg/mLDecreases from 1.8 to ~1.2Reduces the potential for mass overload on the column.[13]
Extra-Column Tubing 50 cm x 0.01" ID10 cm x 0.005" IDDecreases from 1.5 to ~1.1Minimizes dead volume and sample dispersion outside the column.[6]

Experimental Protocol: Systematic Troubleshooting of Peak Tailing

This protocol provides a step-by-step methodology to identify and resolve peak tailing for this compound.

1. Establish a Baseline:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL of 0.5 mg/mL sample dissolved in 50:50 Acetonitrile/Water.

  • Detection: UV at 280 nm.

  • Action: Run the analysis and record the chromatogram. Calculate the peak asymmetry factor (As). Expect significant tailing (As > 1.8).

2. Optimize Mobile Phase pH:

  • Keep all parameters from Step 1 the same except for the mobile phase.

  • New Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • New Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Action: Equilibrate the column thoroughly with the new mobile phase. Inject the sample and record the chromatogram. Calculate the As. A significant improvement in peak shape should be observed (As reduced to ~1.3-1.5).[5]

3. Evaluate Column Hardware:

  • If tailing persists (As > 1.2), change the column.

  • New Column: High-purity, end-capped C18 (or a base-deactivated equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Use the optimized low pH mobile phase from Step 2.

  • Action: Install the new column and equilibrate. Inject the sample and record the chromatogram. Calculate the As. This step should result in a symmetrical peak (As ≤ 1.2).[1]

4. Check for Extra-Column Effects (If Necessary):

  • This step is only needed if tailing is still observed after optimizing chemistry.

  • Action:

    • Inspect all tubing between the injector, column, and detector.

    • Replace with pre-cut, narrow-bore PEEK tubing (e.g., 0.13 mm or 0.005" ID).

    • Ensure all fittings are properly seated without creating dead volume.

    • Re-run the analysis using the conditions from Step 3.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Does tailing affect all peaks or just some? start->check_all_peaks all_peaks All Peaks Tail check_all_peaks->all_peaks All Peaks some_peaks Only Basic/Polar Peaks Tail (e.g., this compound) check_all_peaks->some_peaks Some Peaks check_physical Suspect Physical Issue (Overload, Extra-Column Volume, Column Void) all_peaks->check_physical check_chemical Suspect Chemical Interaction (Silanol Activity) some_peaks->check_chemical reduce_conc 1. Reduce Sample Concentration/ Injection Volume check_physical->reduce_conc check_tubing 2. Minimize Tubing Length/ID Check Connections reduce_conc->check_tubing replace_column_physical 3. Inspect/Replace Column (Check for voids/blockages) check_tubing->replace_column_physical end_node Symmetrical Peak Achieved (Asymmetry Factor ≤ 1.2) replace_column_physical->end_node adjust_ph 1. Lower Mobile Phase pH (e.g., pH 2.5-3.0 with FA/TFA) check_chemical->adjust_ph use_additive 2. (Alternative) Use Additive (e.g., Triethylamine at neutral pH) adjust_ph->use_additive If pH change is not possible replace_column_chemical 3. Use Base-Deactivated/ End-Capped Column adjust_ph->replace_column_chemical use_additive->replace_column_chemical replace_column_chemical->end_node

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the ¹H and ¹³C NMR spectra of 6-fluoro-4-methoxy-1H-indole.

Predicted NMR Data

Due to the complex nature of the substitution pattern, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These values are estimated based on known substituent effects on the indole ring and data from analogous compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1 (N-H)8.10 - 8.30br s-
H2~7.20tJ(H2, H3) ≈ 2.5, J(H2, H1) ≈ 2.5
H3~6.55ddJ(H3, H2) ≈ 2.5, J(H3, H7) ≈ 0.8
H5~6.70ddJ(H5, F) ≈ 9.0 (³JHF), J(H5, H7) ≈ 2.5 (⁴JHH)
H7~7.10ddJ(H7, F) ≈ 10.0 (³JHF), J(H7, H5) ≈ 2.5 (⁴JHH)
OCH₃~3.90s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C2~125.0dJC-F ≈ 3-5
C3~102.0s-
C3a~122.0dJC-F ≈ 4-6
C4~150.0dJC-F ≈ 12-15
C5~95.0dJC-F ≈ 25-30
C6~160.0dJC-F ≈ 240-250 (¹JCF)
C7~98.0dJC-F ≈ 10-12
C7a~138.0dJC-F ≈ 15-18
OCH₃~56.0s-

Troubleshooting and FAQs

Question 1: Why does the signal for H5 in the ¹H NMR spectrum appear as a doublet of doublets instead of a simple doublet from coupling to the adjacent fluorine?

Answer: The H5 proton exhibits a complex splitting pattern due to coupling with two different nuclei. The primary coupling is a three-bond coupling (³J) to the fluorine atom at the C6 position, which splits the signal into a doublet. Additionally, there is a four-bond "meta" coupling (⁴J) to the H7 proton across the aromatic ring. This long-range coupling further splits each line of the doublet into another doublet, resulting in a doublet of doublets.

Question 2: The N-H proton signal is very broad and sometimes not visible. What could be the cause and how can I confirm its presence?

Answer: The broadness of the N-H proton signal is a common phenomenon in indole derivatives and is due to several factors:

  • Quadrupole Broadening: The ¹⁴N nucleus has a spin of I=1 and a quadrupole moment, which can lead to rapid relaxation and broadening of the adjacent N-H proton signal.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water in the NMR solvent or with other molecules. This exchange process can significantly broaden the signal.

Troubleshooting:

  • D₂O Exchange: To confirm the presence of the N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will be replaced by deuterium, and its signal will disappear from the ¹H NMR spectrum.

  • Low Temperature: Running the experiment at a lower temperature can slow down the exchange rate, potentially resulting in a sharper N-H signal.

  • Dry Solvent: Ensure that your deuterated solvent is dry to minimize exchange with water.

Question 3: I am having difficulty assigning the aromatic protons H5 and H7. How can I differentiate them?

Answer: Differentiating between H5 and H7 can be challenging due to their similar chemical environments. Here are some strategies:

  • Coupling Constants: The key to distinguishing these protons lies in their coupling to the fluorine at C6. The ³JHF coupling constant between F and H7 is typically larger than the ³JHF coupling between F and H5.[1][2]

  • NOE Experiments: A 2D NOESY or 1D NOE experiment can be very useful. Irradiation of the methoxy protons (OCH₃) should show a Nuclear Overhauser Effect (NOE) to the H5 proton due to their spatial proximity, but not to H7.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the methoxy carbon and the H5 proton (³JCH), which can help confirm the assignment.

Question 4: Why are there so many doublets in the ¹³C NMR spectrum?

Answer: The presence of the fluorine atom causes splitting of the carbon signals due to ¹³C-¹⁹F coupling. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the carbon and fluorine atoms:

  • ¹JCF: A very large coupling (typically > 200 Hz) is observed for the carbon directly attached to the fluorine (C6).[3]

  • ²JCF and ³JCF: Smaller couplings are observed for carbons two and three bonds away from the fluorine (C5, C7, C4, C7a).

  • Long-range JCF: Even carbons further away might show small couplings.

This C-F coupling is a powerful tool for confirming the position of the fluorine substituent on the aromatic ring.

Experimental Protocols

Standard Protocol for ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for indole derivatives.[4]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup (¹H NMR):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. For CDCl₃, the residual CHCl₃ peak should have a narrow, symmetrical lineshape.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

  • Spectrometer Setup (¹³C NMR):

    • Use a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 170 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

    • A relaxation delay of 2 seconds is generally sufficient.

Visualizations

troubleshooting_workflow start Start: Complex NMR Spectrum broad_nh Broad or Missing N-H Signal? start->broad_nh d2o_exchange Perform D₂O Exchange broad_nh->d2o_exchange Yes assign_aromatic Difficulty Assigning H5 and H7? broad_nh->assign_aromatic No signal_disappears Signal Disappears? (Confirms N-H) d2o_exchange->signal_disappears Yes no_change No Change (Check for other issues) d2o_exchange->no_change No signal_disappears->assign_aromatic no_change->assign_aromatic noe_hmbc Run 2D NOESY and/or HMBC assign_aromatic->noe_hmbc Yes complex_splitting Unexpected Complex Splitting? assign_aromatic->complex_splitting No check_couplings Analyze H-F Coupling Constants noe_hmbc->check_couplings noe_correlation NOE from OCH₃ to H5? HMBC correlation from OCH₃ to H5? check_couplings->noe_correlation assignment_confirmed Assignments Confirmed noe_correlation->assignment_confirmed Yes final_interpretation Final Structural Interpretation noe_correlation->final_interpretation Ambiguity Remains (Consult literature for similar compounds) assignment_confirmed->complex_splitting consider_long_range Consider Long-Range H-H and H-F Couplings complex_splitting->consider_long_range Yes complex_splitting->final_interpretation No consider_long_range->final_interpretation

Caption: Troubleshooting workflow for interpreting the NMR spectrum of this compound.

References

preventing degradation of 6-fluoro-4-methoxy-1H-indole during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-fluoro-4-methoxy-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental workup. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound product is discolored (pink or brown) after workup. What is the cause and how can I fix it?

A1: Discoloration, typically a pink or brown hue, is a common indicator of indole degradation, primarily through oxidation.[1][2] Indole derivatives are susceptible to oxidation when exposed to air, light, and residual acids from the synthesis.[1] The methoxy group at the 4-position, being an electron-donating group, can increase the electron density of the indole ring, potentially making it more prone to oxidation.

Solution:

  • Decolorization: To remove the colored impurities, you can treat a solution of your crude product with activated charcoal before the final purification step, such as recrystallization.[1]

  • Prevention: During the workup, it is crucial to minimize exposure to air and light.[1] Conducting the workup under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation. Using degassed solvents for extraction and washing is also recommended.

Q2: I'm observing low yields after aqueous workup. What are the likely reasons?

A2: Low yields can result from several factors during the workup of this compound:

  • Acid-Catalyzed Degradation: Indoles are sensitive to strongly acidic conditions.[3] Protonation of the indole ring, particularly at the C3 position, can occur in the presence of strong acids, leading to polymerization or other degradation pathways.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult and leading to product loss.

  • Product Solubility in the Aqueous Layer: While indoles are generally hydrophobic, the presence of the fluoro and methoxy groups can alter the polarity, and excessive washing with aqueous solutions might lead to some product loss.

Solution:

  • Avoid Strong Acids: Use dilute, weak acids (e.g., dilute acetic acid) or preferably neutral washes (e.g., brine) if an acidic wash is necessary to remove basic impurities.

  • Managing Emulsions: If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break it.[4] In stubborn cases, filtering the emulsion through a pad of celite may be effective.

  • Minimize Aqueous Contact: Use the minimum volume of aqueous solution necessary for washing and perform extractions efficiently to reduce the time the product is in contact with the aqueous phase.

Q3: What is the recommended pH range for aqueous extraction of this compound?

A3: The optimal pH for aqueous extraction should be near neutral to slightly basic to prevent acid-catalyzed degradation.[5] A pH range of 7 to 8 is generally safe. If you need to remove acidic impurities, a wash with a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) is recommended over strong bases like sodium hydroxide (NaOH), which could potentially hydrolyze other functional groups or promote side reactions.

Q4: Are there any specific recommendations for the purification of this compound by column chromatography?

A4: Yes, column chromatography of indole derivatives requires some specific considerations:

  • Stationary Phase: Standard silica gel is commonly used. However, due to the slightly acidic nature of silica, sensitive indoles can streak or degrade on the column.[1]

  • Solvent System: A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[1] The polarity can be adjusted based on the TLC analysis to achieve an Rf value of 0.2-0.3 for the product.[1]

  • Minimizing Degradation on Silica: To prevent streaking and potential degradation, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the workup of this compound.

Issue 1: Significant Product Degradation Observed by TLC/NMR After Workup
Possible Cause Troubleshooting Steps
Oxidation - Purge all solvents with an inert gas (N₂ or Ar) before use.- Perform the workup under a positive pressure of inert gas.- Minimize the exposure of the product to light by wrapping flasks in aluminum foil.[1]
Acid Sensitivity - Neutralize any residual acid from the reaction with a mild base (e.g., saturated NaHCO₃ solution) before extraction.[6]- Use neutral water or brine for washing instead of acidic solutions.
Prolonged Workup Time - Streamline the workup procedure to minimize the time the compound is in solution and exposed to potential contaminants.- If possible, proceed to the next step or purification immediately after workup.
Issue 2: Difficulty in Purification
Possible Cause Troubleshooting Steps
Persistent Colored Impurities - After the initial workup and solvent removal, redissolve the crude product in a suitable solvent and stir with activated charcoal for 15-30 minutes, then filter through celite before final purification.[1]
Co-eluting Impurities in Column Chromatography - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities using TLC.- Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
Product is an Oil and Cannot be Recrystallized - If the product is an oil, attempt purification by column chromatography.- Consider converting the indole to a solid derivative (e.g., by N-acylation) for easier purification, followed by deprotection.

Experimental Protocols

General Workup Protocol to Minimize Degradation
  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If the reaction was conducted under acidic conditions, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[7] Use solvents that have been purged with an inert gas.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x volume of the organic layer) to remove water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) (1 x volume of the organic layer) to aid in drying and break any emulsions.[7]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. It is advisable to use a moderate temperature on the water bath (e.g., 30-40 °C) to avoid thermal degradation.

  • Storage: If the product is not used immediately, store the purified this compound as a solid or oil under an inert atmosphere, protected from light, and at a low temperature (e.g., -20 °C).

Visualizations

experimental_workflow start Reaction Completion quench Quench Reaction (e.g., sat. NaHCO3) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous Salt (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography/Recrystallization) concentrate->purify store Store under Inert Gas, Protected from Light purify->store

Caption: A generalized experimental workflow for the workup and purification of this compound.

degradation_pathways indole This compound oxidized Oxidized Products (Colored Impurities) indole->oxidized  Air (O2), Light polymerized Polymerized Products indole->polymerized  Strong Acid (H+)

Caption: Primary degradation pathways for this compound during workup.

References

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-4-methoxy-1H-indole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-fluoro-4-methoxy-1H-indole. The information is tailored to address challenges encountered during the scale-up of this synthesis for preclinical research.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are most suitable for scaling up the synthesis of this compound?

A1: For the large-scale production of this compound, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis are the most established and scalable methods. The Leimgruber-Batcho synthesis is often preferred for its milder reaction conditions and the commercial availability of the required starting materials, such as substituted 2-nitrotoluenes. The Fischer indole synthesis is also a robust and widely used method, though it may require harsher acidic conditions.

Q2: What are the critical starting materials for these synthetic routes?

A2:

  • Leimgruber-Batcho Synthesis: The key starting material is 4-fluoro-6-methoxy-2-nitrotoluene .

  • Fischer Indole Synthesis: This route typically begins with (3-fluoro-5-methoxyphenyl)hydrazine and a suitable aldehyde or ketone, such as acetaldehyde.

Q3: How can I effectively monitor the progress of the synthesis reactions on a larger scale?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. At-line or in-line HPLC can provide near real-time data on the consumption of starting materials and the formation of this compound and any significant byproducts. This allows for precise determination of reaction completion and helps in identifying any process deviations promptly. Thin Layer Chromatography (TLC) can also be used for quick qualitative checks.

Q4: What are the common impurities encountered, and how can they be minimized?

A4: The impurity profile can vary depending on the chosen synthetic route.

  • In the Leimgruber-Batcho synthesis , potential impurities may arise from incomplete reaction of the enamine intermediate or over-reduction during the cyclization step.

  • In the Fischer indole synthesis , regioisomeric indole impurities can form if an unsymmetrical ketone is used. Other common impurities include unreacted starting materials and their decomposition byproducts.

To minimize impurities, it is crucial to optimize reaction conditions (temperature, reaction time, and reagent stoichiometry) and ensure the purity of starting materials.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield in Leimgruber-Batcho Synthesis 1. Incomplete formation of the enamine intermediate. 2. Inefficient reductive cyclization. 3. Degradation of the product under reaction conditions.1. Ensure complete reaction of the 4-fluoro-6-methoxy-2-nitrotoluene with the formamide acetal by monitoring with HPLC. Consider extending the reaction time or slightly increasing the temperature if necessary. 2. Optimize the choice and amount of reducing agent (e.g., Pd/C, Raney Nickel, Fe/acetic acid). Ensure efficient mixing and temperature control during this exothermic step. 3. Avoid prolonged exposure to high temperatures. Once the reaction is complete, proceed with workup and purification promptly.
Low Yield in Fischer Indole Synthesis 1. Poor quality of the (3-fluoro-5-methoxyphenyl)hydrazine starting material. 2. Suboptimal acid catalyst or concentration. 3. Formation of isomeric byproducts. 4. Degradation of the starting materials or product under harsh acidic conditions.1. Ensure the hydrazine is of high purity and stored under inert conditions to prevent oxidation. 2. Empirically determine the optimal acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and its concentration for your specific substrate. 3. Use a symmetrical aldehyde or ketone if possible to avoid regioisomer formation. If an unsymmetrical carbonyl compound is necessary, optimize reaction conditions to favor the desired isomer and plan for chromatographic separation. 4. Monitor the reaction closely by TLC or HPLC and avoid unnecessarily long reaction times or excessively high temperatures.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Tar formation. 3. Product instability.1. Employ high-resolution column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be effective for final purification. 2. Tar formation is often a result of harsh reaction conditions. Consider lowering the reaction temperature, using a milder acid catalyst, or reducing the reaction time. 3. This compound may be sensitive to strong acids, bases, or prolonged exposure to heat. Neutralize the reaction mixture promptly after completion and use moderate temperatures during workup and purification.
Scale-Up Issues (e.g., Exotherms, Mixing) 1. Poor heat transfer in large reactors. 2. Inefficient mixing leading to localized "hot spots" and side reactions.1. Ensure the reactor has adequate cooling capacity. For highly exothermic steps like the reductive cyclization, consider slow, controlled addition of reagents. 2. Use appropriate agitation and baffling in the reactor to ensure homogeneous mixing.

Data Presentation

Table 1: Comparison of Scalable Synthetic Routes for this compound

Parameter Leimgruber-Batcho Synthesis Fischer Indole Synthesis
Starting Material 4-Fluoro-6-methoxy-2-nitrotoluene(3-Fluoro-5-methoxyphenyl)hydrazine
Key Reagents N,N-Dimethylformamide dimethyl acetal, Reducing agent (e.g., Pd/C, H₂ or Fe/AcOH)Aldehyde or Ketone, Acid catalyst (e.g., PPA, H₂SO₄)
Reaction Conditions Milder, often two distinct stepsCan require harsh acidic conditions and elevated temperatures
Typical Yield Generally highVariable, can be high with optimization
Key Challenges Handling of potentially pyrophoric catalysts (e.g., Raney Ni), control of exotherm during reductionControl of regioselectivity with unsymmetrical ketones, potential for tar formation
Scalability Well-suited for large-scale productionScalable, but may require specialized equipment to handle corrosive acids

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound (Adapted for Scale-Up)

This protocol is a general template and may require optimization.

Step 1: Enamine Formation

  • Charge a suitable reactor with 4-fluoro-6-methoxy-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.2 eq), and pyrrolidine (1.2 eq) in a suitable solvent such as DMF.

  • Heat the reaction mixture to 100-110 °C and stir for 2-4 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step or isolated if necessary.

Step 2: Reductive Cyclization

  • In a separate reactor, prepare a slurry of a reducing agent, such as iron powder (3.0 eq) in acetic acid.

  • Heat the slurry to 60-70 °C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the temperature below 90 °C.

  • After the addition is complete, heat the mixture to 90-100 °C and stir for 1-2 hours, monitoring by HPLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the filter cake with a suitable solvent (e.g., ethyl acetate).

Step 3: Workup and Purification

  • Combine the filtrate and washings.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Fischer Indole Synthesis of this compound (General Protocol)

This protocol is a general guideline and requires optimization.

Step 1: Formation of (3-Fluoro-5-methoxyphenyl)hydrazone

  • Dissolve (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add an aldehyde (e.g., acetaldehyde) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate. The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

Step 2: Cyclization

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Polyphosphoric acid (PPA) is commonly used.

  • Heat the reaction mixture, typically between 80-120 °C, for 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice or into cold water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Leimgruber_Batcho_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Starting Material 4-Fluoro-6-methoxy- 2-nitrotoluene Enamine Formation Enamine Formation (DMF-DMA, Pyrrolidine) Starting Material->Enamine Formation Reductive Cyclization Reductive Cyclization (e.g., Fe/AcOH) Enamine Formation->Reductive Cyclization Workup Aqueous Workup Reductive Cyclization->Workup Purification Chromatography or Recrystallization Workup->Purification Final Product 6-Fluoro-4-methoxy- 1H-indole Purification->Final Product

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Starting Material 1 (3-Fluoro-5-methoxyphenyl)hydrazine Hydrazone Formation Hydrazone Formation (Acid Catalyst) Starting Material 1->Hydrazone Formation Starting Material 2 Aldehyde or Ketone Starting Material 2->Hydrazone Formation Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone Formation->Cyclization Workup Aqueous Workup Cyclization->Workup Purification Chromatography or Recrystallization Workup->Purification Final Product 6-Fluoro-4-methoxy- 1H-indole Purification->Final Product

Caption: Fischer indole synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check Purity Check Purity of Starting Materials Start->Check Purity Optimize Conditions Optimize Reaction Conditions (T, t) Check Purity->Optimize Conditions [Purity OK] Success Successful Scale-Up Check Purity->Success [Impurity Found & Corrected] Check Catalyst Evaluate Catalyst/ Reagent Loading Optimize Conditions->Check Catalyst [Still Issues] Optimize Conditions->Success [Problem Solved] Improve Workup Refine Workup and Purification Protocol Check Catalyst->Improve Workup [Still Issues] Check Catalyst->Success [Problem Solved] Improve Workup->Success [Problem Solved]

Caption: General troubleshooting workflow for synthesis scale-up.

Putative_Signaling_Pathway Compound This compound (Putative Serotonin Receptor Ligand) Receptor Serotonin Receptor (e.g., 5-HT₂A) Compound->Receptor G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Putative signaling pathway for this compound.

Validation & Comparative

Confirming the Structure of 6-fluoro-4-methoxy-1H-indole with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 6-fluoro-4-methoxy-1H-indole, a substituted indole of interest in medicinal chemistry. We present expected experimental data, a detailed experimental protocol, and a comparison with a structurally related analogue.

The precise arrangement of substituents on the indole scaffold is critical for biological activity. Here, we demonstrate how a combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can definitively confirm the substitution pattern of this compound.

Comparative 2D NMR Data

To illustrate the power of 2D NMR in distinguishing isomers, we compare the expected ¹H and ¹³C NMR chemical shifts for this compound with the reported data for a similar compound, 6-fluoro-3-methyl-1H-indole. The presence of the methoxy group at the C-4 position and the fluorine at the C-6 position induces characteristic shifts and coupling patterns that are key to its identification.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

PositionThis compound (Expected)6-fluoro-3-methyl-1H-indole (Reported)[1]
¹H NMR
NH~8.10 (br s)7.88 (s)
H-2~7.20 (t, J ≈ 2.5 Hz)-
H-3~6.55 (t, J ≈ 2.5 Hz)6.96 (s)
H-5~6.40 (dd, J ≈ 8.8, 2.0 Hz)7.49 (dd, J = 8.6, 5.4 Hz)
H-7~7.10 (dd, J ≈ 8.8, 1.5 Hz)7.04 (dd, J = 9.7, 2.2 Hz)
OCH₃~3.90 (s)-
¹³C NMR
C-2~124.5125.05
C-3~101.0111.96
C-3a~122.0119.65
C-4~155.0 (d, J ≈ 10 Hz)121.86
C-5~98.0 (d, J ≈ 25 Hz)108.03 (d)
C-6~159.0 (d, J ≈ 240 Hz)161.10, 159.22
C-7~112.0 (d, J ≈ 5 Hz)97.42, 97.21
C-7a~138.0136.29, 136.19
OCH₃~55.5-

Note: Expected values for this compound are estimated based on substituent effects on the indole ring. J values are approximate coupling constants in Hz. 'd' denotes a doublet due to coupling with fluorine.

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentKey CorrelationsStructural Information Confirmed
COSY H-2 ↔ H-3Connectivity within the pyrrole ring.
H-5 ↔ H-7 (weak, ⁴J)Meta-coupling in the benzene ring.
HSQC C-2 ↔ H-2Direct C-H attachment.
C-3 ↔ H-3Direct C-H attachment.
C-5 ↔ H-5Direct C-H attachment.
C-7 ↔ H-7Direct C-H attachment.
C-OCH₃ ↔ H-OCH₃Direct C-H attachment of the methoxy group.
HMBC H-2 → C-3, C-3a, C-7aPosition of H-2 and connectivity to the benzene ring.
H-3 → C-2, C-3aPosition of H-3.
H-5 → C-3a, C-4, C-6, C-7Position of H-5 and its relation to the substituents.
H-7 → C-5, C-6, C-7aPosition of H-7 and its relation to the substituents.
H-OCH₃ → C-4Crucial correlation confirming the position of the methoxy group.

Experimental Protocols

A standard set of 2D NMR experiments would be conducted to confirm the structure.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled.[2]

  • Pulse Program: Standard COSY (e.g., cosygpqf).

  • Spectral Width: 12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Scans: 2-4 per increment.

  • Relaxation Delay: 1.5 s.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.

  • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp).

  • Spectral Width: 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).

  • Data Points: 1024 (F2) x 256 (F1).

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • Scans: 4-8 per increment.

  • Relaxation Delay: 1.5 s.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[2]

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width: 12 ppm in F2 (¹H) and 200 ppm in F1 (¹³C).

  • Data Points: 2048 (F2) x 256 (F1).

  • Long-Range Coupling Constant: Optimized for 8 Hz.

  • Scans: 16-32 per increment.

  • Relaxation Delay: 2.0 s.

Visualization of Key Structural Correlations

The following diagram illustrates the essential COSY and HMBC correlations that would be expected for this compound, providing a clear workflow for structural confirmation.

G Key 2D NMR Correlations for this compound cluster_indole N1 N1-H C7a C7a C2 C2-H2 C3 C3-H3 C3a C3a C4 C4-OCH3 C5 C5-H5 C6 C6-F C7 C7-H7 OCH3 OCH3 H2_node H2 H2_node->C3 HMBC H2_node->C3a H3_node H3 H2_node->H3_node COSY H3_node->C2 HMBC H3_node->C3a H5_node H5 H5_node->C4 HMBC H5_node->C6 H5_node->C7 H7_node H7 H5_node->H7_node COSY (weak) H7_node->C5 HMBC H7_node->C6 OCH3_H_node H-OCH3 OCH3_H_node->C4 HMBC

Caption: Key expected COSY and HMBC correlations for this compound.

Objective Comparison and Conclusion

While 1D ¹H and ¹³C NMR provide initial information, significant ambiguity can remain, especially when trying to differentiate between positional isomers. For instance, without 2D NMR, definitively placing the methoxy group at C-4 versus other positions on the benzene ring would be challenging.

The COSY spectrum establishes the proton-proton coupling network, confirming the H-2/H-3 relationship in the pyrrole ring and the meta-relationship between H-5 and H-7. The HSQC spectrum unambiguously assigns each proton to its directly attached carbon.

The most critical experiment for confirming the substitution pattern is the HMBC. The correlation between the methoxy protons and C-4 is the definitive piece of evidence for the placement of this substituent. Furthermore, correlations from H-5 and H-7 to the fluorinated carbon (C-6) and the methoxy-bearing carbon (C-4) solidify the overall structure.

In comparison to alternative analytical techniques such as mass spectrometry, which provides the molecular formula, and IR spectroscopy, which identifies functional groups, 2D NMR offers unparalleled detail regarding the specific connectivity of atoms within the molecule. Therefore, for the unequivocal structural elucidation of complex organic molecules like this compound, a full suite of 2D NMR experiments is the gold standard.

References

Validating the Synthesis of 6-Fluoro-4-methoxy-1H-indole: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 6-fluoro-4-methoxy-1H-indole synthesis, benchmarked against an alternative substituted indole. This guide provides detailed experimental protocols and comparative spectroscopic data to ensure the accurate identification and characterization of these valuable heterocyclic compounds.

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of fluorine and methoxy groups into the indole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the unambiguous synthesis and characterization of specifically substituted indoles, such as this compound, are of paramount importance.

This guide presents a detailed comparison of the spectroscopic data for this compound and a structurally related compound, 5-fluoro-2-methyl-1H-indole. By providing a side-by-side analysis of their nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra, this document aims to equip researchers with the necessary tools to confidently validate their synthetic products.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 5-fluoro-2-methyl-1H-indole, facilitating a clear comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compound Data not available in the searched literature.
5-fluoro-2-methyl-1H-indole 7.89 (s, 1H, NH), 7.26 (dd, J = 8.8, 4.2 Hz, 1H, H-7), 7.03 (dd, J = 9.8, 2.5 Hz, 1H, H-4), 6.90 (td, J = 9.1, 2.5 Hz, 1H, H-6), 6.17 (s, 1H, H-3), 2.44 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in the searched literature.
5-fluoro-2-methyl-1H-indole 157.8 (d, J = 232.3 Hz), 135.8, 131.7, 128.9 (d, J = 9.9 Hz), 110.1 (d, J = 9.9 Hz), 109.8 (d, J = 4.9 Hz), 105.4 (d, J = 26.7 Hz), 100.2, 13.5

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in the searched literature.
5-fluoro-2-methyl-1H-indole -125.2

Table 4: Mass Spectrometry (MS) Data

Compoundm/z (Method)
This compound Data not available in the searched literature.
5-fluoro-2-methyl-1H-indole 149.06 (M⁺)

Table 5: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)
This compound Data not available in the searched literature.
5-fluoro-2-methyl-1H-indole Data not available in the searched literature.

Note: The spectroscopic data for this compound was not available in the publicly accessible literature at the time of this guide's compilation. The data for 5-fluoro-2-methyl-1H-indole is provided as a comparative reference.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful and reproducible synthesis of target compounds. While a specific protocol for this compound is not detailed in the available literature, a general approach based on established indole syntheses, such as the Fischer indole synthesis, can be adapted. For comparison, a protocol for the synthesis of the alternative compound, 5-fluoro-2-methyl-1H-indole, is provided below.

Synthesis of 5-fluoro-2-methyl-1H-indole (Alternative Compound)

A common and effective method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.

Step 1: Formation of the Phenylhydrazone In a round-bottom flask, (4-fluorophenyl)hydrazine (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. Acetone (1.1 equivalents) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting hydrazine is consumed, typically resulting in the precipitation of the corresponding phenylhydrazone.

Step 2: Cyclization To the mixture containing the phenylhydrazone, a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid is carefully added. The reaction is then heated to an elevated temperature (typically 80-100 °C) and monitored by TLC. Upon completion of the cyclization, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.

Step 3: Work-up and Purification The aqueous mixture is neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-fluoro-2-methyl-1H-indole.

General Protocol for Spectroscopic Validation

To ensure the correct structure and purity of the synthesized indole, a comprehensive spectroscopic analysis is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals to identify in the indole scaffold include the N-H proton (typically a broad singlet), aromatic protons, and any substituent protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

    • ¹⁹F NMR: A crucial technique for fluorinated compounds, this will show a single resonance for the fluorine atom, with its chemical shift being indicative of its electronic environment.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the target molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For indoles, a characteristic N-H stretching vibration is expected around 3400 cm⁻¹.

Workflow and Pathway Diagrams

To visualize the logical flow of the synthesis and validation process, the following diagrams are provided.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Starting_Materials Starting Materials (e.g., Substituted Phenylhydrazine and Ketone/Aldehyde) Reaction Chemical Reaction (e.g., Fischer Indole Synthesis) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic validation of a substituted indole.

Fischer_Indole_Pathway Phenylhydrazine Substituted Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Ketone Ketone or Aldehyde Ketone->Hydrazone_Formation Phenylhydrazone Phenylhydrazone Intermediate Hydrazone_Formation->Phenylhydrazone Acid_Catalysis Acid Catalysis (e.g., H⁺) Phenylhydrazone->Acid_Catalysis Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Acid_Catalysis->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: Simplified signaling pathway of the Fischer indole synthesis.

A Comparative Analysis of the Predicted Biological Activities of 6-Fluoro-4-methoxy-1H-indole and 6-Chloro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The introduction of halogen and methoxy substituents can significantly modulate the pharmacological properties of the indole ring. Fluorine substitution, in particular, is a common strategy to enhance metabolic stability and binding affinity.[3]

Predicted Biological Activities: An Overview

Based on the activities of related compounds, both 6-fluoro-4-methoxy-1H-indole and 6-chloro-4-methoxy-1H-indole are predicted to exhibit anticancer properties. The primary mechanisms of action for halogenated indoles often involve the inhibition of protein kinases and tubulin polymerization, crucial processes in cancer cell proliferation.[3]

This compound: Derivatives of 6-fluoroindole have shown significant promise as anticancer agents.[3] The presence of a fluorine atom at the 6-position can enhance the molecule's interaction with target proteins.[3] Known activities of 6-fluoroindole derivatives include:

  • Kinase Inhibition: Inhibition of key kinases in cancer signaling pathways such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

  • Tryptophan 2,3-Dioxygenase (TDO) Inhibition: TDO is implicated in creating an immunosuppressive tumor microenvironment, and its inhibition is a potential strategy in cancer immunotherapy.[3]

6-Chloro-4-methoxy-1H-indole: While less extensively studied, 6-chloro-substituted indoles and related heterocyclic compounds have also demonstrated notable biological activities. The larger chloro substituent may offer different steric and electronic properties compared to fluorine, potentially leading to altered target specificity or potency.

  • Anticancer Activity: 6-chloro-substituted quinazolines have been synthesized and evaluated for their anticancer properties.[4] Furthermore, 6-chloro-1H-indole has been utilized as a starting fragment in the design of tubulin polymerization inhibitors.[5]

  • Antimalarial Activity: In the context of quinolones, a 6-chloro substituent has been shown to contribute to potent antimalarial activity.[6]

Comparative Data of Structurally Related Analogs

To provide a quantitative perspective, the following table summarizes the biological activities of various 6-substituted indole derivatives against cancer cell lines. It is important to note that these are not direct data for the two primary compounds of interest but for structurally related molecules.

Compound ClassTarget/AssayCell Line(s)Activity (IC50/GI50)Reference
6-Fluoroindole DerivativesKinase InhibitionVarious Cancer LinesVaries with derivative[3]
6-Fluoroindole DerivativesTubulin PolymerizationVarious Cancer LinesVaries with derivative[3]
6-Chloro-quinazoline DerivativesCytotoxicityMCF-7, MDA-MB-231, etc.Varies with derivative[4]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indolesTubulin PolymerizationMCF-7, A549, etc.Varies with derivative[5]

Proposed Experimental Workflow for Direct Comparison

A definitive comparison of the biological activities of this compound and 6-chloro-4-methoxy-1H-indole would necessitate a head-to-head experimental evaluation. A suggested workflow for such a study is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison s1 Synthesis of This compound s3 Structural Characterization (NMR, MS, etc.) s1->s3 s2 Synthesis of 6-chloro-4-methoxy-1H-indole s2->s3 iv1 Antiproliferative Assay (e.g., MTT on cancer cell panel) s3->iv1 Test Compounds iv2 Kinase Inhibition Assays (e.g., EGFR, VEGFR2) iv1->iv2 If Active iv3 Tubulin Polymerization Assay iv1->iv3 If Active d1 IC50/EC50 Determination iv1->d1 m1 Cell Cycle Analysis iv2->m1 iv3->m1 iv4 Toxicity Assay (on non-cancerous cells) d3 Comparative Efficacy and Safety Profile iv4->d3 m2 Apoptosis Assays m1->m2 m3 Western Blot for Signaling Proteins m2->m3 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d2->d3

Figure 1: Proposed experimental workflow for the comparative biological evaluation of 6-fluoro- and 6-chloro-4-methoxy-1H-indole.

Key Experimental Protocols

1. Antiproliferative MTT Assay:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and 6-chloro-4-methoxy-1H-indole (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

2. In Vitro Kinase Inhibition Assay:

  • Assay Principle: Utilize a luminescence-based or fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., EGFR, VEGFR2), substrate, ATP, and varying concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent to stop the kinase reaction and measure the luminescence or fluorescence signal, which is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

3. Tubulin Polymerization Assay:

  • Assay Principle: Monitor the assembly of purified tubulin into microtubules in the presence or absence of the test compounds by measuring the change in turbidity.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the compounds to a control (e.g., paclitaxel or colchicine) to determine the inhibitory effect.

Potential Signaling Pathway Inhibition

Given the known activities of related indole derivatives as kinase inhibitors, a likely mechanism of action is the interference with cellular signaling pathways that are critical for cancer cell growth and survival. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway that is often targeted by indole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK RTK (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Indole Inhibitor (6-Fluoro/Chloro-4-methoxy) Inhibitor->RTK Inhibition

Figure 2: Generalized RTK signaling pathway potentially inhibited by 6-halo-4-methoxy-1H-indoles.

Conclusion

While direct comparative data are lacking, the existing literature on related compounds suggests that both this compound and 6-chloro-4-methoxy-1H-indole are promising scaffolds for the development of novel anticancer agents. The 6-fluoro derivative may benefit from the generally favorable properties imparted by fluorine in medicinal chemistry, such as enhanced metabolic stability and target affinity. However, the distinct electronic and steric profile of the 6-chloro derivative could lead to unique and potent biological activities. Further experimental investigation, following the proposed workflow, is essential to elucidate the specific biological activities and therapeutic potential of these two compounds. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

The 4-Methoxy Group: A Subtle Player with a Significant Impact on the Bioactivity of 6-Fluoroindoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on a pharmacologically active scaffold is a cornerstone of modern drug discovery. The indole ring system, a privileged structure in medicinal chemistry, continues to be a focal point of such efforts.[1] The introduction of a fluorine atom at the 6-position of the indole ring is a well-established strategy to enhance metabolic stability and binding affinity.[2][3] This guide delves into the nuanced, yet critical, role of an additional 4-methoxy group on the bioactivity of the 6-fluoroindole scaffold, providing a comparative analysis based on available experimental data.

Impact on Anticancer Activity: A Tale of Shifting Potency

The anticancer potential of 6-fluoroindole derivatives has been extensively explored, with many compounds targeting key components of cell division and signaling.[2] The introduction of a 4-methoxy group can modulate this activity, although direct comparative data between a parent 6-fluoroindole and its 4-methoxy derivative is scarce. However, by examining related structures, we can infer the potential influence of this substitution.

For instance, in a series of indole-chalcone derivatives, a compound bearing a 6-fluoroindole moiety (FC116) exhibited potent cytotoxicity against the HCT-116/L oxaliplatin-resistant colorectal cancer cell line with a GI₅₀ value of 6 nM.[2][4] While a direct 4-methoxy-6-fluoroindole analogue was not reported in this study, the broader structure-activity relationship (SAR) of indole derivatives suggests that the position of a methoxy group can significantly alter potency and even the mechanism of action.[5] In a separate study on indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position switched the biological activity from induction of methuosis to disruption of microtubules. This highlights the profound impact of methoxy group placement on the ultimate biological outcome.

Compound ClassSpecific DerivativeCell LineBioactivity MetricValue
Indole-Chalcones(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116)HCT-116/L (Oxaliplatin-Resistant Colorectal Cancer)GI₅₀6 nM[2]
Indole-based Tubulin Inhibitors2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006)SK-OV-3 (Ovarian), NCI-H460 (Lung), DU-145 (Prostate)IC₅₀ (Tubulin Assembly)< 5 µM[6][7]

Table 1. Anticancer Activity of Representative 6-Fluoroindole and Methoxyindole Derivatives.

Modulation of Kinase Inhibition: A Key to Targeted Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indole derivatives have emerged as a promising class of kinase inhibitors. The addition of a 4-methoxy group to the 6-fluoroindole scaffold can influence the binding affinity and selectivity of these compounds for their target kinases.

Antimicrobial Potential: Exploring New Frontiers

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area. While specific data on 4-methoxy-6-fluoroindoles is limited, the antimicrobial activity of various halogenated and methoxylated indoles has been reported. For instance, multi-halogenated indoles have demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). A study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety also revealed significant antimicrobial activity against urinary tract infection-causing pathogens, with MIC values in the low µg/mL range.[8] This suggests that the electronic and steric properties conferred by a methoxy group could favorably impact the antimicrobial efficacy of a 6-fluoroindole core.

Compound ClassOrganismBioactivity MetricValue
Multi-halogenated IndolesMethicillin-resistant Staphylococcus aureus (MRSA)MIC20-30 µg/mL[9]
7-Methoxyquinoline DerivativesE. coli, C. albicansMIC7.812 µg/mL, 31.125 µg/mL[8]

Table 2. Antimicrobial Activity of Representative Methoxy-Substituted Heterocycles.

Influence on Serotonin Receptor Binding: Implications for Neuroscience

6-Fluoroindole serves as a scaffold for the development of ligands for serotonin receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders. The introduction of a 4-methoxy group can significantly alter the binding affinity and selectivity of these ligands for different serotonin receptor subtypes.

For example, in a series of N-arylsulfonylindole derivatives, the 5-methoxy analogue of 1-benzenesulfonyltryptamine was found to have high affinity for the human 5-HT₆ receptor. While this is not a 4-methoxy-6-fluoroindole, it demonstrates the principle that methoxy substitution on the indole ring is a key determinant of serotonin receptor interaction. The precise positioning of the methoxy group can fine-tune the electronic and conformational properties of the molecule, leading to optimized binding at the target receptor.

Compound ClassReceptor SubtypeBioactivity MetricValue
N-Arylsulfonyltryptamines5-HT₆KᵢHigh Affinity (Specific value not provided)
1,3,5-triazine-methylpiperazine derivatives5-HT₆RKᵢ11 nM[10]

Table 3. Serotonin Receptor Affinity of Representative Methoxyindole Derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (6-fluoroindole and 4-methoxy-6-fluoroindole derivatives)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound, kinase, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

cluster_workflow Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Add Kinase & Substrate Add Kinase & Substrate Dispense Compound->Add Kinase & Substrate Initiate with ATP Initiate with ATP Add Kinase & Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Incubate->Stop Reaction & Deplete ATP Detect ADP Detect ADP Stop Reaction & Deplete ATP->Detect ADP Measure Luminescence Measure Luminescence Detect ADP->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the increase in optical density resulting from the polymerization of tubulin into microtubules. Inhibitors of this process will reduce the rate and extent of the turbidity increase.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • On ice, add the test compound and tubulin to a 96-well plate.

  • Initiate polymerization by adding GTP and transferring the plate to a 37°C spectrophotometer.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the absorbance versus time to obtain polymerization curves.

  • Determine the effect of the compounds on the rate and extent of polymerization and calculate the IC₅₀ value.

cluster_workflow Tubulin Polymerization Assay Workflow Prepare Reagents on Ice Prepare Reagents on Ice Dispense Compound & Tubulin Dispense Compound & Tubulin Initiate with GTP Initiate with GTP Dispense Compound & Tubulin->Initiate with GTP Incubate at 37°C Incubate at 37°C Initiate with GTP->Incubate at 37°C Monitor Absorbance (340 nm) Monitor Absorbance (340 nm) Incubate at 37°C->Monitor Absorbance (340 nm) Analyze Polymerization Curves Analyze Polymerization Curves Monitor Absorbance (340 nm)->Analyze Polymerization Curves Calculate IC50 Calculate IC50 Analyze Polymerization Curves->Calculate IC50

Caption: Workflow for the tubulin polymerization assay.

Serotonin Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the serotonin receptor of interest (e.g., 5-HT₂ₐ)

  • Radioligand (e.g., [³H]ketanserin)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the cell membranes, radioligand, and test compound.

  • Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 30 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding and determine the Kᵢ value for the test compound.

cluster_workflow Receptor Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Membranes, Radioligand & Compound Incubate Membranes, Radioligand & Compound Filter & Wash Filter & Wash Incubate Membranes, Radioligand & Compound->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Calculate Ki Calculate Ki Scintillation Counting->Calculate Ki

Caption: Workflow for the radioligand receptor binding assay.

Conclusion

The addition of a 4-methoxy group to the 6-fluoroindole scaffold represents a subtle yet powerful modification that can significantly influence its biological activity. While direct comparative data is still emerging, the available evidence from related compound series strongly suggests that this substitution can modulate anticancer potency, kinase inhibitory activity, antimicrobial efficacy, and serotonin receptor affinity. The precise impact of the 4-methoxy group is likely context-dependent, relying on the overall molecular architecture and the specific biological target. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of 4-methoxy-6-fluoroindole derivatives. The experimental protocols provided herein offer a robust framework for conducting such investigations.

References

A Comparative Guide to the Synthesis of 6-fluoro-4-methoxy-1H-indole: Fischer vs. Leimgruber-Batcho

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted indoles is a critical task. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine and methoxy groups, as in 6-fluoro-4-methoxy-1H-indole, can significantly modulate a compound's pharmacological properties. This guide provides a detailed comparison of two prominent methods for the synthesis of this valuable intermediate: the classic Fischer indole synthesis and the versatile Leimgruber-Batcho synthesis. We present a side-by-side analysis of their efficacy, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal synthetic route.

At a Glance: Fischer vs. Leimgruber-Batcho

ParameterFischer Indole SynthesisLeimgruber-Batcho Synthesis
Starting Materials (3-Fluoro-5-methoxyphenyl)hydrazine, Carbonyl Compound (e.g., pyruvic acid or an equivalent)Substituted o-nitrotoluene (e.g., 1-fluoro-5-methoxy-3-methyl-2-nitrobenzene), Dimethylformamide dimethyl acetal (DMF-DMA)
Key Reaction Steps 1. Hydrazone formation2. Acid-catalyzed intramolecular cyclization ([1][1]-sigmatropic rearrangement)1. Enamine formation2. Reductive cyclization
Typical Reagents Catalyst: Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃)Enamine Formation: DMF-DMA, Pyrrolidine (optional)Reduction: Raney Nickel/H₂, Pd/C/H₂, SnCl₂, Iron/Acetic Acid
Reaction Conditions Typically harsh acidic conditions and elevated temperatures.Generally milder conditions, particularly for the reductive cyclization step.
Overall Yield Variable, can be moderate to good depending on the substrate and conditions.Often high yielding.
Advantages - Long-established and well-understood.- Wide variety of commercially available starting materials (hydrazines and carbonyls).- Versatile for a broad range of substituted indoles.- Generally provides high yields.- Milder reaction conditions can be employed.- Particularly suitable for indoles unsubstituted at the C2 and C3 positions.
Disadvantages - Can require harsh acidic conditions and high temperatures.- Potential for the formation of regioisomers with unsymmetrical ketones.- The synthesis of the required substituted hydrazine can be multi-stepped.- The synthesis of the substituted o-nitrotoluene starting material can be challenging.- The enamine intermediate can be unstable.

Experimental Protocols

Fischer Indole Synthesis of this compound

This protocol is based on the general principles of the Fischer indole synthesis and utilizes a commonly employed acid catalyst.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (3-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a suitable carbonyl compound, such as pyruvic acid (1.1 eq), to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or used directly in the next step.

Step 2: Indolization

  • To the crude hydrazone, add polyphosphoric acid (PPA) or another suitable acid catalyst such as Eaton's reagent (P₂O₅/MeSO₃H).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from the general procedure for the Leimgruber-Batcho synthesis.

Step 1: Enamine Formation

  • In a flask equipped with a reflux condenser, dissolve the starting o-nitrotoluene derivative, 1-fluoro-5-methoxy-3-methyl-2-nitrobenzene (1.0 eq), in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).

  • Heat the reaction mixture to reflux (around 130-140 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine, which is often a dark-colored oil or solid.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as Raney Nickel or 10% Palladium on carbon (Pd/C).

  • Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.

  • Alternatively, the reduction can be performed using iron powder in acetic acid at elevated temperatures (e.g., 100 °C).

  • After the reaction is complete, filter the mixture through Celite to remove the catalyst or iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Pathways

To further clarify the logical flow of each synthesis, the following diagrams illustrate the key transformations.

Fischer_Indole_Synthesis cluster_start Starting Materials A (3-Fluoro-5-methoxyphenyl)hydrazine C Hydrazone Intermediate A->C B Carbonyl Compound B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Cyclization & Aromatization D->E F This compound E->F Elimination of NH3

Fischer Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis cluster_start Starting Materials A 1-Fluoro-5-methoxy-3-methyl-2-nitrobenzene C Enamine Intermediate A->C B DMF-DMA B->C D Reductive Cyclization C->D Reducing Agent (e.g., Raney Ni, H2) E This compound D->E

References

A Comparative Guide to the Synthetic Yields of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a cornerstone of modern organic chemistry. This guide provides an objective comparison of the synthetic yields of various substituted indoles prepared through several classical and modern synthetic methodologies. The performance of these methods is evaluated based on quantitative yield data, substrate scope, and reaction conditions, with detailed experimental protocols provided for key transformations.

Comparison of Synthetic Yields

The following tables summarize the synthetic yields for a variety of substituted indoles, categorized by the synthetic method employed. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.

Table 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Indole ProductArylhydrazineCarbonyl CompoundCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
2-PhenylindolePhenylhydrazineAcetophenoneZinc chloride (ZnCl₂)None1700.172-80
2-PhenylindolePhenylhydrazinePropiophenoneAcetic AcidAcetic AcidReflux875
2-Phenylindole (Microwave)PhenylhydrazinePropiophenoneEaton's Reagent-1700.1792
1,2,3,4-TetrahydrocarbazolePhenylhydrazineCyclohexanoneZinc Chloride---76
5-Methoxyindolep-MethoxyphenylhydrazinePyruvic acidAcid---Low yields reported due to side reactions
2-Methyl-1H-indolePhenylhydrazineAcetone----44
2-Aryl-5-methoxyindole-3-acetic acids4-MethoxyphenylhydrazineAryl Acetic Acid Derivatives---0.17 (Microwave)-
Table 2: Modern Transition-Metal Catalyzed Indole Syntheses

Modern methods often rely on transition-metal catalysis, offering milder reaction conditions and broader substrate scope compared to classical approaches.

Indole ProductSynthetic MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
2,3-Disubstituted IndolesLarock Indole Synthesiso-Iodoanilines, Internal AlkynesPd(OAc)₂, PPh₃, K₂CO₃, LiClDMF100->80 (often)
2,3-Diaryl-N-methylindolesLarock-type (Ni-catalyzed)N,N-Dimethyl-o-alkynylanilines, Arylsiloxanes[Pd(OAc)₂], Ag₂O---26-88
N-ArylindolesBuchwald-Hartwig AminationIndole, Aryl HalidesPd₂(dba)₃, Bulky Phosphine LigandsToluene or Dioxane--High yields reported
1-(4-Methoxyphenyl)indoleBuchwald-Hartwig AminationIndole, 4-Iodoanisole----78
2-MethylindoleHegedus Indole Synthesis2-AllylanilinePdCl₂(MeCN)₂THF--84
3-MethylindoleHegedus Indole SynthesisN-Allyl-N-methylanilinePdCl₂(MeCN)₂THF--76
Table 3: Other Classical Indole Syntheses
Indole ProductSynthetic MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
2-Phenylindole (Microwave)Bischler-MöhlauN-Phenacylaniline, Anilinium bromideNone (solid-state)NoneMW (540W)45-60 s71
2-Arylindoles (One-pot, Microwave)Bischler-MöhlauAnilines, Phenacyl BromidesNoneDMF (drops)MW (600W)1 min52-75
Indole-2-carboxylic acidReissert Synthesiso-Nitrotoluene, Diethyl oxalatePotassium ethoxide, then Zn/HOAcEthanol--Good yields reported
6-Chloroindole-2-carboxylic acidReissert Synthesis4-Chloro-2-nitrotoluene, Diethyl oxalate-----

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.

Fischer Indole Synthesis of 2-Phenylindole

This two-step procedure involves the initial formation of the phenylhydrazone followed by acid-catalyzed cyclization.

Step 1: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • The mixture is cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.

  • The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes.

  • The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

  • The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.

  • The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol.

  • The hot mixture is decolorized with activated carbon and filtered.

  • After cooling, the 2-phenylindole is collected by filtration and washed with cold ethanol. The total yield is typically 72-80%.

Larock Indole Synthesis of 2,3-Disubstituted Indoles

This palladium-catalyzed heteroannulation is a powerful method for constructing the indole core.

  • To a dry Schlenk flask under an inert atmosphere, add the o-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol).

  • Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-disubstituted indole.

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles (One-Pot)

This solvent-free, microwave-assisted protocol offers a rapid and environmentally friendly alternative.

  • In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Stir the mixture at room temperature for 3 hours to form the N-phenacylaniline intermediate.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[1]

  • After cooling, the crude product can be purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental workflows and mechanisms of the discussed indole syntheses.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclized_Intermediate Cyclized Intermediate Sigmatropic->Cyclized_Intermediate Aromatization Indole Substituted Indole Cyclized_Intermediate->Indole Elimination of NH₃

Caption: Workflow of the Fischer Indole Synthesis.

Larock_Indole_Synthesis Start o-Haloaniline + Disubstituted Alkyne Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Alkyne_Insertion Alkyne Insertion Oxidative_Addition->Alkyne_Insertion Intramolecular_Amination Intramolecular Amination Alkyne_Insertion->Intramolecular_Amination Reductive_Elimination Reductive Elimination Intramolecular_Amination->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product 2,3-Disubstituted Indole Reductive_Elimination->Product

Caption: Catalytic cycle of the Larock Indole Synthesis.

Modern_vs_Classical_Workflow cluster_Classical Classical Synthesis (e.g., Fischer) cluster_Modern Modern Synthesis (e.g., Larock) C_Start Arylhydrazine + Ketone/Aldehyde C_Reaction Harsh Conditions (Strong Acid, High Temp) C_Start->C_Reaction C_Workup Often Complex Workup C_Reaction->C_Workup C_Product Substituted Indole C_Workup->C_Product M_Product Substituted Indole M_Start o-Haloaniline + Alkyne M_Reaction Milder Conditions (Catalytic Pd, Base) M_Start->M_Reaction M_Workup Standard Extraction/ Chromatography M_Reaction->M_Workup M_Workup->M_Product

Caption: Comparison of classical and modern indole synthesis workflows.

Discussion

The choice of synthetic method for a particular substituted indole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

  • Fischer Indole Synthesis: This remains a workhorse for indole synthesis due to its long history and the ready availability of a wide range of arylhydrazines and carbonyl compounds. However, it often requires harsh acidic conditions and high temperatures, which can limit its applicability for substrates with sensitive functional groups. The yields can be variable, and the reaction can sometimes produce regioisomeric mixtures with unsymmetrical ketones. Microwave-assisted Fischer synthesis can significantly reduce reaction times and improve yields.[2]

  • Larock Indole Synthesis: This palladium-catalyzed method is highly versatile for the synthesis of 2,3-disubstituted indoles. It generally proceeds under milder conditions than the Fischer synthesis and exhibits high regioselectivity, with the bulkier alkyne substituent typically ending up at the 2-position of the indole. The substrate scope is broad, accommodating a variety of functional groups on both the o-haloaniline and the alkyne.

  • Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction provides an excellent route to N-arylindoles. The use of bulky, electron-rich phosphine ligands has enabled the coupling of a wide range of aryl halides and triflates with various indoles, often in high yields.

  • Bischler-Möhlau Synthesis: While historically plagued by harsh conditions and low yields, modern modifications, particularly using microwave irradiation and solvent-free conditions, have revitalized this method for the synthesis of 2-arylindoles.[1][3] It offers the advantage of not requiring a pre-functionalized aniline.

  • Reissert Synthesis: This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated if desired. The reaction proceeds through the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization.

  • Hegedus Synthesis: This palladium-mediated oxidative cyclization of ortho-alkenyl anilines provides a direct route to 2-substituted indoles. The reaction proceeds under relatively mild conditions and has been applied to the synthesis of various indole alkaloids.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques applicable to the quantification of 6-fluoro-4-methoxy-1H-indole. Due to a lack of publicly available, specific cross-validation studies for this compound, this document outlines a generalized framework based on established methods for similar indole derivatives. The validation parameters presented are representative and aim to assist researchers in selecting and validating an appropriate analytical method for their specific needs.

The validation of analytical methods is a critical step in drug development and quality control, ensuring that a chosen method is fit for its purpose by providing reliable and reproducible data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1] Cross-validation of different analytical methods provides a comprehensive understanding of each method's capabilities and limitations.[2][3] This guide focuses on a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Data Presentation: A Comparative Overview

The following table summarizes typical performance characteristics of the analytical methods discussed. The data is a composite from studies on structurally related indole derivatives to provide a representative comparison for the analysis of this compound.[1][4]

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 1.5%
Limit of Detection (LOD) ~5-20 ng/mL~1-10 ng/mL~0.01-0.5 ng/mL
Limit of Quantification (LOQ) ~20-60 ng/mL~5-30 ng/mL~0.05-1.5 ng/mL
Specificity Moderate to HighHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized for the specific matrix and instrumentation used.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification of aromatic compounds like indole derivatives.[5]

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, starting with 20% acetonitrile and increasing to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220 nm or 280 nm for indoles).

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary.

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix.

    • Derivatization (if necessary): To increase volatility and thermal stability, the indole nitrogen can be derivatized using an agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS System: A mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

    • Ionization: Electron Ionization (EI) at 70 eV.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Sample Preparation: Similar to HPLC-UV, samples are typically dissolved in the mobile phase or a compatible solvent and filtered. Protein precipitation or SPE may be required for biological samples.

  • LC Conditions:

    • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to aid in ionization.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for indole derivatives.[1]

    • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Quantification: Achieved by monitoring specific precursor-to-product ion transitions for this compound and a suitable internal standard.

Visualizations

The following diagrams illustrate a generalized workflow for analytical method cross-validation and a decision-making process for method selection.

G start Define Analytical Requirement (e.g., quantify this compound) method_dev Develop Primary Method (e.g., HPLC-UV) start->method_dev validation Full Method Validation (ICH) (Accuracy, Precision, Linearity, etc.) method_dev->validation new_method Develop Secondary Method (e.g., LC-MS/MS) validation->new_method cross_val Cross-Validation (Analyze same QC samples by both methods) validation->cross_val partial_validation Partial/Full Validation of Secondary Method new_method->partial_validation partial_validation->cross_val compare Compare Results & Assess Bias cross_val->compare pass Methods are Correlated (Acceptable Bias) compare->pass Pass fail Methods are Not Correlated (Investigate Discrepancy) compare->fail Fail

Caption: A generalized workflow for analytical method cross-validation.

G start Start: Select Analytical Method q1 Need for High Sensitivity? (Trace Level Analysis) start->q1 q2 Complex Sample Matrix? q1->q2 No lcmsms LC-MS/MS q1->lcmsms Yes q3 High Throughput Needed? q2->q3 No q2->lcmsms Yes gcms GC-MS q3->gcms No hplcuv HPLC-UV q3->hplcuv Yes

Caption: Decision tree for selecting a suitable analytical method.

References

benchmarking the purity of synthesized 6-fluoro-4-methoxy-1H-indole against standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Synthesized 6-fluoro-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark for the purity of synthesized this compound against commercially available standards. The purity of active pharmaceutical ingredients (APIs) and research chemicals is critical for the reliability and reproducibility of scientific experiments, as well as for the safety and efficacy of therapeutic agents. This document details the analytical methodologies used for purity assessment, presents comparative data in a clear format, and illustrates the experimental workflow and a relevant biological pathway.

Comparative Purity Data

The purity of a newly synthesized batch of this compound was compared against two commercial standards. The analysis was performed using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for purity determination in the pharmaceutical industry.

Sample ID Description Purity by HPLC (% Area) Major Impurity (% Area) Reference
SYNTH-001 Synthesized this compound96.8%1.2% (Unidentified, RRT 0.85)In-house Data
COMP-A Commercial Standard A≥ 98%Not Specified[1]
COMP-B Commercial Standard B> 95%Not Specified[2]
COMP-C Commercial Standard C (Related Compound: Methyl 6-fluoro-1H-indole-4-carboxylate)97%Not Specified[3]

Note: RRT = Relative Retention Time. The purity of the synthesized batch is comparable to commercial standards, though it contains a slightly higher percentage of a major impurity. Further purification steps, such as recrystallization or column chromatography, could be employed to improve the purity of SYNTH-001.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols outline the procedures used for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify the main component and any process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-25 min: 20% to 80% Acetonitrile

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80% to 20% Acetonitrile

      • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MSI, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or dichloromethane.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.

Visualizations

Diagrams can effectively illustrate complex processes and relationships.

G Experimental Workflow for Purity Analysis cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation synth Synthesized this compound dissolve Dissolve in Appropriate Solvent synth->dissolve std_a Commercial Standard A std_a->dissolve std_b Commercial Standard B std_b->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms qnmr qNMR Analysis filter->qnmr hplc_data Purity by % Area hplc->hplc_data gcms_data Impurity Identification gcms->gcms_data qnmr_data Absolute Purity Determination qnmr->qnmr_data comparison Comparison with Standards hplc_data->comparison qnmr_data->comparison

Caption: Workflow for the purity analysis of this compound.

Indole derivatives are known to interact with various biological targets, including kinases in signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a fluoro-methoxy-indole derivative, based on the known anticancer properties of similar compounds.

G Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor 6-fluoro-4-methoxy- 1H-indole Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical indole derivative.

References

A Comparative Guide to the In Vitro ADMET Properties of 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold is a cornerstone, recognized for its broad range of biological activities and therapeutic applications.[1] The process of optimizing a lead compound, however, extends beyond its primary pharmacological activity. A thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoiding late-stage attrition. Early, in vitro evaluation of these properties allows for the selection and refinement of candidates with a higher probability of clinical success.

This guide provides a comparative overview of the predicted in vitro ADMET properties of a novel compound, 6-fluoro-4-methoxy-1H-indole , against two well-established indole-containing drugs: Indomethacin and Melatonin . As direct experimental data for this compound is not publicly available, this guide utilizes predictive values based on established structure-activity relationships, particularly the influence of fluorination on metabolic stability, to illustrate a typical ADMET assessment workflow.

Comparative ADMET Data Summary

The following table summarizes key in vitro ADMET parameters. Values for this compound are predictive, while those for the comparator compounds are based on publicly available data and general knowledge.

Parameter Assay Type This compound (Predicted) Indomethacin (Reference) Melatonin (Reference) Interpretation
Solubility Kinetic Solubility (pH 7.4)75 µM < 25 µM [2][3]~2000 µM Moderate solubility is predicted, an improvement over the poorly soluble Indomethacin.
Permeability PAMPA (Papp)8.5 x 10-6 cm/s > 10 x 10-6 cm/s [3]~5.0 x 10-6 cm/s Predicted to have high passive permeability, similar to other lipophilic indole structures.
Metabolic Stability Human Liver Microsomes (t1/2)> 60 min ~30-45 min < 15 min [4][5]Fluorination is expected to block sites of metabolism, significantly increasing stability.[6]
CYP Inhibition CYP3A4 IC50> 25 µM ~10 µM > 50 µM Predicted to have a low risk of inhibiting the major drug-metabolizing enzyme CYP3A4.
Cytotoxicity HepG2 (CC50)> 50 µM ~25-50 µM > 100 µM Low cytotoxicity is anticipated for the novel compound.

Experimental Workflows and Relationships

Visualizing the process and interplay of ADMET assays is crucial for strategic planning in drug discovery.

ADMET_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Medium-Throughput) cluster_2 Decision Gate Solubility Kinetic Solubility PAMPA PAMPA Permeability MetStab Microsomal Stability Caco2 Caco-2 Permeability (Efflux Assessment) MetStab->Caco2 CYP_Inhibit CYP450 Inhibition (IC50 Panel) MetStab->CYP_Inhibit Cytotox Cytotoxicity (e.g., HepG2) MetStab->Cytotox Decision Select for In Vivo PK? Caco2->Decision CYP_Inhibit->Decision Cytotox->Decision caption Figure 1: Tiered Experimental Workflow for In Vitro ADMET Profiling.

Caption: Figure 1: Tiered Experimental Workflow for In Vitro ADMET Profiling.

ADMET_Relationships cluster_A Absorption cluster_M Metabolism & Clearance cluster_T Safety Sol Solubility Abs Oral Absorption Sol->Abs Perm Permeability Perm->Abs Clear Hepatic Clearance Abs->Clear First-Pass Metabolism MetStab Metabolic Stability MetStab->Clear CYP CYP Inhibition DDI Drug-Drug Interactions CYP->DDI Clear->DDI Tox Cytotoxicity Safety Safety Profile Tox->Safety hERG hERG Inhibition hERG->Safety caption Figure 2: Inter-relationships of Key In Vitro ADMET Properties.

Caption: Figure 2: Inter-relationships of Key In Vitro ADMET Properties.

Detailed Experimental Protocols

The following sections provide standardized protocols for the key in vitro assays cited in this guide.

Kinetic Solubility Assay (Turbidimetric Method)
  • Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.[7][8]

  • Materials:

    • Test compound in 100% DMSO (e.g., 10 mM stock).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microplates.

    • Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm).

  • Procedure:

    • Stock Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the compound's DMSO stock solution.

    • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing aqueous buffer (e.g., 198 µL PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1%) to minimize co-solvent effects.[7]

    • Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

    • Detection: Measure the turbidity of each well using a plate reader.

    • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane, modeling gastrointestinal absorption.[9][10][11]

  • Materials:

    • PAMPA "sandwich" system (a donor plate with a porous filter and a matching acceptor plate).

    • Lecithin/dodecane solution (or other suitable lipid mixture).

    • PBS, pH 7.4.

    • Test compound.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Membrane Coating: Coat the filter of each well in the donor plate with a lipid solution (e.g., 5 µL of lecithin in dodecane) and allow the solvent to evaporate.

    • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer, which may contain a small percentage of DMSO to act as a sink.

    • Donor Plate Preparation: Add the test compound, dissolved in buffer, to the wells of the lipid-coated donor plate.

    • Incubation: Assemble the "sandwich" by placing the donor plate onto the acceptor plate and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[10][12]

    • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations and physical parameters of the system.

Liver Microsomal Stability Assay
  • Objective: To determine a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[1][13][14][15]

  • Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (contains cofactors necessary for enzyme activity).

    • Phosphate buffer (pH 7.4).

    • Test compound.

    • Acetonitrile with an internal standard for reaction termination.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing liver microsomes and buffer in a 96-well plate. Pre-warm to 37°C.

    • Initiation: Add the test compound to the mixture, followed by the NADPH regenerating system to start the reaction.[14] Control reactions are run without the NADPH system.

    • Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

    • Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins.

    • Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

    • Data Analysis: Plot the natural log of the percent compound remaining versus time. The slope of the linear regression is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytotoxicity Assay (MTT Method)
  • Objective: To measure the effect of a compound on cell viability by assessing the metabolic activity of cultured cells.[6][16][17][18]

  • Materials:

    • Human cell line (e.g., HepG2, a liver carcinoma line).

    • Cell culture medium and 96-well plates.

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization agent (e.g., DMSO or a detergent solution).

    • Microplate spectrophotometer.

  • Procedure:

    • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]

    • Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance of the plate at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC50 (concentration causing 50% cytotoxicity) is determined by plotting viability against compound concentration.

References

Safety Operating Guide

Proper Disposal of 6-fluoro-4-methoxy-1H-indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of 6-fluoro-4-methoxy-1H-indole down the drain or as regular trash. This compound must be treated as hazardous chemical waste and disposed of through your institution's designated waste management program.

This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) as specified in the material's Safety Data Sheet (SDS).

Required PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Segregation and Waste Accumulation: Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. As a fluorinated organic compound, this compound must be classified as halogenated organic waste .

Experimental Protocol for Waste Segregation:

  • Obtain a Designated Waste Container: Request a compatible waste container from your institution's Environmental Health and Safety (EHS) department. These are typically specifically designated for halogenated organic waste.[1][2]

  • Container Compatibility: Ensure the container is made of a material that will not react with the chemical and has a secure, leak-proof screw cap.[3]

  • Proper Labeling:

    • Label the container with the words "Hazardous Waste" and "Halogenated Organic Waste".[4][5]

    • Clearly list all chemical constituents, including "this compound," and their approximate percentages. Do not use abbreviations or chemical formulas.[3][4]

    • Ensure the label includes the name of the principal investigator or lab manager and the date the first waste was added.

  • Waste Addition:

    • Always conduct the transfer of waste into the container within a chemical fume hood to minimize inhalation exposure.[2]

    • Do not mix this compound with incompatible waste streams such as acids, bases, or non-halogenated organic solvents.[3][5]

    • Keep the waste container securely capped at all times, except when actively adding waste.[1][2][4]

  • Storage:

    • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][3]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[2]

    • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[2]

Disposal Logistics and Final Procedures

The final disposal of the accumulated waste must be handled by trained professionals.

  • Scheduling a Pickup: Once the waste container is nearly full (typically around 75-80% capacity to allow for expansion), or if it has been in storage for an extended period (consult your institution's guidelines), arrange for a waste pickup.[2]

  • Contacting EHS: Submit a chemical waste collection request through your institution's EHS department or the designated online portal.[2][6]

  • Documentation: Ensure all labels are fully completed and legible before the scheduled pickup. Maintain any internal records or logs as required by your laboratory's management plan.

Data Presentation: Key Disposal Parameters

The following table summarizes key quantitative limits and operational guidelines for managing halogenated chemical waste. These are general guidelines; always consult your institution-specific protocols.

ParameterGuidelineRationale
Maximum Container Volume Do not fill beyond 80% capacity.Allows for vapor expansion and prevents spills during transport.
Maximum Storage in Lab (SAA) Up to 55 gallons of hazardous waste total; consult institutional limits for specific waste streams.[6]Regulatory limit set by the EPA for Satellite Accumulation Areas.
Maximum Storage Time Partially filled containers may remain for up to one year; full containers must be removed within 3 days.[3]Ensures timely disposal and prevents accumulation of hazardous materials.
pH of Waste Stream Generally between 5.5 and 9.5 for commingled organic solvent waste.[5]Prevents corrosion of containers and dangerous reactions with acidic/basic waste.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal start Start: Have this compound for disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe get_container Obtain Designated Halogenated Waste Container ppe->get_container label_container Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List all contents get_container->label_container transfer_waste Transfer Waste in Chemical Fume Hood label_container->transfer_waste cap_container Securely Cap Container After Each Addition transfer_waste->cap_container store_container Store in Secondary Containment in Satellite Accumulation Area cap_container->store_container check_full Container Full or Storage Time Limit Reached? store_container->check_full check_full->transfer_waste  No request_pickup Request Waste Pickup from EHS/Certified Vendor check_full->request_pickup  Yes end End: Waste Removed by EHS request_pickup->end

Caption: Workflow for the disposal of this compound.

DecisionTree start Is the waste This compound? halogenated Yes: Classify as HALOGENATED ORGANIC WASTE start->halogenated non_halogenated No: Follow protocol for NON-HALOGENATED ORGANIC WASTE start->non_halogenated segregate Segregate from all other waste streams (acids, bases, non-halogenated organics) halogenated->segregate commingle May be commingled with other non-halogenated solvents (e.g., acetone, hexane) non_halogenated->commingle dispose_halo Dispose in designated, labeled HALOGENATED waste container segregate->dispose_halo dispose_non_halo Dispose in designated, labeled NON-HALOGENATED waste container commingle->dispose_non_halo

Caption: Decision tree for segregating halogenated organic waste.

References

Personal protective equipment for handling 6-fluoro-4-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-fluoro-4-methoxy-1H-indole is not publicly available. The following guidance is a conservative synthesis based on the known hazards of structurally related compounds, including other fluorinated and methoxylated indoles. It is imperative to treat this compound with a high degree of caution as its toxicological properties have not been fully investigated. This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Hazard Assessment

As a fluorinated and methoxylated indole derivative, this compound should be handled with care. While specific toxicity data is unavailable, indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1] Fluorinated organic compounds may also present unique hazards.[1] Therefore, it is prudent to treat this chemical as potentially hazardous and to minimize all routes of exposure (inhalation, ingestion, and skin contact).

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling a compound of unknown toxicity. The following PPE is mandatory.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1]Protects eyes and face from splashes of the chemical or solvents.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and practice proper removal techniques.[1][2]Protects hands from direct contact with the chemical.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes to cover all exposed skin.[1][2]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate filter may be required if engineering controls are insufficient or during spill cleanup.[1][3] The need for respiratory protection should be determined by a risk assessment.[1]Prevents inhalation of airborne particles or vapors.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[3] Ensure a safety shower and eyewash station are readily accessible.[3]

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.[3]

  • Solution Preparation: Add solvents to the solid compound slowly and carefully to avoid splashing.[3]

  • Spill and Emergency Procedures:

    • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

    • Accidental Exposure:

      • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[2]

      • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[2]

      • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]

      • Ingestion: Clean the mouth with water.[2]

    • In all cases of significant exposure or if irritation persists, seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. As a halogenated organic compound, it must be segregated and treated as such according to local, state, or national legislation.[2]

Waste TypeDisposal Procedure
Solid Waste Collect unused or expired powder and any solids grossly contaminated with it (e.g., contaminated silica gel, weighing paper, gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste".[2][3]
Liquid Waste Collect all solutions containing the compound in a dedicated container specifically for "Halogenated Organic Liquid Waste". This includes rinsate from decontaminating non-disposable glassware.[2][3]
Empty Containers Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container. After triple-rinsing, the decontaminated container can be managed according to your institution's guidelines.[2]
Storage Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA). The storage area must be cool, well-ventilated, and away from sources of ignition. Ensure the storage area has secondary containment.[2]

Note on Incompatibilities: this compound may be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Segregate incompatible waste streams.[2]

PPE_Selection_Workflow Personal Protective Equipment (PPE) Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound hazards Potential Hazards: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled - Unknown Long-Term Effects start->hazards engineering Engineering Controls: Work in a certified chemical fume hood? hazards->engineering eye Eye Protection: Chemical Splash Goggles (ANSI Z87.1) engineering->eye Yes hand Hand Protection: Chemical-Resistant Gloves (Nitrile) eye->hand body Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes hand->body respiratory Respiratory Protection: NIOSH-Approved Respirator (if needed) body->respiratory If dust/aerosols are generated or working outside fume hood waste Generate Waste? respiratory->waste solid_waste Solid Waste: Collect in 'Halogenated Organic Solid Waste' Container waste->solid_waste Yes (Solid) liquid_waste Liquid Waste: Collect in 'Halogenated Organic Liquid Waste' Container waste->liquid_waste Yes (Liquid) end End: Safe Handling and Disposal solid_waste->end liquid_waste->end

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.